molecular formula C12H11N5 B12421717 6-Benzylaminopurine-d5

6-Benzylaminopurine-d5

カタログ番号: B12421717
分子量: 230.28 g/mol
InChIキー: NWBJYWHLCVSVIJ-RALIUCGRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Benzylaminopurine-d5 is a useful research compound. Its molecular formula is C12H11N5 and its molecular weight is 230.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C12H11N5

分子量

230.28 g/mol

IUPAC名

N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-7H-purin-6-amine

InChI

InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17)/i1D,2D,3D,4D,5D

InChIキー

NWBJYWHLCVSVIJ-RALIUCGRSA-N

異性体SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CNC2=NC=NC3=C2NC=N3)[2H])[2H]

正規SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Benzylaminopurine-d5: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Benzylaminopurine-d5 (6-BAP-d5), a deuterated analogue of the synthetic cytokinin 6-Benzylaminopurine. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and its critical role in plant biology and as an internal standard in analytical chemistry.

Chemical Structure and Properties

This compound is a synthetic cytokinin, a class of plant growth regulators that promote cell division and have a wide range of applications in agriculture and plant research. The deuterated form, with five deuterium (B1214612) atoms on the benzyl (B1604629) ring, is primarily utilized as an internal standard for quantitative analysis by mass spectrometry.

Chemical Structure:

this compound Chemical Structure

Table 1: General and Physicochemical Properties of this compound and its Non-deuterated Analog

PropertyThis compound6-Benzylaminopurine
Synonyms Benzyladenine-d5; 6-BAP-d5; N6-Benzyladenine-d5Benzyladenine; 6-BAP
Molecular Formula C₁₂H₆D₅N₅[1]C₁₂H₁₁N₅[2]
Molecular Weight 230.28 g/mol [1]225.25 g/mol [3]
CAS Number 2322358-20-1[1]1214-39-7[2]
Appearance White to off-white solidWhite to off-white powder[2]
Purity ≥98.0%[4]≥98% (titration)
Melting Point Not explicitly available for d5. Expected to be similar to the non-deuterated form.230-233 °C
Solubility Soluble in DMSO.[5]Soluble in 2 M NaOH (40 mg/mL), ethanol (B145695) (5 mg/mL), methanol (B129727) (5 mg/mL), and DMSO (45 mg/mL).[6] Insoluble in water.
Storage Store at -20°C for up to 1 month, or at -80°C for up to 6 months for stock solutions.[5]Store at room temperature.[7]
Isotopic Purity Not publicly available, typically provided by the supplier on the Certificate of Analysis.Not applicable.

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 6-Benzylaminopurine would show characteristic signals for the aromatic protons of the purine (B94841) and benzyl groups, as well as the methylene (B1212753) protons. In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the benzyl ring would be absent due to deuterium substitution. The remaining signals would be similar to the non-deuterated compound.

2.2. Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M+H]⁺) for the deuterated compound would be observed at m/z 231.2, which is 5 mass units higher than that of the non-deuterated form (m/z 226.1). The fragmentation pattern would also show a corresponding mass shift for fragments containing the deuterated benzyl group.

Biological Activity and Signaling Pathway

As a cytokinin, 6-Benzylaminopurine and its deuterated analog are involved in the cytokinin signaling pathway, a crucial regulatory system in plants. This pathway, a multi-step phosphorelay system, governs numerous developmental processes.

Cytokinin Signaling Pathway

Cytokinin signaling is initiated by the binding of cytokinin to transmembrane histidine kinase receptors (AHKs) in the endoplasmic reticulum.[8][9] This binding triggers a series of phosphorylation events, transferring a phosphate (B84403) group from the receptor to a histidine phosphotransfer protein (AHP).[8][9] The phosphorylated AHP then translocates to the nucleus and transfers the phosphate group to a response regulator (ARR).[8][9] Type-B ARRs, upon phosphorylation, act as transcription factors, activating the expression of cytokinin-responsive genes, including Type-A ARRs.[1] Type-A ARRs, in turn, act as negative regulators of the pathway, creating a feedback loop.[1]

CytokininSignaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK (Histidine Kinase Receptor) AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorylation AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B Phosphorylation ARR_B_P Type-B ARR-P Cytokinin_Response_Genes Cytokinin-Responsive Genes ARR_B_P->Cytokinin_Response_Genes Activates Transcription ARR_A Type-A ARR ARR_A->AHP_P Negative Feedback (Inhibition) Cytokinin_Response_Genes->ARR_A Expression Cytokinin Cytokinin (e.g., 6-BAP-d5) Cytokinin->AHK Binding

A simplified diagram of the cytokinin signaling pathway in plants.

Experimental Protocols

This compound is an invaluable tool for the accurate quantification of endogenous cytokinins in plant tissues using isotope dilution mass spectrometry. Below is a representative protocol for the extraction and analysis of cytokinins using LC-MS/MS.

4.1. Plant Tissue Extraction

This protocol outlines the general steps for extracting phytohormones from plant tissue for subsequent LC-MS/MS analysis.[10][11][12]

ExtractionWorkflow start Start: Plant Tissue Sample (e.g., leaves, roots) homogenize Homogenize in Liquid Nitrogen start->homogenize extract Extract with Cold Solvent (e.g., Isopropanol:H₂O:HCl) + Deuterated Internal Standards (including 6-BAP-d5) homogenize->extract centrifuge1 Centrifuge and Collect Supernatant extract->centrifuge1 cleanup Solid-Phase Extraction (SPE) (e.g., C18 cartridge) centrifuge1->cleanup evaporate Evaporate to Dryness cleanup->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

A general workflow for the extraction of plant hormones for LC-MS/MS analysis.

Methodology:

  • Sample Preparation: Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[11]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.[11]

  • Extraction: To the powdered tissue, add 1 mL of a cold extraction solvent (e.g., isopropanol:H₂O:HCl at a 2:1:0.002 ratio) containing a known concentration of deuterated internal standards, including this compound.[11]

  • Incubation and Centrifugation: Vortex the mixture vigorously and incubate at 4°C with shaking.[11] Centrifuge the sample to pellet the debris and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge with methanol and then with the extraction solvent (without acid). Load the supernatant onto the cartridge. Wash the cartridge to remove interfering compounds and then elute the cytokinins with an appropriate solvent.[11]

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[11]

4.2. LC-MS/MS Analysis

The analysis of cytokinins is typically performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 2: Representative LC-MS/MS Parameters for Cytokinin Analysis

ParameterSetting
LC System UHPLC or HPLC with binary gradient capabilities[11]
Column C18 reversed-phase column[11]
Mobile Phase A Water with 0.1% formic acid[11]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[11]
Flow Rate 0.3 mL/min[11]
Column Temperature 30°C[11]
Ionization Mode Electrospray Ionization (ESI), positive mode for cytokinins[13]
Scan Type Multiple Reaction Monitoring (MRM)[11]

Quantification: The concentration of endogenous cytokinins is determined by comparing the peak area of the analyte to the peak area of its corresponding deuterated internal standard (e.g., endogenous 6-Benzylaminopurine vs. This compound). This isotope dilution method corrects for sample loss during preparation and for matrix effects during ionization, ensuring accurate and precise quantification.

References

Synthesis and Isotopic Labeling of 6-Benzylaminopurine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of 6-Benzylaminopurine-d5 (6-BAP-d5), a deuterated analog of the synthetic cytokinin 6-benzylaminopurine (B1666704). The inclusion of five deuterium (B1214612) atoms in the benzyl (B1604629) moiety makes 6-BAP-d5 an invaluable internal standard for mass spectrometry-based quantitative studies in plant biology, agriculture, and drug development. This document outlines a feasible synthetic pathway, detailed experimental protocols, and presents relevant quantitative data.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the deuterated intermediate, benzylamine-d5 (B594358), via reductive amination of commercially available benzaldehyde-d5. The second step is the coupling of benzylamine-d5 with 6-chloropurine (B14466) to yield the final product, this compound. This approach ensures the precise and stable incorporation of the deuterium labels.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Benzylamine-d5 cluster_step2 Step 2: Synthesis of this compound benzaldehyde_d5 Benzaldehyde-d5 reductive_amination Reductive Amination (e.g., NH3, Reductant) benzaldehyde_d5->reductive_amination benzylamine_d5 Benzylamine-d5 reductive_amination->benzylamine_d5 coupling Nucleophilic Aromatic Substitution benzylamine_d5->coupling chloropurine 6-Chloropurine chloropurine->coupling bap_d5 This compound coupling->bap_d5

A high-level overview of the two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous non-deuterated compounds and general procedures for isotopic labeling.

Step 1: Synthesis of Benzylamine-d5 via Reductive Amination

This procedure outlines the synthesis of benzylamine-d5 from benzaldehyde-d5.

Materials:

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve benzaldehyde-d5 (1 equivalent) in methanol.

  • Add an excess of aqueous ammonia (e.g., 5-10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (e.g., 1.5 equivalents) in portions to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

  • Work-up and Purification:

    • Remove the methanol under reduced pressure.

    • To the remaining aqueous residue, add dichloromethane to extract the product.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude benzylamine-d5.

    • Further purification can be achieved by distillation if necessary.

Step 2: Synthesis of this compound

This protocol details the coupling of benzylamine-d5 with 6-chloropurine.

Materials:

Procedure:

  • Reaction Setup: In a reaction vessel, combine 6-chloropurine (1 equivalent), benzylamine-d5 (1.0-1.6 equivalents), and triethylamine (3.2-3.5 equivalents) in a suitable solvent like ethanol.[1]

  • Reaction: Heat the mixture to 70-72°C and maintain this temperature for approximately 4 hours with continuous stirring.[1] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation of Crude Product:

    • After the reaction is complete, cool the mixture to room temperature.

    • The product, this compound, will precipitate out of the solution.

    • Isolate the solid product by filtration.

    • Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.[1]

  • Purification:

    • The crude product can be further purified by recrystallization from ethanol.

    • Dissolve the crude solid in hot ethanol, add a small amount of activated carbon to decolorize the solution, and heat at reflux for a short period.

    • Filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystallization.

    • Collect the purified crystals of this compound by filtration and dry under vacuum.

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis of this compound. The data for yield and reaction conditions are based on analogous non-deuterated synthesis, which are expected to be comparable.

ParameterStep 1: Benzylamine-d5 SynthesisStep 2: 6-BAP-d5 Synthesis
Reactant Molar Ratios Benzaldehyde-d5: 1 eq.6-Chloropurine: 1 eq.
Ammonia: 5-10 eq.Benzylamine-d5: 1.0-1.6 eq.[1]
Sodium Borohydride: 1.5 eq.Triethylamine: 3.2-3.5 eq.[1]
Reaction Temperature 0°C to Room Temperature70-72°C[1]
Reaction Time 14-20 hours4 hours[1]
Typical Yield >80% (estimated)~90% (based on non-deuterated synthesis)
Purity (Post-Purification) >98%>98%
Isotopic Enrichment >99 atom % D (dependent on starting material)>99 atom % D

Logical Relationship Diagram

The following diagram illustrates the key chemical transformation in the final step of the synthesis.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product 6-Chloropurine 6-Chloropurine Reaction + 6-Chloropurine->Reaction Intermediate Intermediate Reaction->Intermediate Triethylamine (Base) Benzylamine-d5 Benzylamine-d5 Benzylamine-d5->Reaction This compound This compound Intermediate->this compound HCl elimination

The reaction of 6-Chloropurine and Benzylamine-d5 to form the final product.

References

6-Benzylaminopurine-d5 mechanism of action in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 6-Benzylaminopurine-d5 in Plants

Introduction

6-Benzylaminopurine (B1666704) (BAP) is a first-generation synthetic cytokinin, a class of plant hormones that plays a central role in the regulation of plant growth and development.[1][2] It is structurally an N6-substituted adenine (B156593) derivative and is widely utilized in agriculture and plant biotechnology to stimulate cell division, promote shoot formation, delay senescence, and improve crop yield and quality.[2][3]

This guide focuses on This compound (BAP-d5) , a deuterated isotopologue of BAP. In biochemical and analytical contexts, deuterated compounds, where hydrogen atoms are replaced by their stable heavy isotope deuterium, are invaluable tools.[4][5] The key characteristic of BAP-d5 is that it is chemically and biologically equivalent to BAP, eliciting the same physiological responses.[6][7] Its increased mass, however, allows it to be distinguished from its non-deuterated counterpart by mass spectrometry. Consequently, the primary role of BAP-d5 in plant science is not as a growth regulator itself, but as an internal standard for the precise and accurate quantification of endogenous or exogenously applied BAP in plant tissues.[8][9]

Therefore, the mechanism of action of BAP-d5 is identical to that of BAP. This guide will detail this mechanism—the cytokinin signal transduction pathway—and describe the practical application of BAP-d5 in research.

Core Mechanism of Action: The Cytokinin Signaling Pathway

The plant's response to cytokinins, including BAP, is mediated by a sophisticated multi-step phosphorelay system, analogous to the two-component signaling systems found in bacteria.[10][11] This pathway transduces the signal from the site of perception to the nucleus, culminating in the activation of cytokinin-responsive genes. The process can be divided into three main stages: perception, transduction, and response.[12][13]

  • Perception at the Endoplasmic Reticulum: The cytokinin signal is perceived by membrane-localized ARABIDOPSIS HISTIDINE KINASE (AHK) receptors, such as AHK2, AHK3, and AHK4 (also known as CRE1/WOL) in the model plant Arabidopsis thaliana.[14][15][16] BAP binds to the CHASE domain of the AHK receptor located in the lumen of the endoplasmic reticulum.[11] This binding event triggers the autophosphorylation of a conserved histidine (His) residue in the kinase domain of the receptor on the cytosolic side.[11][13]

  • Signal Transduction via Phosphorelay: The phosphate (B84403) group is then intramolecularly transferred to a conserved aspartate (Asp) residue within the receptor's receiver domain.[11] From the AHK receptor, the phosphate is relayed to a family of small, mobile proteins called ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs).[10] These AHPs shuttle the phosphate group from the cytoplasm into the nucleus.[12]

  • Nuclear Response and Gene Activation: Inside the nucleus, the phosphorylated AHPs transfer the phosphate group to the receiver domain of ARABIDOPSIS RESPONSE REGULATORS (ARRs).[11][12] There are two main types of ARRs:

    • Type-B ARRs: These are transcription factors.[17] Upon phosphorylation by AHPs, Type-B ARRs (e.g., ARR1, ARR10, ARR12) become activated and bind to specific DNA sequences in the promoters of cytokinin-responsive genes, thereby activating their transcription.[18][19][20]

    • Type-A ARRs: The transcription of Type-A ARR genes is rapidly induced by the activation of Type-B ARRs. Type-A ARRs act as negative regulators of the pathway. By competing with Type-B ARRs for phosphate from AHPs, they create a negative feedback loop that attenuates the cytokinin signal.[13]

The activation of this pathway by BAP leads to a wide array of physiological effects, including the promotion of cell division and proliferation, shoot initiation, and the inhibition of leaf senescence.[21][22]

Cytokinin_Signaling_Pathway Cytokinin (BAP) Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus BAP BAP AHK AHK Receptor (Histidine Kinase) BAP->AHK Binds AHP AHP AHK->AHP AHP_P AHP-P ARRB Type-B ARR AHP_P->ARRB ARRB_P Type-B ARR-P (Active) Genes Cytokinin Responsive Genes ARRB_P->Genes Activates Transcription ARRA Type-A ARR ARRA->AHP_P Negative Feedback Genes->ARRA Induces Expression

Caption: A diagram of the 6-Benzylaminopurine (BAP) signaling cascade in plants.

Quantitative Data: Effects of BAP on Plant Growth

BAP is most widely known for its potent ability to induce shoot proliferation in plant tissue culture. The optimal concentration varies significantly by species and even cultivar. Below are examples of quantitative data from studies on different plant species.

Table 1: Effect of BAP Concentration on In Vitro Shoot Proliferation of Musa acuminata (Cavendish Banana)

BAP Concentration (mg/L) Mean Number of Shoots per Explant (1st Subculture) Mean Number of Shoots per Explant (2nd Subculture)
0.0 (Control) - -
2.0 - -
2.5 - 14.67
3.0 4.17 -
3.5 - -
4.0 - -

Data adapted from Chhon et al., 2025.[23][24]

Table 2: Effect of BAP Concentration on In Vitro Shoot Multiplication of Medinilla mandrakensis

BAP Concentration (mg/L) Mean Number of Shoots per Explant (after 45 days)
0.0 (Control) 2.0
0.5 >15.0
1.0 >15.0
2.0 27.5

Data adapted from International Scholars Journals.[25]

Table 3: Effect of BAP Concentration on Shoot Length and Leaf Number of Melaleuca alternifolia

BAP Concentration (ppm) Increase in Shoot Length (%) Increase in Number of Leaves (%)
0 (Control) 0 0
5 1.9 11.4
10 - -
15 - -
20 - -

Data adapted from IOP Conference Series: Earth and Environmental Science, 2020.[26]

Experimental Protocols

The following are detailed methodologies for key experiments involving BAP and the use of BAP-d5 as an internal standard.

Protocol 1: In Vitro Shoot Proliferation Assay using BAP

This protocol describes a general method for assessing the effect of different BAP concentrations on shoot multiplication from nodal explants.

1. Media Preparation:

  • Prepare Murashige and Skoog (MS) basal medium, including vitamins and 30 g/L sucrose.[27][28]

  • Divide the basal medium into separate flasks for each BAP concentration to be tested (e.g., 0, 0.5, 1.0, 2.0, 5.0 mg/L).

  • Add the corresponding volume of a BAP stock solution to each flask.

  • Adjust the pH of the media to 5.8 using 0.1 M NaOH or 0.1 M HCl.

  • Add a gelling agent (e.g., 7 g/L agar) and heat to dissolve.

  • Dispense 25-30 mL of medium into culture vessels (e.g., glass jars or tubes).

  • Autoclave the media at 121°C and 15 psi for 20 minutes.

2. Explant Preparation and Culture Initiation:

  • Select healthy young shoots from a stock plant.

  • Surface sterilize the shoots by washing with a mild detergent, followed by a 70% ethanol (B145695) rinse (30-60 seconds), and then immersion in a 10-20% commercial bleach solution with a drop of Tween-20 for 10-15 minutes.

  • Rinse the explants 3-4 times with sterile distilled water inside a laminar flow hood.

  • Excise nodal segments (1-2 cm) containing at least one axillary bud.

  • Inoculate one explant per culture vessel, ensuring the node is in contact with the medium.

3. Incubation and Data Collection:

  • Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod provided by cool-white fluorescent lights.

  • Subculture the explants to fresh medium of the same composition every 3-4 weeks.

  • After a set period (e.g., 8 weeks), record data on the number of new shoots proliferated per original explant, shoot length, and any morphological observations.

Protocol 2: Quantification of BAP in Plant Tissue using LC-MS/MS with BAP-d5

This protocol outlines the use of BAP-d5 for the accurate quantification of BAP via liquid chromatography-tandem mass spectrometry (LC-MS/MS) based on the stable isotope dilution method.[8][29]

1. Sample Preparation and Extraction:

  • Collect plant tissue (100-200 mg fresh weight) and immediately freeze in liquid nitrogen to halt metabolic activity.[9]

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • To the powdered sample, add a known amount (e.g., 1 ng) of BAP-d5 as an internal standard.

  • Add 1 mL of a cold extraction buffer (e.g., methanol (B129727):water:formic acid at 15:4:1, v/v/v).[30]

  • Vortex thoroughly and incubate at -20°C for 1 hour, followed by centrifugation at >14,000 rpm at 4°C for 20 minutes.

  • Collect the supernatant. Re-extract the pellet with another 0.5 mL of extraction buffer and combine the supernatants.

2. Sample Purification (Solid-Phase Extraction - SPE):

  • Evaporate the methanol from the extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the remaining aqueous fraction in 1% acetic acid.[30]

  • Use a mixed-mode cation exchange SPE column (e.g., Oasis MCX).[30]

  • Condition the column with methanol, followed by water, and then 1% acetic acid.

  • Load the sample onto the column.

  • Wash the column with 1% acetic acid to remove interfering substances.

  • Elute the cytokinins (including BAP and BAP-d5) with a solution of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60-70% methanol.[9][30]

  • Evaporate the eluent to complete dryness.

3. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).

  • Inject an aliquot (e.g., 1-10 µL) into the LC-MS/MS system.

  • Perform chromatographic separation using a C18 reversed-phase column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

  • Set the mass spectrometer to operate in positive ion mode using electrospray ionization (ESI).

  • Monitor the specific precursor-to-product ion transitions for both endogenous BAP and the BAP-d5 internal standard using Multiple Reaction Monitoring (MRM).

  • Quantify the endogenous BAP by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.[8]

Quantification_Workflow Workflow for BAP Quantification using BAP-d5 A 1. Sample Collection (Flash freeze in liquid N2) B 2. Homogenization (Frozen tissue) A->B C 3. Extraction (Add BAP-d5 standard and extraction buffer) B->C D 4. Purification (Solid-Phase Extraction) C->D E 5. Concentration (Evaporate to dryness) D->E F 6. Reconstitution (In mobile phase) E->F G 7. LC-MS/MS Analysis (Detection of BAP and BAP-d5) F->G H 8. Data Analysis (Calculate BAP concentration based on area ratio) G->H

Caption: Workflow for quantifying BAP in plant tissue using BAP-d5 and LC-MS/MS.

Conclusion

This compound is a powerful analytical tool for researchers in plant science. While its biological mechanism of action is identical to that of its non-deuterated counterpart, 6-Benzylaminopurine, its utility lies in its role as a stable isotope-labeled internal standard. By mimicking the well-established cytokinin signaling pathway, it elicits predictable physiological responses, but its true value is realized in the laboratory. The use of BAP-d5 in conjunction with mass spectrometry allows for highly accurate and precise quantification of BAP levels in plants, providing critical data for studies on hormone metabolism, transport, and signaling. This technical guide provides the foundational knowledge of its mechanism and practical protocols for its application, serving as a vital resource for professionals in the field.

References

Deuterium-Labeled Cytokinins for Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterium-labeled cytokinins in metabolic research. It covers the synthesis of these stable isotope-labeled internal standards, detailed experimental protocols for their use in metabolic studies, and the analysis of cytokinin signaling pathways. Furthermore, this guide explores the relevance of cytokinin metabolism in the context of drug development.

Introduction to Cytokinins and the Role of Deuterium (B1214612) Labeling

Cytokinins are a class of phytohormones that play a pivotal role in regulating various aspects of plant growth and development, including cell division, differentiation, and senescence[1][2]. Understanding the intricate metabolic pathways of cytokinins—their biosynthesis, interconversion, and degradation—is crucial for both fundamental plant science and agricultural applications.

The use of deuterium-labeled cytokinins has revolutionized the study of their metabolism. Deuterium (²H), a stable isotope of hydrogen, allows for the synthesis of cytokinin analogues that are chemically identical to their endogenous counterparts but distinguishable by their increased mass. When used as internal standards in mass spectrometry-based analyses, these labeled compounds enable precise and accurate quantification of endogenous cytokinin levels, overcoming issues of analyte loss during sample preparation[3][4]. Moreover, in vivo labeling with deuterium oxide (D₂O) allows for the dynamic measurement of cytokinin biosynthesis and turnover rates[5][6][7].

Synthesis of Deuterium-Labeled Cytokinins

The preparation of high-purity deuterium-labeled cytokinins is a prerequisite for robust metabolic studies. Several synthetic routes have been established for various cytokinin species.

A common strategy involves the condensation of a labeled amine with a purine (B94841) derivative[3][5]. For instance, penta-deuterated zeatin and its riboside can be synthesized by condensing 6-chloropurine (B14466) or its riboside with 4-hydroxy-3-methyl-2-butenylamine-d₅, which is derived from acetone-d₆[3]. Similarly, deuterated N⁶-(Δ²-isopentenyl)adenine (iP) and its derivatives can be prepared using appropriately labeled isopentenylamines[8]. The deuterium content in these synthesized standards is typically high, often exceeding 95%[3][5].

Table 1: Examples of Synthesized Deuterium-Labeled Cytokinins and their Deuterium Content

Deuterium-Labeled CytokininPrecursorsDeuterium Content (%)Reference
Penta-deuterated zeatin6-chloropurine and 4-hydroxy-3-methyl-2-butenylamine-d₅~96[3]
Penta-deuterated ribosylzeatin9-β-D-ribosyl-6-chloropurine and 4-hydroxy-3-methyl-2-butenylamine-d₅~96[3]
Penta-deuterated glucosylzeatin9-β-D-glucosyl-6-chloropurine and 4-hydroxy-3-methyl-2-butenylamine-d₅~96[3]
Dihydrozeatin-d₅6-chloropurine and 4-hydroxy-3-methyl-l-butylamine-d₅97.82[5]
Dihydrozeatin riboside-d₅6-chloro-9-β-D-ribofuranosylpurine and 4-hydroxy-3-methyl-l-butylamine-d₅97.23[5]
2-Methylthio-ribosyl-zeatin-d₅6-chloro-2-methylthio-9-β-D-ribo-furanosylpurine-d₃ and amines-d₂95.75[5]
N⁶-isopentenyl-2-methylthioadenosine-d₅6-chloro-2-methylthio-9-β-D-ribo-furanosylpurine-d₃ and amines-d₂98.27[5]

Experimental Protocols for Metabolic Studies

In Vivo Labeling with Deuterium Oxide (D₂O)

This method allows for the determination of the biosynthetic and turnover rates of cytokinins in living tissues[5][6][7].

Protocol:

  • Plant Material: Grow plants (e.g., Arabidopsis thaliana) in a liquid culture medium[5][6].

  • Labeling: Enrich the liquid culture medium with 30% deuterium oxide (D₂O)[5][6].

  • Incubation: Incubate the plants in the D₂O-enriched medium for a defined period (e.g., 24 hours)[5].

  • Harvesting: Harvest the plant tissue at different time points to analyze the dynamics of deuterium incorporation.

  • Extraction and Purification: Proceed with the extraction and purification of cytokinins as detailed below.

  • Analysis: Analyze the samples using LC-MS/MS to determine the ratio of labeled to unlabeled cytokinins[6][9].

Extraction and Purification of Cytokinins

Efficient extraction and purification are critical for accurate cytokinin quantification. Several protocols have been developed and optimized for different plant tissues[1][10][11][12].

Protocol for Solid-Phase Extraction (SPE) using Oasis MCX Columns:

  • Homogenization: Grind plant tissue in liquid nitrogen and extract twice with a cold (-20°C) extraction buffer of methanol (B129727):water:formic acid (15:4:1, v/v/v)[11]. Add a known amount of deuterium-labeled internal standards to each sample.

  • Centrifugation: Centrifuge the extracts at high speed (e.g., 14,650 rpm) at 4°C for 30 minutes[11].

  • Evaporation and Reconstitution: Evaporate the methanol from the supernatant and reconstitute the sample in 1% (v/v) acetic acid[11].

  • SPE Column Conditioning: Condition an Oasis MCX SPE column by washing with methanol and then equilibrating with 1% acetic acid[11].

  • Sample Loading and Washing: Pass the reconstituted sample through the column. Wash the column sequentially with 1% acetic acid and methanol to remove interfering substances[11].

  • Elution: Elute the cytokinins with 0.35 M ammonia (B1221849) in 70% methanol[11].

  • Final Preparation: Evaporate the eluent to dryness and reconstitute the sample in a suitable solvent (e.g., 5% acetonitrile) for LC-MS/MS analysis[11].

Miniaturized Purification using Multi-StageTips (STop And Go Extraction Tips):

For small amounts of plant material (1-5 mg), a miniaturized purification protocol using multi-StageTips containing different sorbents (e.g., C18, SDB-RPS, Cation-SR) can be employed[10]. This method combines extraction and purification into a single, efficient step[10].

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of cytokinins[1][7].

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer is typically used[11][13].

Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of different cytokinin species[11].

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode for cytokinin quantification on a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions are monitored for each cytokinin and its corresponding deuterium-labeled internal standard[9][13].

Table 2: Example of MRM Transitions for Cytokinin Analysis

CytokininPrecursor Ion (m/z)Product Ion (m/z)Reference
Isopentenyladenine (iP)204136[9][13]
Isopentenyladenosine (iPR)336204[9][13]
trans-Zeatin (tZ)220136[9][13]
trans-Zeatin riboside (tZR)352220[9][13]
Dihydrozeatin (DHZ)222136[9][13]
Dihydrozeatin riboside (DHZR)354222[9][13]

Note: The specific m/z values may vary slightly depending on the instrument and conditions.

Quantitative Data from Metabolic Studies

Deuterium labeling has enabled the quantification of key metabolic parameters, such as biosynthetic rates and turnover times.

Table 3: Biosynthetic Rate and Turnover Time of Cytokinins in Arabidopsis thaliana

Cytokinin MetaboliteBiosynthetic Rate (ng h⁻¹ g⁻¹ fresh weight)Turnover Time (h)Reference
Zeatinriboside-5'-monophosphate (ZRMP)1825[5]

This data was obtained using in vivo deuterium labeling and mass spectrometry analysis.

Cytokinin Signaling Pathway

Cytokinins exert their effects through a two-component signaling (TCS) pathway, which is a multi-step phosphorelay system[1][2][13][14].

Core Components:

  • Histidine Kinase (HK) Receptors: Located in the endoplasmic reticulum or plasma membrane, these receptors bind cytokinins, leading to their autophosphorylation[1][15][16]. In Arabidopsis, these are known as AHKs (ARABIDOPSIS HISTIDINE KINASES)[14].

  • Histidine Phosphotransfer Proteins (HPs): These proteins shuttle the phosphoryl group from the HK receptors in the cytoplasm to the response regulators in the nucleus[1][14][15]. In Arabidopsis, these are known as AHPs (ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS)[14].

  • Response Regulators (RRs): Located in the nucleus, these proteins are phosphorylated by the HPs. Type-B RRs are transcription factors that, upon activation, regulate the expression of cytokinin-responsive genes, including the Type-A RRs. Type-A RRs act as negative regulators of the signaling pathway[1][2][14]. In Arabidopsis, these are known as ARRs (ARABIDOPSIS RESPONSE REGULATORS)[14].

CytokininSignaling cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Plasma Membrane / ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK Histidine Kinase Receptor (AHK) Cytokinin->AHK Binding & Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphorelay TypeB_ARR Type-B Response Regulator (ARR) AHP->TypeB_ARR Phosphorylation & Activation TypeA_ARR Type-A Response Regulator (ARR) AHP->TypeA_ARR Phosphorylation & Activation Gene_Expression Cytokinin Response Gene Expression TypeB_ARR->Gene_Expression Transcriptional Activation TypeA_ARR->AHK Negative Feedback Gene_Expression->TypeA_ARR Induction

Caption: A simplified diagram of the cytokinin two-component signaling pathway.

Relevance to Drug Development

While cytokinins are primarily known as plant hormones, there is growing interest in their potential applications in medicine. Certain cytokinin derivatives and analogues have demonstrated significant biological activity in human cells, including anticancer properties[15][17].

  • Anticancer Activity: Several cytokinin ribosides, such as N⁶-isopentenyladenosine and kinetin (B1673648) riboside, have shown cytotoxic effects against various human cancer cell lines[15]. The mechanism of action is thought to be distinct from standard anticancer drugs, suggesting novel therapeutic avenues[15].

  • Structure-Activity Relationship: Studies have revealed that the structural requirements for cytotoxic activity in human cells differ from those for plant bioassays[15]. For example, cytokinin free bases and glucosides often show little to no toxicity, while certain ribosides are highly active[15]. This highlights the potential for designing novel cytokinin-based drugs with specific therapeutic effects.

  • Metabolic Stability: The principles of using deuterium labeling to enhance the metabolic stability of drugs, known as the "deuterium effect," could be applied to the development of more effective cytokinin-based therapeutics. By selectively replacing hydrogen with deuterium at sites of metabolic vulnerability, the pharmacokinetic profile of these compounds could be improved.

The study of cytokinin metabolism and signaling in plants can provide valuable insights for drug discovery. The enzymes and receptors involved in cytokinin pathways in plants may have orthologs or functional equivalents in other organisms, or they could serve as models for designing drugs that target similar pathways in human diseases.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for a typical metabolic study using deuterium-labeled cytokinins.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_experiment In Vivo Experiment cluster_analysis Sample Preparation and Analysis cluster_interpretation Interpretation Synthesis Synthesis of Deuterium-Labeled Cytokinin Standards Extraction Extraction with Labeled Standards Synthesis->Extraction Labeling In Vivo Labeling with D₂O Harvesting Time-Course Harvesting Labeling->Harvesting Harvesting->Extraction Purification Purification (SPE) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Quantification Quantification of Endogenous Cytokinins Data_Analysis->Quantification Metabolic_Flux Determination of Biosynthetic Rates and Turnover Data_Analysis->Metabolic_Flux

Caption: A flowchart outlining the key steps in a cytokinin metabolic study.

Conclusion

Deuterium-labeled cytokinins are indispensable tools for the quantitative analysis of cytokinin metabolism. The methodologies outlined in this guide, from the synthesis of labeled standards to their application in sophisticated LC-MS/MS-based metabolic studies, provide a robust framework for researchers in plant science, agriculture, and drug development. The insights gained from these studies not only advance our fundamental understanding of plant biology but also open up new possibilities for the development of novel therapeutic agents.

References

A Technical Guide to 6-Benzylaminopurine-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 6-Benzylaminopurine-d5, a deuterated analog of the synthetic cytokinin 6-Benzylaminopurine (6-BAP). This guide is intended to assist researchers, scientists, and drug development professionals in sourcing and effectively utilizing this stable isotope-labeled compound for quantitative analysis and as a tracer in various research applications.

Commercial Suppliers and Product Specifications

This compound is available from a limited number of specialized chemical suppliers. The primary application of this deuterated compound is as an internal standard in quantitative mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] When selecting a supplier, it is crucial to consider the chemical purity and, most importantly, the isotopic enrichment of the product.

Below is a summary of a known commercial supplier and their typical product specifications. Researchers are encouraged to request a certificate of analysis (CoA) from any supplier to obtain batch-specific data.

SupplierProduct NameCAS NumberChemical PurityIsotopic EnrichmentAvailable Quantities
MedChemExpress This compound2322358-20-1≥98.0%Not specified on datasheet1 mg, 5 mg, 10 mg

Note: Isotopic enrichment is a critical parameter that defines the percentage of the deuterated isotope in the compound. Higher isotopic enrichment leads to a more accurate quantification. While not always explicitly stated on product datasheets, this information can often be found on the certificate of analysis or by contacting the supplier's technical support.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₆D₅N₅
Molecular Weight 230.28 g/mol [1]
Appearance White to off-white solid
Storage Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Applications in Research

The primary utility of this compound lies in its application as an internal standard for the accurate quantification of its non-deuterated counterpart, 6-Benzylaminopurine, in various biological matrices.[1] As a synthetic cytokinin, 6-BAP plays a significant role in plant growth and development, and its precise quantification is essential in agricultural and botanical research.[2][3][4][5]

The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry because it co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects, thus correcting for variations during sample preparation and analysis.

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

A precise and accurate stock solution is fundamental for reliable quantification. The following is a general protocol for the preparation of a this compound internal standard stock solution.

Materials:

  • This compound solid

  • LC-MS grade methanol (B129727) or DMSO

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Quantitatively transfer the weighed solid to a volumetric flask of appropriate size (e.g., 10 mL).

  • Dissolve the solid in a small amount of the chosen solvent (methanol is commonly used for LC-MS applications). Ensure complete dissolution, using sonication if necessary.

  • Bring the solution to the final volume with the solvent.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This will be your primary stock solution (e.g., 100 µg/mL).

  • Prepare working solutions by performing serial dilutions of the primary stock solution with the appropriate solvent to achieve the desired concentration for spiking into samples.

  • Store all stock and working solutions in amber vials at -20°C or -80°C to prevent degradation.

General Protocol for Quantification of 6-Benzylaminopurine in Plant Tissues using LC-MS/MS with this compound Internal Standard

This protocol outlines a general workflow for the extraction and quantification of 6-BAP from a plant matrix. Optimization of extraction and chromatographic conditions may be required for different sample types.

1. Sample Preparation and Extraction:

  • Homogenize a known weight of the plant tissue sample (e.g., 100 mg) in liquid nitrogen.

  • Add a known amount of the this compound internal standard working solution to the homogenized sample. The amount should be comparable to the expected concentration of the endogenous 6-BAP.

  • Extract the cytokinins using a suitable extraction solvent, such as a mixture of methanol, water, and formic acid.

  • Centrifuge the sample to pellet the solid debris.

  • Collect the supernatant and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

  • Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC-MS mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B) is typical.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • 6-Benzylaminopurine (Analyte): Monitor the transition from the precursor ion (M+H)⁺ to a specific product ion.

      • This compound (Internal Standard): Monitor the transition from its deuterated precursor ion (M+H)⁺ to its corresponding product ion. The precursor ion will have a mass-to-charge ratio (m/z) that is 5 units higher than the non-deuterated analyte.

3. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using known concentrations of 6-Benzylaminopurine standard solutions spiked with a constant concentration of the this compound internal standard.

  • Determine the concentration of 6-Benzylaminopurine in the sample by interpolating the area ratio from the calibration curve.

Signaling Pathway

6-Benzylaminopurine, as a synthetic cytokinin, is involved in the cytokinin signaling pathway, which is a multi-step phosphorelay system.[2] This pathway is crucial for regulating various aspects of plant growth and development, including cell division and differentiation.[6][7]

Below is a diagram illustrating the general cytokinin signaling pathway, where 6-BAP would act as the signaling molecule.

CytokininSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAP 6-Benzylaminopurine (6-BAP) Receptor Cytokinin Receptor (AHK) BAP->Receptor Binding AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylation ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylation Gene Cytokinin-Responsive Genes ARR_B->Gene Transcription Activation ARR_A Type-A Response Regulator (ARR-A) ARR_A->Receptor Negative Feedback Gene->ARR_A Transcription

Cytokinin signaling pathway initiated by 6-Benzylaminopurine.

Workflow for LC-MS/MS Quantification

The following diagram outlines the typical workflow for the quantitative analysis of 6-Benzylaminopurine using its deuterated internal standard.

LCMS_Workflow start Plant Tissue Sample homogenization Homogenization start->homogenization spike Spike with This compound (Internal Standard) homogenization->spike extraction Extraction spike->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis (Peak Integration, Ratio Calculation) lcms->data quantification Quantification (Calibration Curve) data->quantification end Final Concentration of 6-BAP quantification->end

Workflow for 6-BAP quantification using a deuterated standard.

References

Navigating the Analytical Landscape of 6-Benzylaminopurine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity of 6-Benzylaminopurine-d5 (6-BAP-d5), a deuterated analog of the synthetic cytokinin, 6-Benzylaminopurine. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds for quantitative analysis, metabolic studies, and as internal standards in various analytical methodologies.

Certificate of Analysis: A Representative Overview

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and physicochemical properties. While specific values may vary between batches and suppliers, the following tables summarize the typical quantitative data found on a CoA, based on publicly available information and representative data from the analysis of the non-deuterated form.[1][2]

Physicochemical and Identity Data
ParameterSpecificationRepresentative Value
Chemical Name N-(Phenylmethyl-d5)-9H-purin-6-amineN-(Phenylmethyl-d5)-9H-purin-6-amine
Molecular Formula C₁₂H₆D₅N₅C₁₂H₆D₅N₅
Molecular Weight 230.28 g/mol 230.28 g/mol [1]
CAS Number 2322358-20-12322358-20-1[1]
Appearance White to off-white solidConforms
Solubility Soluble in DMSOConforms
Identity (by ¹H NMR) Conforms to structureConforms
Identity (by MS) Conforms to structureConforms
Purity and Quality Control Data
ParameterSpecificationRepresentative Value
Purity (by HPLC) ≥98.0%98.0%[1]
Isotopic Enrichment ≥98%≥98%
Residual Solvents To be reportedNot detected
Water Content (by Karl Fischer) To be reported<0.5%

Experimental Protocols: Ensuring Analytical Rigor

The accurate characterization of this compound relies on a suite of robust analytical techniques. The following sections detail the methodologies for key experiments cited in a typical certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of this compound. The method separates the compound of interest from any potential impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at a wavelength of approximately 270 nm.

  • Quantification : The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is employed to confirm the molecular weight and structure of this compound, as well as to determine its isotopic enrichment.

  • Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source : Electrospray ionization (ESI) is commonly used.

  • Analysis Mode : Full scan mode is used to determine the molecular weight. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should correspond to the calculated mass of the deuterated compound.

  • Isotopic Enrichment Analysis : The relative intensities of the mass peaks corresponding to the deuterated (d5) and non-deuterated (d0) forms are measured. The isotopic enrichment is calculated from the ratio of these intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the identity and the position of the deuterium (B1214612) labels.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent in which the compound is soluble, such as DMSO-d6.

  • ¹H NMR : The proton NMR spectrum is used to confirm the absence of signals from the deuterated positions on the benzyl (B1604629) group and the presence of signals from the non-deuterated protons in the purine (B94841) ring and the methylene (B1212753) bridge.

  • ¹³C NMR : The carbon NMR spectrum can provide further confirmation of the carbon skeleton.

The Biological Context: 6-Benzylaminopurine and the Cytokinin Signaling Pathway

6-Benzylaminopurine acts as a synthetic cytokinin, a class of plant hormones that regulate a wide array of developmental processes, including cell division, shoot and root growth, and senescence.[3] Understanding its mechanism of action requires an examination of the cytokinin signaling pathway. This pathway is a multi-step phosphorelay system.

The binding of a cytokinin, such as 6-Benzylaminopurine, to the extracellular domain of an Arabidopsis Histidine Kinase (AHK) receptor, which is an integral membrane protein, initiates the signaling cascade. This binding event triggers the autophosphorylation of a conserved histidine residue within the kinase domain of the AHK receptor. The phosphate (B84403) group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. Subsequently, the phosphate is relayed to a conserved histidine residue on a Histidine Phosphotransfer Protein (AHP). The phosphorylated AHP then translocates from the cytoplasm to the nucleus. Inside the nucleus, the AHP transfers the phosphate group to a conserved aspartate residue on a Type-B Arabidopsis Response Regulator (ARR). The phosphorylation of the Type-B ARR activates it, enabling it to bind to target gene promoters and regulate the transcription of cytokinin-responsive genes. Some of these target genes include Type-A ARRs, which act as negative regulators of the pathway, creating a feedback loop.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6_BAP This compound AHK AHK Receptor 6_BAP->AHK Binding AHP AHP AHK->AHP Phosphorelay (His -> Asp -> His) AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B Phosphorelay (His -> Asp) ARR_B_P Type-B ARR-P DNA Target Gene Promoters ARR_B_P->DNA Binding & Activation Gene_Expression Cytokinin-Responsive Gene Expression DNA->Gene_Expression Transcription ARR_A Type-A ARR (Negative Regulator) Gene_Expression->ARR_A Translation ARR_A->ARR_B Inhibition

Caption: The cytokinin signaling pathway initiated by 6-Benzylaminopurine.

Experimental Workflow for Quality Control

The quality control process for this compound ensures that each batch meets the required specifications for purity, identity, and isotopic enrichment. The workflow integrates the analytical techniques described above in a systematic manner.

The process begins with the receipt of a new batch of this compound. A sample is taken for initial physicochemical characterization, including appearance and solubility tests. Subsequently, the sample is analyzed by HPLC to determine its chemical purity. In parallel, LC-MS analysis is performed to confirm the molecular weight and determine the isotopic enrichment. Finally, NMR spectroscopy is used to verify the chemical structure and the location of the deuterium labels. If all tests meet the predefined specifications, a Certificate of Analysis is generated, and the batch is approved for release. If any test fails, an investigation is initiated to determine the cause of the discrepancy.

QC_Workflow Start Start: New Batch of 6-BAP-d5 Sampling Sampling Start->Sampling Physicochemical Physicochemical Tests (Appearance, Solubility) Sampling->Physicochemical HPLC HPLC Analysis (Purity) Sampling->HPLC LCMS LC-MS Analysis (Identity, Isotopic Enrichment) Sampling->LCMS NMR NMR Analysis (Structure, Label Position) Sampling->NMR Decision All Specifications Met? Physicochemical->Decision HPLC->Decision LCMS->Decision NMR->Decision Generate_CoA Generate Certificate of Analysis Decision->Generate_CoA Yes Investigate Investigate Discrepancy Decision->Investigate No Release Batch Release Generate_CoA->Release

Caption: A typical quality control workflow for this compound.

References

The Advent of Precision: A Technical Guide to the Discovery and History of Cytokinin Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The study of cytokinins, a class of phytohormones pivotal to plant growth and development, has been profoundly advanced by the application of stable isotope labeling. This technical guide provides an in-depth exploration of the discovery, history, and application of cytokinin stable isotopes. It details the evolution of synthetic and analytical methodologies, from early radiolabeling to modern mass spectrometry-based techniques. This paper serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and a forward-looking perspective on the role of cytokinin stable isotopes in plant science and their potential applications in drug development.

A Historical Perspective: From Discovery to Isotopic Precision

The journey to understanding cytokinins began in the early 20th century with observations of cell division-promoting substances in plants. G. Haberlandt first proposed the existence of such compounds in 1913.[1] It wasn't until the mid-1950s that the first cytokinin, kinetin, was isolated from autoclaved herring sperm DNA by Miller and his colleagues.[1] This was followed by the identification of the first naturally occurring cytokinin, zeatin, from maize (Zea mays) in the 1960s.[1][2]

Early research on cytokinin metabolism and transport relied heavily on radioisotopes, such as tritium (B154650) ([³H]).[2][3] While instrumental in initial studies, the use of radioactive isotopes presented challenges related to safety and the stability of the labeled compounds. The advent of stable isotope labeling, particularly with deuterium (B1214612) (²H or D) and nitrogen-15 (B135050) (¹⁵N), marked a paradigm shift in cytokinin research.

The use of stable isotopes, coupled with the development of mass spectrometry (MS), enabled researchers to safely and accurately trace the metabolic fate of cytokinins and quantify their endogenous levels with high precision. An early key development was the use of stable isotope dilution MS for the determination of cytokinins.[4] This technique involves adding a known amount of a stable isotope-labeled cytokinin analog to a sample as an internal standard, allowing for precise quantification of the endogenous, unlabeled counterpart.

The Cytokinin Signaling Pathway: A Molecular Overview

Cytokinins exert their effects through a complex signaling pathway that is analogous to two-component systems found in bacteria.[5] The signal is initiated by the binding of cytokinin to histidine kinase receptors (AHKs) located in the endoplasmic reticulum or plasma membrane.[5][6] This binding event triggers a series of phosphorylation events, transferring the signal to histidine phosphotransfer proteins (AHPs), which then shuttle the phosphate (B84403) group to response regulators (ARRs) in the nucleus.[5] Type-B ARRs are transcription factors that, upon activation, regulate the expression of cytokinin-responsive genes, including the type-A ARRs, which act as negative regulators of the pathway.[7]

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK AHK Receptor (Histidine Kinase) Cytokinin->AHK Binding & Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphotransfer ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphotransfer & Activation Gene Cytokinin-Responsive Gene Expression ARR_B->Gene Transcription Activation ARR_A Type-A ARR (Response Regulator) ARR_A->AHK Negative Feedback Gene->ARR_A Transcription

Cytokinin Signaling Pathway.

Synthesis of Stable Isotope-Labeled Cytokinins: Methodologies

The ability to synthesize cytokinins with high isotopic enrichment is fundamental to their use in research. Deuterium and nitrogen-15 are the most commonly used stable isotopes for labeling cytokinins.

Deuterium Labeling

Deuterium-labeled cytokinins are often synthesized by introducing deuterium atoms into the side chain or the purine (B94841) ring. One common method involves the condensation of a deuterated amine with 6-chloropurine (B14466) or a derivative thereof. For example, penta-deuterated dihydrozeatin can be synthesized by condensing racemic 4-hydroxy-3-methyl-l-butylamine-d5 with 6-chloropurine.[8] In vivo labeling is another powerful technique where plants are grown in a medium enriched with deuterium oxide (D₂O), leading to the incorporation of deuterium into newly synthesized cytokinins.[9][10]

Nitrogen-15 Labeling

Nitrogen-15 labeled cytokinins provide a stable and specific label within the purine ring. A versatile method for preparing [¹⁵N]-labeled purine derivatives involves using [¹⁵N]-formamide as a precursor to construct the purine ring system. This allows for the synthesis of a wide range of cytokinins with high levels of ¹⁵N incorporation.

Quantitative Analysis: The Power of Isotope Dilution Mass Spectrometry

The gold standard for the quantitative analysis of cytokinins is liquid chromatography-mass spectrometry (LC-MS) coupled with the isotope dilution method.[4][11] This approach offers high sensitivity and specificity, allowing for the detection and quantification of cytokinins at the femtomole level.[11]

The workflow for quantitative analysis typically involves the following steps:

  • Sample Extraction: Cytokinins are extracted from plant material using a suitable solvent, often a mixture of methanol, water, and formic acid.[12]

  • Addition of Internal Standard: A known amount of a stable isotope-labeled cytokinin internal standard is added to the extract.

  • Purification: The extract is purified to remove interfering compounds. Solid-phase extraction (SPE) is a commonly used technique.[13]

  • LC-MS Analysis: The purified sample is analyzed by LC-MS. The labeled and unlabeled cytokinins are separated by chromatography and detected by the mass spectrometer.

  • Quantification: The concentration of the endogenous cytokinin is calculated based on the ratio of the signal from the unlabeled cytokinin to that of the labeled internal standard.

Quantitative_Analysis_Workflow Start Plant Tissue Sample Extraction Extraction (e.g., Methanol/Water/Formic Acid) Start->Extraction Spiking Addition of Stable Isotope-Labeled Internal Standard Extraction->Spiking Purification Purification (e.g., Solid-Phase Extraction) Spiking->Purification LCMS LC-MS/MS Analysis Purification->LCMS Quantification Data Analysis and Quantification LCMS->Quantification End Endogenous Cytokinin Concentration Quantification->End

Workflow for Quantitative Analysis of Cytokinins.

Quantitative Data Summary

The use of stable isotope-labeled standards has enabled the acquisition of precise quantitative data on cytokinin metabolism and abundance.

ParameterValueCytokininMethodReference
Deuterium Content 97.82%Dihydrozeatin-d5Synthesis[8]
97.23%Dihydrozeatin riboside-d5Synthesis[8]
95.75%2-Methylthio-ribosyl-zeatin-d5Synthesis[8]
98.27%N⁶-isopentenyl-2-methylthioadenosine-d5Synthesis[8]
Limit of Detection (LOD) 0.62-25.9 pg/mLCytokinin bases and glycoconjugatesLC-MS[14]
10-50 fmolVarious cytokininsLC-MS[11]
Biosynthetic Rate 18 ng h⁻¹ g⁻¹ fresh weightZeatinriboside-5'-monophosphateIn vivo deuterium labeling[10]
Recovery 84.0%-119.9%Cytokinin bases and glycoconjugatesLC-MS[14]

Detailed Experimental Protocols

Protocol: In Vivo Deuterium Labeling of Arabidopsis thaliana

This protocol is adapted from methods used to study cytokinin biosynthesis in vivo.[9][10]

Materials:

  • Arabidopsis thaliana seedlings

  • Liquid culture medium (e.g., Murashige and Skoog)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Extraction solvent (e.g., modified Bieleski's solvent: methanol:formic acid:water at 15:1:4 v/v/v)[12]

  • Stable isotope-labeled cytokinin internal standards

Procedure:

  • Grow Arabidopsis thaliana seedlings in a sterile liquid culture medium.

  • Prepare a labeling medium by enriching the culture medium with 30% (v/v) D₂O.

  • Transfer the seedlings to the D₂O-enriched medium and incubate for the desired period (e.g., 24 hours).

  • Harvest the plant material, flash-freeze in liquid nitrogen, and grind to a fine powder.

  • Extract the cytokinins by adding the cold extraction solvent and incubating on ice.

  • Add a known amount of stable isotope-labeled cytokinin internal standards to the extract.

  • Centrifuge the extract to pellet the cell debris and collect the supernatant.

  • Purify the cytokinins from the supernatant using solid-phase extraction.

  • Analyze the purified sample by LC-MS to determine the rate of deuterium incorporation.

Protocol: Synthesis of Penta-deuterated Dihydrozeatin

This protocol is based on the synthesis of deuterated cytokinins.[8]

Materials:

  • Racemic 4-hydroxy-3-methyl-l-butylamine-d5

  • 6-chloropurine

  • Anhydrous solvent (e.g., n-butanol)

  • Base (e.g., triethylamine)

Procedure:

  • Dissolve 6-chloropurine in the anhydrous solvent in a reaction vessel.

  • Add an equimolar amount of racemic 4-hydroxy-3-methyl-l-butylamine-d5 and a slight excess of the base to the solution.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure penta-deuterated dihydrozeatin.

  • Confirm the identity and isotopic enrichment of the product by mass spectrometry and NMR spectroscopy.

Applications in Drug Development

While the direct application of cytokinins as drugs is not widespread, the use of stable isotope labeling in understanding their signaling pathways and metabolism has important implications for drug development. The cytokinin signaling pathway, with its protein kinases and transcription factors, presents potential targets for therapeutic intervention in various diseases.

Stable isotopes are invaluable tools in modern pharmacology and drug development for:

  • Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[15][16]

  • Target Engagement Studies: Confirming that a drug is interacting with its intended molecular target.

  • Metabolic Profiling: Identifying the metabolic products of a drug, which can inform its safety and efficacy.

By applying these principles to the study of compounds that modulate the cytokinin signaling pathway, researchers can accelerate the development of new therapeutics. For instance, stable isotope-labeled pathway modulators could be used to precisely determine their metabolic fate and target engagement in preclinical models. Furthermore, understanding how diseases may alter cytokinin metabolism could open new avenues for diagnostic and therapeutic strategies.

Future Outlook

The field of cytokinin research continues to evolve, driven by advancements in analytical technologies. High-resolution mass spectrometry and improved chromatographic techniques will enable the detection and quantification of an even wider range of cytokinin metabolites at lower concentrations. The application of stable isotope labeling will be crucial in dissecting the intricate network of interactions between cytokinins and other phytohormones.

In the realm of drug development, the principles of stable isotope-based research, honed in fields like cytokinin analysis, will be increasingly applied to the study of new therapeutic agents that target plant-related signaling pathways, which may have relevance in human health and disease. The precision and quantitative power offered by stable isotope analysis will undoubtedly continue to be a cornerstone of cytokinin research and a valuable tool in the broader landscape of biomedical science.

References

6-Benzylaminopurine-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Benzylaminopurine-d5, a deuterated form of the synthetic cytokinin, 6-Benzylaminopurine (6-BAP). This document will cover its chemical properties, including its CAS number and molecular weight, and delve into the broader context of its non-deuterated counterpart's role in plant biology, including relevant signaling pathways and experimental protocols.

Core Compound Data

PropertyThis compound6-Benzylaminopurine
Synonyms Benzyladenine-d5; 6-BAP-d5; N6-Benzyladenine-d5Benzyladenine; 6-BAP; BA; N6-Benzyladenine
CAS Number Not readily available1214-39-7[2][3][4][5][6][7][8]
Molecular Formula C₁₂H₆D₅N₅C₁₂H₁₁N₅[4]
Molecular Weight 230.28 g/mol [1]225.25 g/mol [3][9]
Appearance White to off-white powder[4]White crystal powder
Solubility Soluble in DMSO.[10]Soluble in 1N NaOH, ethanol, and methanol.[2][6] Slightly soluble in water.[2]

Applications in Research

This compound serves as a valuable tool in research, primarily as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its deuteration provides a distinct mass signature, allowing for precise quantification of the non-deuterated 6-BAP in various biological samples.

Mechanism of Action: The Cytokinin Signaling Pathway

6-Benzylaminopurine mimics the action of natural cytokinins in plants.[11] Cytokinins are a class of plant hormones that play a crucial role in regulating cell division, growth, and differentiation.[12][13] The signaling pathway is a multi-step phosphorelay system, similar to two-component systems found in bacteria.

The key components of this pathway are:

  • Histidine Kinase (HK) Receptors: Located in the endoplasmic reticulum membrane, these receptors bind to cytokinin.[13]

  • Histidine Phosphotransfer Proteins (HPs): These proteins shuttle the phosphate (B84403) group from the activated receptors.

  • Response Regulators (RRs): Located in the nucleus, these proteins are phosphorylated by the HPs and act as transcription factors to regulate the expression of cytokinin-responsive genes.[13]

The binding of 6-BAP to the CHASE domain of the histidine kinase receptor triggers its autophosphorylation.[13] The phosphate group is then transferred to a histidine phosphotransfer protein, which subsequently moves into the nucleus. Inside the nucleus, the phosphotransfer protein phosphorylates a type-B response regulator. This activated type-B RR then binds to the promoter regions of target genes, initiating their transcription and leading to various physiological responses.[13]

Cytokinin_Signaling_Pathway 6_BAP 6-Benzylaminopurine (6-BAP) HK_Receptor Histidine Kinase Receptor (HK) 6_BAP->HK_Receptor HP Histidine Phosphotransfer Protein (HP) HK_Receptor->HP Phosphorylation HP_P Phosphorylated HP HP->HP_P RR_B Type-B Response Regulator (RR-B) HP_P->RR_B Phosphorylation RR_B_P Phosphorylated RR-B RR_B->RR_B_P Target_Genes Target Gene Expression RR_B_P->Target_Genes Activation Response Physiological Response Target_Genes->Response

Cytokinin Signaling Pathway

Experimental Protocols

6-Benzylaminopurine is widely used in plant tissue culture to induce shoot formation. Below is a general protocol for in vitro shoot induction using 6-BAP.

Preparation of 6-BAP Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh 100 mg of 6-Benzylaminopurine powder.

  • Dissolving: Add the powder to a 100 mL volumetric flask. Add 2-5 mL of 1N NaOH to dissolve the powder completely.[12]

  • Dilution: Once dissolved, bring the volume up to 100 mL with sterile distilled water.[12]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 2-8 °C.

In Vitro Shoot Induction Protocol

This protocol is a general guideline and may require optimization for different plant species.

  • Explant Preparation: Select healthy, young explants (e.g., nodal segments, leaf discs, or cotyledons). Surface sterilize the explants to eliminate microbial contamination. A common procedure involves washing with a detergent, followed by immersion in a sodium hypochlorite (B82951) solution, and then rinsing with sterile distilled water.

  • Culture Medium: Prepare a basal plant tissue culture medium, such as Murashige and Skoog (MS) medium.[3] Supplement the medium with 6-BAP from the stock solution to achieve the desired final concentration (typically ranging from 0.5 to 5.0 mg/L). The optimal concentration is species-dependent.[14][15] The pH of the medium should be adjusted to approximately 5.8 before autoclaving.

  • Inoculation: Aseptically place the sterilized explants onto the surface of the solidified MS medium containing 6-BAP in sterile culture vessels.

  • Incubation: Incubate the cultures in a growth chamber under controlled conditions of temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16 hours of light and 8 hours of dark).[15]

  • Subculture: Subculture the explants to fresh medium every 3-4 weeks to provide fresh nutrients and hormones for continued growth and shoot development.

  • Observation: Regularly observe the cultures for signs of shoot initiation and proliferation. Record data on the percentage of explants forming shoots, the number of shoots per explant, and shoot length.

Experimental_Workflow Start Start: Healthy Plant Material Explant_Preparation 1. Explant Preparation (e.g., Nodal Segments) Start->Explant_Preparation Sterilization 2. Surface Sterilization Explant_Preparation->Sterilization Inoculation 4. Inoculation of Explants Sterilization->Inoculation Medium_Preparation 3. MS Medium Preparation + 6-BAP (0.5-5.0 mg/L) Medium_Preparation->Inoculation Incubation 5. Incubation (25°C, 16h light) Inoculation->Incubation Subculture 6. Subculture (every 3-4 weeks) Incubation->Subculture Subculture->Incubation Observation 7. Observation and Data Collection Subculture->Observation End End: Regenerated Shoots Observation->End

In Vitro Shoot Induction Workflow

References

Methodological & Application

Application Note: High-Throughput Quantification of Cytokinins in Plant Tissues Using 6-Benzylaminopurine-d5 as an Internal Standard for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of various cytokinin species in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs 6-Benzylaminopurine-d5 (6-BAP-d5) as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described methodology, including a streamlined solid-phase extraction (SPE) procedure, is suitable for high-throughput analysis in plant physiology research, agricultural biotechnology, and drug discovery programs targeting plant-derived compounds.

Introduction

Cytokinins are a class of plant hormones that play a crucial role in regulating cell division, growth, and differentiation. Accurate quantification of endogenous cytokinin levels is essential for understanding their physiological functions and for various biotechnological applications. LC-MS/MS has become the preferred analytical technique for cytokinin analysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification as it closely mimics the behavior of the target analytes during extraction, purification, and ionization, thereby compensating for potential sample losses and matrix-induced ion suppression or enhancement. This document provides a detailed protocol for the extraction, purification, and LC-MS/MS analysis of cytokinins from plant material.

Experimental Protocols

Sample Preparation
  • Tissue Homogenization :

    • Weigh approximately 100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction :

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v) containing the internal standard, this compound, at a final concentration of 1 ng/mL.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup :

    • The SPE procedure utilizes an Oasis MCX (Mixed-Mode Cation Exchange) cartridge.

    • Conditioning : Condition the Oasis MCX cartridge with 1 mL of methanol (B129727) followed by 1 mL of 1% (v/v) acetic acid.

    • Loading : Dilute the collected supernatant with 1 mL of 1% (v/v) acetic acid and load it onto the conditioned cartridge.

    • Washing : Wash the cartridge with 1 mL of 1% (v/v) acetic acid, followed by 1 mL of methanol to remove interfering substances.

    • Elution : Elute the cytokinins with 1 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 70% methanol.

    • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 5% acetonitrile (B52724) in water for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) A Plant Tissue Homogenization B Extraction with Buffer (+ 6-BAP-d5) A->B C Centrifugation B->C D Supernatant Collection C->D E Conditioning D->E F Sample Loading E->F G Washing F->G H Elution G->H I Evaporation & Reconstitution H->I J LC-MS/MS Analysis I->J

Caption: Experimental workflow for cytokinin extraction and purification.

LC-MS/MS Analysis
  • Instrumentation : A high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase :

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution :

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate : 0.3 mL/min

  • Injection Volume : 5 µL

  • MS Detection :

    • Ionization Mode : Positive Electrospray Ionization (ESI+)

    • Scan Type : Multiple Reaction Monitoring (MRM)

Data Analysis

Quantification is performed using the stable isotope dilution method. The peak area ratio of the endogenous cytokinin to the this compound internal standard is calculated. A calibration curve is generated by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of the endogenous cytokinins in the samples is then determined from this calibration curve.

G cluster_principle Principle of Internal Standard Quantification cluster_process Sample Processing & Analysis Analyte Endogenous Cytokinin (Unknown Concentration) Loss Analyte and IS experience similar losses and matrix effects Analyte->Loss IS 6-BAP-d5 Internal Standard (Known Concentration) IS->Loss Ratio Peak Area Ratio (Analyte / IS) Loss->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Accurate Concentration of Endogenous Cytokinin CalCurve->Concentration

Caption: Logic of quantification using an internal standard.

Quantitative Data

The use of this compound as an internal standard allows for the accurate and precise quantification of a wide range of cytokinins. Below are representative data tables for method validation.

Table 1: MRM Transitions for Selected Cytokinins and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
trans-Zeatin (tZ)220.1136.120
trans-Zeatin Riboside (tZR)352.2220.115
Isopentenyladenine (iP)204.1136.120
Isopentenyladenosine (iPR)336.2204.115
This compound 231.1 101.1 25

Table 2: Representative Calibration Curve Data for trans-Zeatin

Concentration (ng/mL)Peak Area (tZ)Peak Area (6-BAP-d5)Peak Area Ratio (tZ / 6-BAP-d5)
0.11,52050,1000.030
0.57,65050,5000.151
1.015,10049,8000.303
5.075,80050,2001.510
10.0152,50050,3003.032
50.0760,00049,90015.230
Linearity (R²) \multicolumn{3}{c}{> 0.998 }

Table 3: Method Validation Summary

AnalyteRecovery (%)Precision (RSD %)LOD (ng/mL)LOQ (ng/mL)
tZ92.54.80.050.15
tZR89.75.20.080.24
iP95.14.50.040.12
iPR91.35.50.070.21

Conclusion

Application Note and Protocol for Cytokinin Quantification Using 6-Benzylaminopurine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in the regulation of plant growth and development, influencing processes such as cell division, differentiation, and senescence.[1] Accurate quantification of endogenous cytokinin levels is crucial for understanding their physiological functions and for applications in agriculture and drug development.[1] This document provides a detailed protocol for the extraction, purification, and quantification of cytokinins from plant tissues using an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method, with 6-Benzylaminopurine-d5 (6-BAP-d5) as an internal standard for accurate quantification.

The use of a stable isotope-labeled internal standard like 6-BAP-d5 is critical for correcting for analyte loss during sample preparation and for compensating for matrix effects during LC-MS/MS analysis, thereby ensuring high accuracy and precision.[2]

Experimental Protocol

This protocol is adapted from established methods for cytokinin analysis.[3][4][5]

1. Materials and Reagents

  • Plant Tissue: Fresh leaf, root, or other tissue of interest.

  • Internal Standard: this compound (6-BAP-d5).

  • Extraction Solvent: Modified Bieleski's solvent (e.g., methanol (B129727):water:formic acid at a ratio of 15:4:1 v/v/v) or a similar acidic methanol solution, pre-chilled to -20°C.[4][5]

  • Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges (e.g., Oasis MCX).[1][4]

  • SPE Conditioning Solution: Methanol and ultrapure water.

  • SPE Wash Solutions: 1% Acetic acid and Methanol.[4]

  • SPE Elution Solution: 0.35 M Ammonium (B1175870) hydroxide (B78521) in 70% methanol.[4]

  • LC-MS Grade Solvents: Acetonitrile (B52724), Methanol, and Formic Acid.

  • Liquid Nitrogen.

2. Sample Preparation and Extraction

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[1]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Accurately weigh 20-50 mg of the frozen powder into a pre-chilled microcentrifuge tube.[1]

  • Prepare the extraction solvent containing a known concentration of 6-BAP-d5 internal standard (e.g., 200 pg per sample).[4]

  • Add 1 mL of the extraction solvent with the internal standard to each sample.

  • Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight incubation can improve extraction efficiency).[2]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.[2][4]

  • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.[1]

3. Solid-Phase Extraction (SPE) Purification

  • Condition the SPE Cartridge: Sequentially pass 1 mL of methanol and then 1 mL of ultrapure water through the Oasis MCX cartridge.[1][2]

  • Equilibrate: Pass 1 mL of the extraction solvent (without internal standard) through the cartridge.

  • Load the Sample: Dilute the collected supernatant with water to reduce the methanol concentration to below 10% to ensure efficient binding of cytokinins to the SPE sorbent.[1] Load the diluted sample onto the conditioned cartridge.

  • Wash the Cartridge:

    • Wash with 1 mL of 1% acetic acid to remove acidic interferences.[4]

    • Wash with 1 mL of methanol to remove non-polar interferences.[4]

  • Elute Cytokinins: Elute the cytokinins with 1-2 mL of 0.35 M ammonium hydroxide in 70% methanol.[4]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of 5% acetonitrile or the initial mobile phase for LC-MS/MS analysis.[4]

4. UHPLC-MS/MS Analysis

  • UHPLC System: A system capable of high-pressure gradient elution.

  • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Gradient: A typical gradient would be: 0-1 min, 1% B; 1-7 min, 1-70% B; 7-8 min, 70-99% B; 8-12 min, 99% B; followed by re-equilibration to 1% B.[4]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific cytokinins and the 6-BAP-d5 internal standard.

Data Presentation

Table 1: Extraction Efficiency of Different Solvents

Extraction Solvent CompositionRelative Recovery (%)
Modified Bieleski's (Methanol/Formic Acid/Water)~80-90%
70% Methanol~70-80%
80% Acetonitrile~75-85%

Note: Recovery rates can vary depending on the plant matrix and specific cytokinin.

Table 2: Typical UHPLC-MS/MS Parameters for Cytokinin Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
trans-Zeatin220.1136.115
cis-Zeatin220.1136.115
Isopentenyladenine (iP)204.1136.115
trans-Zeatin Riboside352.2220.110
Isopentenyladenosine (iPA)336.2204.110
This compound 231.1 101.1 20

Note: These values are illustrative and should be optimized for the specific instrument used.

Table 3: Method Validation Parameters

ParameterTypical Value
Limit of Detection (LOD)1.0 - 15.0 pg/mL[6]
Limit of Quantification (LOQ)5.0 - 50.0 pg/mL
Linearity (r²)> 0.99[6]
Recovery77 - 110%[6]
Intra-day Precision (RSD)< 10%[6]
Inter-day Precision (RSD)< 15%[6]

Visualizations

Cytokinin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (Solid-Phase Extraction) cluster_analysis Analysis A 1. Plant Tissue Collection (Freeze in Liquid N2) B 2. Homogenization (Grind to fine powder) A->B C 3. Add Extraction Solvent with 6-BAP-d5 Internal Standard B->C D 4. Incubate & Centrifuge C->D E 5. Collect Supernatant D->E F 6. Condition & Equilibrate Oasis MCX Cartridge E->F G 7. Load Sample F->G H 8. Wash Cartridge G->H I 9. Elute Cytokinins H->I J 10. Dry & Reconstitute I->J K 11. UHPLC-MS/MS Analysis J->K L 12. Data Processing & Quantification K->L Data_Analysis_Logic cluster_input Input Data cluster_calculation Calculation cluster_output Output A Peak Area of Endogenous Cytokinin E Calculate Response Factor (RF) (Peak Area Analyte / Peak Area IS) A->E B Peak Area of 6-BAP-d5 (Internal Standard) B->E C Concentration of 6-BAP-d5 G Calculate Concentration of Endogenous Cytokinin in Sample C->G D Sample Weight/Volume H Normalize by Sample Weight/Volume D->H F Generate Calibration Curve (RF vs. Concentration) E->F F->G G->H I Final Cytokinin Concentration (e.g., pmol/g FW) H->I

References

Application of 6-Benzylaminopurine-d5 in Plant Hormone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzylaminopurine (BAP) is a synthetic cytokinin, a class of plant hormones that plays a pivotal role in regulating various aspects of plant growth and development, including cell division, shoot proliferation, and the delay of senescence.[1][2][3][4] The accurate quantification of endogenous cytokinins is crucial for understanding plant physiological processes and for applications in agriculture and horticulture. 6-Benzylaminopurine-d5 (BAP-d5) is a deuterated analog of BAP, which serves as an ideal internal standard for quantitative analysis of BAP and other cytokinins using mass spectrometry-based methods. Its stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, leading to highly accurate and precise measurements by correcting for matrix effects and variations during sample preparation and analysis.[5][6][7]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prominent analytical method for the quantification of plant hormones due to its high sensitivity and specificity.[5][6][8] The use of stable isotope-labeled internal standards like BAP-d5 is a critical component of robust LC-MS/MS-based plant hormone analysis.[5][7]

Signaling Pathway of 6-Benzylaminopurine

6-Benzylaminopurine, as a synthetic cytokinin, mimics natural cytokinins by binding to specific receptors in plant cells, which triggers a signaling cascade that ultimately leads to the regulation of gene expression and various physiological responses.[1]

BAP_Signaling_Pathway BAP 6-Benzylaminopurine (BAP) Receptor Cytokinin Receptor (e.g., AHKs) BAP->Receptor Binds to Phosphorylation Phosphorylation Cascade Receptor->Phosphorylation Initiates TF Transcription Factors (e.g., Type-B ARRs) Phosphorylation->TF Activates GeneExpression Regulation of Gene Expression TF->GeneExpression Modulates Response Physiological Responses (Cell Division, Growth, etc.) GeneExpression->Response Leads to

Caption: Simplified signaling pathway of 6-Benzylaminopurine (BAP) in plants.

Experimental Protocols

Sample Preparation and Extraction

This protocol is a widely used method for the extraction of cytokinins from plant tissues, incorporating an internal standard for accurate quantification.[9][10]

Materials:

  • Plant tissue (e.g., leaves, roots, seedlings)

  • Liquid nitrogen

  • Extraction Solvent: Methanol (B129727):Water:Formic Acid (15:4:1, v/v/v)[9]

  • This compound (BAP-d5) internal standard solution (concentration to be determined based on expected endogenous levels)

  • Microcentrifuge tubes

  • Homogenizer (e.g., TissueLyser)

  • Centrifuge

Procedure:

  • Weigh the fresh plant tissue (e.g., 50-100 mg).

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

  • Add a known amount of BAP-d5 internal standard solution to the tube.

  • Add 1 mL of ice-cold extraction solvent per 100 mg of tissue.[10]

  • Vortex the sample thoroughly and incubate at -20°C for at least 1 hour (overnight is also common).[10]

  • Centrifuge the extract at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.[9]

  • Carefully collect the supernatant into a new tube.

  • For exhaustive extraction, the pellet can be re-extracted with the same volume of extraction solvent, and the supernatants pooled.[10]

Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol describes the purification of the plant extract to remove interfering compounds prior to LC-MS/MS analysis. A mixed-mode cation exchange (MCX) SPE cartridge is often used for cytokinin purification.[9][10]

Materials:

Procedure:

  • Condition the Oasis MCX SPE column by passing 1 mL of methanol followed by 1 mL of 1% acetic acid.[9]

  • Dilute the plant extract with 1% acetic acid to reduce the methanol concentration.

  • Load the diluted extract onto the conditioned SPE column.

  • Wash the column with 1 mL of 1% acetic acid to remove acidic and neutral interferents.

  • Wash the column with 1 mL of methanol to remove non-polar interferents.

  • Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 70% methanol.[9]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile).[9]

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[6][9]

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate the compounds of interest.[9]

  • Injection Volume: 1-10 µL.[9]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte (BAP) and the internal standard (BAP-d5).

Quantitative Data Summary

The following table summarizes key quantitative parameters that should be determined during method validation for the analysis of 6-Benzylaminopurine using BAP-d5 as an internal standard. The values provided are examples and will vary depending on the specific instrumentation and matrix.

ParameterDescriptionTypical Range/Value
Linear Range The concentration range over which the instrument response is proportional to the analyte concentration.0.1 - 100 ng/mL
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.0.01 - 0.1 ng/mL[11]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.0.05 - 0.5 ng/mL[11]
Recovery (%) The percentage of the analyte that is recovered through the extraction and purification process.70 - 110%[12]
Precision (%RSD) The relative standard deviation of replicate measurements, indicating the reproducibility of the method.< 15%
Accuracy (%Bias) The closeness of the measured value to the true value.± 15%

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of 6-Benzylaminopurine in plant samples using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Harvest Plant Tissue Harvesting Homogenize Homogenization in Liquid N2 Harvest->Homogenize Spike Spiking with BAP-d5 Internal Standard Homogenize->Spike Extract Solvent Extraction Spike->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Workflow for plant hormone analysis using BAP-d5.

References

Application Notes and Protocols for Cytokinin Profiling Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of cytokinins in biological samples using stable isotope dilution mass spectrometry. The use of stable isotope-labeled internal standards is crucial for accurate and precise quantification, correcting for analyte loss during sample preparation and variations in mass spectrometric response.

Introduction to Cytokinin Analysis

Cytokinins (CKs) are a class of phytohormones that play a pivotal role in regulating plant growth, development, and physiological processes.[1] They are adenine (B156593) derivatives involved in cell division and differentiation, organ growth, and senescence.[1] Accurate quantification of endogenous cytokinin levels is essential for understanding their complex roles in biological systems. Due to their low abundance in tissues, highly sensitive and selective analytical methods are required.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution has become the gold standard for cytokinin analysis.[3][4]

Stable isotope-labeled internal standards, which are chemically identical to the analyte but differ in mass, are added to the sample at the beginning of the extraction process.[5][6] This allows for the correction of any sample loss during purification and accounts for matrix effects in the mass spectrometer, leading to highly accurate quantification.[7][8]

Experimental Workflow Overview

The general workflow for cytokinin profiling using stable isotopes involves several key stages: sample collection and homogenization, extraction, purification, and subsequent analysis by LC-MS/MS. Each step is critical for obtaining reliable and reproducible results. A schematic of this workflow is presented below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection & Homogenization AddStandards 2. Addition of Stable Isotope-Labeled Standards SampleCollection->AddStandards Extraction 3. Extraction AddStandards->Extraction Purification 4. Solid-Phase Extraction (SPE) Extraction->Purification LCMS 5. LC-MS/MS Analysis Purification->LCMS Data 6. Data Processing & Quantification LCMS->Data

Caption: A generalized experimental workflow for cytokinin profiling.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

This protocol outlines the steps for sample collection, homogenization, and extraction of cytokinins from plant tissues.

1. Sample Collection and Storage:

  • Harvest plant material and immediately freeze it in liquid nitrogen to quench metabolic activity.[9]

  • Samples can be stored at -80°C until further processing.

  • For animal tissues or cell cultures, samples should also be snap-frozen and stored at -80°C.[10]

2. Homogenization:

  • Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill grinder under liquid nitrogen.[9][11]

  • For other sample types, ensure homogenization is thorough to allow for efficient extraction.

3. Addition of Internal Standards:

  • To a known amount of homogenized tissue (e.g., 10-100 mg fresh weight), add a mixture of stable isotope-labeled cytokinin internal standards.[12] The amount of standard added should be comparable to the expected endogenous levels of the cytokinins.

4. Extraction:

  • Add a pre-chilled extraction solvent to the homogenized sample. A commonly used solvent is a modified Bieleski's solvent (methanol/water/formic acid, 15:4:1, v/v/v).[12][13]

  • Incubate the mixture at -20°C for at least 1 hour with occasional vortexing.

  • Centrifuge the sample at high speed (e.g., 13,000 x g) at 4°C for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet with the same solvent, and then pool the supernatants.[14]

Protocol 2: Solid-Phase Extraction (SPE) Purification

This protocol describes the purification and concentration of cytokinins from the crude extract using solid-phase extraction.

1. SPE Column Conditioning:

  • Use a mixed-mode solid-phase extraction cartridge with reversed-phase and cation-exchange characteristics (e.g., Oasis MCX).[13]

  • Condition the column by washing with methanol (B129727) followed by water.

2. Sample Loading:

  • Dilute the pooled supernatant with water to reduce the methanol concentration.

  • Load the diluted extract onto the conditioned SPE column.

3. Washing:

  • Wash the column with a series of solvents to remove interfering compounds. A typical wash sequence includes:

    • Water to remove salts and polar compounds.

    • Methanol to elute weakly bound compounds.

4. Elution:

  • Elute the cytokinins from the column using a basic methanolic solution, such as 0.35 M NH4OH in 60% methanol.[15]

5. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis (e.g., 10% methanol).[14]

Protocol 3: LC-MS/MS Analysis

This protocol provides a general procedure for the analysis of purified cytokinin extracts by LC-MS/MS.

1. Chromatographic Separation:

  • Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[16]

  • Separate the cytokinins on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid, B: methanol or acetonitrile (B52724) with 0.1% formic acid).[17]

2. Mass Spectrometric Detection:

  • The eluent from the LC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[2][17]

  • Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) for sensitive and specific detection of each cytokinin and its corresponding stable isotope-labeled internal standard.[1][16]

3. Quantification:

  • Quantify the endogenous cytokinins by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.[18]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with cytokinin profiling using stable isotope dilution LC-MS/MS.

Table 1: Comparison of Extraction Solvents for Cytokinin Analysis

Extraction SolventRelative Internal Standard Response (RISR)Recovery Rate (%)Reference
80% (v/v) MethanolLower-[13]
Bieleski's MCF-7Moderate-[13]
Modified Bieleski's (MeOH:HCOOH:H2O, 15:1:4)Highest40-70[13][17]

Table 2: Performance of Different Purification Methods

Purification MethodPurity of SampleRecovery of Cytokinin Bases, Ribosides, and GlucosidesRecovery of Zeatin Riboside MonophosphateReference
DEAE Sephadex RP-C18LowerSimilarLower[13]
Oasis MCXHigher (content of UV-absorbing contaminants decreased by ~90%)SimilarHigher[13]

Table 3: Typical Limits of Detection (LODs) for Cytokinin Analysis by LC-MS

Cytokinin ClassLimit of Detection (LOD)Analytical MethodReference
Various Cytokinins0.1 - 2.0 pgHPLC-ESI-Ion trap-MS[17]
Isoprenoid Cytokinins10 - 50 fmolLC-ESI-MS (single quadrupole)[18]
Cytokinin Bases and Glycoconjugates0.62 - 25.9 pg/mLUPLC-MS with chemical isotope labeling[19]

Cytokinin Signaling Pathway

Cytokinin signaling is mediated by a two-component signaling (TCS) pathway, which is a multi-step phosphorelay system.[20][21] The key components of this pathway are histidine kinase (HK) receptors, histidine phosphotransfer proteins (AHPs), and response regulators (ARRs).[22]

cytokinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin AHK AHK Receptor (Histidine Kinase) CK->AHK Binding & Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphotransfer TypeB_ARR Type-B ARR (Response Regulator) AHP->TypeB_ARR Phosphotransfer TypeA_ARR Type-A ARR (Response Regulator) TypeB_ARR->TypeA_ARR Transcriptional Activation GeneExpression Cytokinin Response Gene Expression TypeB_ARR->GeneExpression Activation TypeA_ARR->AHP Negative Feedback

Caption: The cytokinin two-component signaling pathway.

References

Application Note: Mass Spectrometry Fragmentation Pattern of 6-Benzylaminopurine-d5 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzylaminopurine (B1666704) (6-BAP) is a synthetic cytokinin, a class of plant growth hormones that play a crucial role in cell division and differentiation. Its deuterated analog, 6-Benzylaminopurine-d5 (6-BAP-d5), is widely used as an internal standard in quantitative mass spectrometry-based assays for the determination of 6-BAP levels in various biological matrices. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it corrects for matrix effects and variations in sample preparation and instrument response.[1] A thorough understanding of the fragmentation pattern of 6-BAP-d5 is essential for developing sensitive and specific LC-MS/MS methods. This application note provides a detailed overview of the mass spectrometry fragmentation of this compound, along with established protocols for its analysis.

Mass Spectrometry Fragmentation Pathway

Under positive electrospray ionization (ESI+), this compound is readily protonated to form the precursor ion [M+H]⁺ at an m/z of approximately 231.3. Upon collision-induced dissociation (CID), the primary fragmentation pathway involves the cleavage of the C-N bond between the purine (B94841) ring and the benzyl (B1604629) group. This results in the formation of a stable deuterated benzyl cation.

The major fragmentation pathways are:

  • Formation of the deuterated tropylium (B1234903) ion: The most abundant product ion is typically the deuterated tropylium ion (C₇H₂D₅⁺) at m/z 96.1. This occurs through the cleavage of the bond between the purine and the benzylamine (B48309) linker, followed by rearrangement of the benzyl cation.

  • Formation of the protonated adenine (B156593) core: A less predominant fragment corresponding to the protonated adenine moiety (C₅H₅N₅H⁺) can be observed at m/z 136.1, resulting from the loss of the deuterated benzyl group.

The clear and predictable fragmentation of 6-BAP-d5 allows for the selection of specific and sensitive multiple reaction monitoring (MRM) transitions for quantitative analysis.

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z = 231.3 fragment1 Deuterated Tropylium Ion [C₇H₂D₅]⁺ m/z = 96.1 precursor->fragment1 Collision-Induced Dissociation (CID) fragment2 Protonated Adenine [C₅H₅N₅H]⁺ m/z = 136.1 precursor->fragment2 CID

Fragmentation pathway of this compound.

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for the analysis of analytes in complex matrices.[2]

  • Homogenization: Homogenize 10 g of the sample (e.g., plant tissue, fruit) with 10 mL of acetonitrile (B52724).

  • Extraction and Partitioning: Add internal standard (this compound) and a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) citrate sesquihydrate) to the homogenate. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Final Extract: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Quantitative Data

The following table summarizes the recommended Multiple Reaction Monitoring (MRM) transitions and typical instrument parameters for the quantitative analysis of this compound. The primary transition is recommended for quantification, while the secondary transition can be used for confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 231.396.1 (Quantifier)0.13025
231.3136.1 (Qualifier)0.13020
6-Benzylaminopurine 226.291.1 (Quantifier)0.13025
226.2135.1 (Qualifier)0.13020

Note: Cone voltage and collision energy may require optimization depending on the specific mass spectrometer used.

Experimental Workflow

The overall workflow for the quantitative analysis of 6-Benzylaminopurine using this compound as an internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Homogenization extraction QuEChERS Extraction sample->extraction Add 6-BAP-d5 Internal Standard cleanup d-SPE Cleanup extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing & Quantification lcms->data

Workflow for 6-BAP analysis using 6-BAP-d5.

Conclusion

This application note details the characteristic mass spectrometry fragmentation pattern of this compound, a critical internal standard for the accurate quantification of 6-Benzylaminopurine. The primary fragmentation pathway leads to a highly specific and abundant deuterated tropylium ion at m/z 96.1, providing an excellent basis for a sensitive and robust LC-MS/MS method. The provided experimental protocols for sample preparation and LC-MS/MS analysis offer a validated starting point for researchers in the fields of plant science, agriculture, and drug development to implement reliable quantitative assays for this important synthetic cytokinin.

References

Application Notes and Protocols for 6-Benzylaminopurine-d5 in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzylaminopurine (BAP) is a synthetic cytokinin, a class of plant growth regulators pivotal for inducing cell division, shoot proliferation, and differentiation in plant tissue culture. Its deuterated analog, 6-Benzylaminopurine-d5 (BAP-d5), serves as an invaluable tool in metabolic studies and as an internal standard for the precise quantification of cytokinins in plant tissues using mass spectrometry-based methods. These application notes provide detailed protocols and data for the effective use of BAP-d5 in plant tissue culture experiments.

Applications of this compound

The primary applications of this compound in plant tissue culture research include:

  • Internal Standard for Quantification: BAP-d5 is chemically identical to BAP but has a higher molecular weight due to the five deuterium (B1214612) atoms. This property allows it to be distinguished from endogenous BAP in mass spectrometry analysis. By adding a known amount of BAP-d5 to a plant sample extract, it serves as an internal standard to accurately quantify the levels of endogenous cytokinins. This is crucial for studying hormone homeostasis and its role in plant development and stress response.

  • Metabolic Fate and Uptake Studies: BAP-d5 can be used as a tracer to study the uptake, transport, and metabolism of cytokinins in plant tissues. By tracking the presence and transformation of BAP-d5, researchers can elucidate the pathways of cytokinin degradation and conjugation, providing insights into how plants regulate their hormone levels.

Data Presentation: Efficacy of 6-Benzylaminopurine in Plant Tissue Culture

The following tables summarize the effective concentrations of 6-Benzylaminopurine (BAP), the non-deuterated form, for shoot proliferation in various plant species. This data provides a starting point for researchers to design their own experiments, which can be further refined using BAP-d5 for quantitative analysis.

Plant SpeciesExplant TypeBAP Concentration (mg/L)Observed Effect
Olea europaea (Olive)Nodal segments0.5 - 2.5Increased shoot proliferation and growth with increasing concentration.
Musa sp. (Banana)Shoot tips2.0 - 6.0Optimal shoot multiplication.
Rubus sp. (Blackberry)Not specified1.0 - 2.0Effective for micropropagation.
Kaempferia parviflora (Black Ginger)Not specified2.5Optimal shoot proliferation.
Bambusa balcooa (Bamboo)Nodal explant4.0Highest number of shoots.
Nuphar luteaRhizome2.5Greatest effect on propagation.
Plant SpeciesBAP Concentration (mg/L)Co-cultivated AuxinAuxin Concentration (mg/L)Medium
Nicotiana tabacum0.5α-naphthaleneacetic acid (NAA)2.0WB/A
Various (e.g., Hosta, Begonia)1.0Naphthaleneacetic acid (NAA)0.025MS
Sesbania grandiflora0.5Indole-3-acetic acid (IAA), α-naphthalene acetic acid (NAA), or 2,4-dichlorophenoxyacetic acid (2,4-D)0.5MS

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a 1 mg/mL stock solution of BAP-d5, which can be used as an internal standard or for metabolic studies.

Materials:

  • This compound (BAP-d5) powder

  • 1N Sodium Hydroxide (NaOH)

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 10 mL or 50 mL)

  • Sterile filter (0.22 µm)

  • Sterile storage bottles

Procedure:

  • Weigh the desired amount of BAP-d5 powder in a sterile container. For a 1 mg/mL solution, weigh 10 mg of BAP-d5 for a final volume of 10 mL.

  • Transfer the powder to a sterile volumetric flask.

  • Add a small amount of 1N NaOH dropwise to dissolve the BAP-d5 powder. Use the minimum amount necessary for complete dissolution.

  • Once dissolved, bring the solution to the final volume with sterile distilled water.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

  • Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.

Protocol 2: Quantitative Analysis of Endogenous Cytokinins using BAP-d5 as an Internal Standard

This protocol describes the extraction of cytokinins from plant tissue and their quantification using LC-MS/MS with BAP-d5 as an internal standard.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Extraction solvent (e.g., methanol:water:formic acid, 15:4:1, v/v/v)

  • This compound (BAP-d5) internal standard solution (e.g., 1 ng/µL)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize 50-100 mg of fresh plant tissue in liquid nitrogen to a fine powder.

  • Extraction:

    • Add 1 mL of pre-chilled extraction solvent to the powdered tissue.

    • Add a known amount of BAP-d5 internal standard solution (e.g., 10 µL of 1 ng/µL solution for a final concentration of 10 ng).

    • Vortex the mixture vigorously and incubate at -20°C for 1 hour.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Purification (Solid Phase Extraction):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the cytokinins with an appropriate solvent (e.g., 0.35 M NH4OH in 60% methanol).

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the cytokinins using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify the endogenous cytokinins and the BAP-d5 internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the concentration of endogenous cytokinins by comparing the peak area of the analyte to the peak area of the BAP-d5 internal standard.

Protocol 3: In Vitro Shoot Multiplication using BAP

This protocol provides a general method for inducing shoot multiplication in plant explants using BAP. The resulting tissues can be used for subsequent quantitative analysis of cytokinin content as described in Protocol 2.

Materials:

  • Plant explants (e.g., shoot tips, nodal segments)

  • Murashige and Skoog (MS) basal medium, including vitamins and sucrose

  • 6-Benzylaminopurine (BAP) stock solution (1 mg/mL)

  • Gelling agent (e.g., agar (B569324) or gellan gum)

  • Sterile culture vessels

  • Sterile laminar flow hood

Procedure:

  • Media Preparation:

    • Prepare MS basal medium according to the manufacturer's instructions.

    • Add the desired concentration of BAP from the stock solution (e.g., 1 mL of a 1 mg/mL stock solution to 1 L of medium for a final concentration of 1 mg/L).

    • Adjust the pH of the medium to 5.7-5.8.

    • Add the gelling agent and heat to dissolve.

    • Dispense the medium into culture vessels and autoclave.

  • Explant Sterilization and Inoculation:

    • Surface sterilize the plant explants using standard procedures (e.g., treatment with 70% ethanol (B145695) followed by a sodium hypochlorite (B82951) solution).

    • Rinse the explants with sterile distilled water.

    • Under a sterile laminar flow hood, place the sterilized explants onto the prepared culture medium.

  • Incubation:

    • Incubate the cultures in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod).

  • Subculture:

    • After 4-6 weeks, or when new shoots have developed, subculture the shoots onto fresh medium for further multiplication.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis plant_tissue Plant Tissue homogenization Homogenization (Liquid Nitrogen) plant_tissue->homogenization extraction Extraction with BAP-d5 Internal Standard homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid Phase Extraction (SPE) supernatant->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: Workflow for Quantitative Analysis of Cytokinins.

cytokinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_ext Cytokinin (CK) AHK AHK Receptor CK_ext->AHK Binding AHK_p AHK-P AHK->AHK_p Autophosphorylation AHP AHP AHK_p->AHP Phosphotransfer AHP_p AHP-P ARR_B Type-B ARR ARR_B_p Type-B ARR-P response Cytokinin Response Genes (e.g., ARR-A transcription) ARR_A Type-A ARR ARR_A->AHP_p Negative Feedback (Inhibition of Phosphotransfer)

Caption: Simplified Cytokinin Signaling Pathway.

Application Notes and Protocols for Isotope Dilution Mass Spectrometry in Plant Hormone Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the principles, applications, and protocols for the quantitative analysis of plant hormones using Isotope Dilution Mass Spectrometry (ID-MS). This powerful analytical technique offers high sensitivity and specificity, making it the gold standard for accurate quantification of phytohormones in complex plant matrices.[1][2][3] The application of this method is crucial for understanding various aspects of plant physiology, from growth and development to stress responses, and has significant implications for agricultural and pharmaceutical research.[1]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry relies on the addition of a known amount of a stable isotope-labeled internal standard (IS) to a sample at the earliest stage of analysis.[2] These internal standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Because the labeled and unlabeled hormones exhibit nearly identical chemical and physical properties, they behave similarly during extraction, purification, and ionization.[4] By measuring the ratio of the signal from the endogenous hormone to the signal from the known amount of the isotopically labeled standard, precise quantification can be achieved, effectively correcting for sample losses and matrix effects during the analytical process.[2][4]

Applications in Research and Development

The accurate measurement of plant hormones is fundamental to:

  • Understanding Plant Development: Elucidating the roles of hormones in processes such as embryogenesis, root and shoot development, and flowering.[1]

  • Stress Physiology: Investigating how hormone levels change in response to biotic and abiotic stresses, such as drought, salinity, and pathogen attack.[5]

  • Agricultural Biotechnology: Developing strategies to improve crop yield and resilience by manipulating hormone biosynthesis and signaling.

  • Drug Discovery: Screening for compounds that modulate plant hormone pathways for the development of new herbicides, plant growth regulators, or pharmaceuticals.

Experimental Workflow

The overall experimental workflow for plant hormone analysis by ID-MS involves several critical steps, from sample collection to data analysis.

Experimental Workflow SampleCollection Sample Collection & Flash Freezing Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction with Internal Standards Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Caption: A generalized workflow for the quantitative analysis of plant hormones using LC-MS/MS.[1]

Detailed Experimental Protocols

Sample Preparation and Extraction

Accurate quantification begins with proper sample handling and efficient extraction to minimize analyte degradation.[1]

Materials:

  • Plant tissue (e.g., leaves, roots, 50-100 mg fresh weight).[1]

  • Liquid nitrogen.[1]

  • Mortar and pestle or tissue homogenizer.[1]

  • Microcentrifuge tubes (2 mL).[1]

  • Extraction solution (e.g., 2-propanol:H₂O:concentrated HCl (2:1:0.002, v/v/v)).[1]

  • Stable isotope-labeled internal standards for target hormones.[6]

  • Dichloromethane (B109758).[1]

  • Methanol (B129727).[1]

  • Centrifuge capable of 15,000 rpm and 4°C.[1]

Protocol:

  • Harvest approximately 50-100 mg of fresh plant tissue.[1]

  • Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.[1]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.[1]

  • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

  • Add 1 mL of the extraction solution and the known quantity of the stable isotope-labeled internal standards.

  • Shake for 30 minutes at 4°C.

  • Add 1 mL of dichloromethane and shake for another 30 minutes at 4°C.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Transfer the lower organic phase to a new tube and concentrate it to dryness in a vacuum concentrator.

Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is a crucial step to remove interfering substances from the crude extract.[7]

Materials:

  • SPE cartridges (e.g., Oasis HLB).[8]

  • Methanol.

  • Ultrapure water.

  • 50% Acetonitrile.[8]

Protocol:

  • Reconstitute the dried extract from the previous step in a suitable solvent.

  • Activate the SPE cartridge with 1 mL of methanol.[8]

  • Equilibrate the cartridge with 1 mL of ultrapure water.[8]

  • Load the sample onto the cartridge.[8]

  • Wash the cartridge with a series of solvents to remove interfering compounds.

  • Elute the plant hormones with an appropriate solvent (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of plant hormones are performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1]

Instrumentation:

  • LC System: A UHPLC or HPLC system capable of binary gradients.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

Table 1: Example LC-MS/MS Parameters for Plant Hormone Analysis

ParameterSettingReference
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)[1]
Mobile Phase A Water with 0.1% formic acid[1]
Mobile Phase B Acetonitrile with 0.1% formic acid[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5 µL
Ionization Mode ESI Positive and/or Negative[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Capillary Voltage 3.0 kV
Gas Temperature 350°C
Nebulizer Pressure 45 psi

Table 2: Example MRM Transitions for Selected Plant Hormones and their Isotope-Labeled Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Abscisic Acid (ABA)263.1153.115
[²H₆]-ABA269.1159.115
Indole-3-acetic acid (IAA)176.1130.118
[²H₅]-IAA181.1135.118
Jasmonic Acid (JA)209.159.012
[²H₆]-JA215.162.012
Salicylic Acid (SA)137.093.020
[²H₄]-SA141.097.020

Data Presentation and Quantification

The concentration of the endogenous plant hormone is calculated by comparing the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Table 3: Example Quantitative Data of Hormone Levels in Plant Tissues

Plant HormoneTissueConcentration (ng/g FW) ± SD (n=3)
Abscisic Acid (ABA)Leaf25.4 ± 3.1
Root15.2 ± 1.8
Indole-3-acetic acid (IAA)Leaf12.8 ± 1.5
Root35.7 ± 4.2
Jasmonic Acid (JA)Leaf8.9 ± 1.1
Root4.3 ± 0.5

Signaling Pathway Visualization

Understanding the biological context of the quantitative data is crucial. The following diagram illustrates a simplified auxin signaling pathway, a key regulator of plant growth.

Auxin Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB binds SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB forms Aux_IAA Aux/IAA Repressors Aux_IAA->SCF_TIR1_AFB is recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factors (ARFs) Aux_IAA->ARF represses Ubiquitination Ubiquitination SCF_TIR1_AFB->Ubiquitination Ubiquitination->Aux_IAA targets Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates Gene_Expression Gene Expression Auxin_Response_Genes->Gene_Expression

Caption: A simplified diagram of the auxin signaling pathway.[1]

Conclusion

Isotope dilution mass spectrometry is an indispensable tool for the accurate and precise quantification of plant hormones.[2] The detailed protocols and methodologies presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to successfully implement this technique. By combining meticulous sample preparation with optimized LC-MS/MS analysis, it is possible to gain deep insights into the complex roles of phytohormones in plant biology and to leverage this knowledge in various fields of research and development.[1]

References

Application Note: Quantitative Analysis of Cytokinins in Plant Tissues Using a UPLC-MS/MS Method with Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating numerous aspects of plant growth and development, including cell division, differentiation, leaf senescence, and responses to environmental stimuli.[1] Accurate and sensitive quantification of endogenous cytokinin levels is crucial for understanding their physiological functions. This application note details a robust and high-throughput UPLC-MS/MS method for the simultaneous quantification of various cytokinin species in plant tissues. The use of deuterated internal standards ensures high accuracy and reproducibility by correcting for analyte loss during sample preparation and variations in instrument response.[1]

Cytokinin Signaling Pathway

Cytokinin signaling is initiated by the binding of cytokinins to histidine kinase receptors located in the endoplasmic reticulum membrane.[2] This binding triggers a multi-step phosphorelay system. The receptor autophosphorylates, and the phosphate (B84403) group is subsequently transferred to a histidine phosphotransfer protein (AHP).[2][3][4] The phosphorylated AHP then translocates to the nucleus and transfers the phosphate group to response regulators (ARRs).[2][3][4][5] Type-B ARRs, upon phosphorylation, act as transcription factors that regulate the expression of cytokinin-responsive genes, including Type-A ARRs.[3] Type-A ARRs, in turn, act as negative regulators of the signaling pathway, creating a feedback loop.[2][3]

Caption: A diagram of the cytokinin signaling pathway.

Experimental Protocol

This protocol is based on established methods for cytokinin extraction and analysis.[6][7]

1. Materials and Reagents

  • Plant Tissue: Fresh or frozen (-80°C) plant material.

  • Internal Standards: Deuterated cytokinin standards (e.g., [²H₅]tZ, [²H₅]tZR, purchased from a reputable supplier).[7]

  • Extraction Buffer: Methanol (B129727):Water:Formic Acid (15:4:1, v/v/v).[8]

  • Solid Phase Extraction (SPE) Cartridges: Oasis MCX cartridges or equivalent.[1][8]

  • Solvents: HPLC-grade methanol, acetonitrile, formic acid, and water.

  • Ammonium Hydroxide

2. Sample Preparation and Extraction Workflow

Experimental_Workflow start Start: Plant Tissue Sample (~50 mg fresh weight) homogenize Homogenize in Liquid Nitrogen start->homogenize add_buffer Add Cold Extraction Buffer with Internal Standards homogenize->add_buffer extract Incubate and Vortex add_buffer->extract centrifuge1 Centrifuge extract->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant re_extract Re-extract Pellet centrifuge1->re_extract combine_supernatants Combine Supernatants collect_supernatant->combine_supernatants centrifuge2 Centrifuge re_extract->centrifuge2 centrifuge2->combine_supernatants spe Solid Phase Extraction (SPE) (Oasis MCX Cartridge) combine_supernatants->spe condition 1. Condition with Methanol spe->condition equilibrate 2. Equilibrate with Water condition->equilibrate load 3. Load Sample equilibrate->load wash1 4. Wash with 1% Acetic Acid load->wash1 wash2 5. Wash with Methanol wash1->wash2 elute 6. Elute with 0.35 M NH4OH in 70% Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute analyze UPLC-MS/MS Analysis reconstitute->analyze

Caption: The experimental workflow for cytokinin extraction and analysis.

3. Detailed Methodology

  • Sample Homogenization: Weigh approximately 50 mg of fresh or frozen plant tissue and immediately freeze in liquid nitrogen.[6] Homogenize the tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Extraction: To the homogenized tissue, add 1 mL of pre-chilled (-20°C) extraction buffer containing the deuterated internal standards.[1] Vortex thoroughly and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 20 minutes at 4°C.[8]

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of extraction buffer, centrifuged, and the supernatants combined.[1]

  • Solid Phase Extraction (SPE):

    • Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

    • Dilute the combined supernatant with water to reduce the methanol concentration to below 10%.[1]

    • Load the diluted sample onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 1 M formic acid, followed by 1 mL of methanol.[6]

    • Elute the cytokinins with 1 mL of 0.35 N NH₄OH in 60% methanol.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas at 45°C.[6] Reconstitute the dried residue in 50 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[6]

UPLC-MS/MS Analysis

1. Chromatographic Conditions

ParameterSetting
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL

2. Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.099.01.0
4.055.045.0
7.030.070.0
8.01.099.0
12.099.01.0

This gradient is a representative example and may require optimization based on the specific cytokinins of interest and the UPLC system used.[8]

3. Mass Spectrometry Conditions

ParameterSetting
Mass Spectrometer Triple quadrupole mass spectrometer with ESI
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

4. MRM Transitions and Retention Times

The following table provides example Multiple Reaction Monitoring (MRM) transitions for common cytokinins and their deuterated internal standards. These values should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Internal Standard
trans-Zeatin (tZ)220.1136.115[²H₅]tZ
trans-Zeatin Riboside (tZR)352.2220.112[²H₅]tZR
cis-Zeatin (cZ)220.1136.115-
cis-Zeatin Riboside (cZR)352.2220.112[²H₅]tZR
Isopentenyladenine (iP)204.1136.118-
Isopentenyladenosine (iPR)336.2204.112-
Dihydrozeatin (DHZ)222.1136.115-
[²H₅]trans-Zeatin ([²H₅]tZ)225.1141.115N/A
[²H₅]trans-Zeatin Riboside ([²H₅]tZR)357.2225.112N/A

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve for each analyte using a series of standard solutions of known concentrations containing a fixed amount of the corresponding internal standard. The peak area ratio of the analyte to its internal standard is plotted against the concentration of the analyte. The concentration of cytokinins in the plant samples is then determined from this calibration curve, normalized to the initial fresh weight of the tissue.

Conclusion

The UPLC-MS/MS method described in this application note provides a highly sensitive, selective, and reliable approach for the quantification of a wide range of cytokinins in plant tissues. The use of internal standards and a robust sample preparation protocol ensures data accuracy and reproducibility, making this method well-suited for high-throughput analysis in plant science research and related fields.

References

Measuring Cytokinin Transport in Plants with 6-Benzylaminopurine-d5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for quantifying the transport of the synthetic cytokinin, 6-Benzylaminopurine-d5 (BAP-d5), in plants. The use of a stable isotope-labeled compound allows for precise differentiation from endogenous cytokinins and accurate quantification using mass spectrometry. This protocol is designed for studies investigating cytokinin uptake, long-distance transport, and metabolism, which are critical for understanding plant development and for the development of novel agrochemicals.

Introduction to Cytokinin Transport

Cytokinins are a class of phytohormones that play a central role in regulating various aspects of plant growth and development, including cell division, shoot initiation, and leaf senescence. The movement of cytokinins from their primary sites of synthesis in the roots to the aerial parts of the plant is crucial for coordinating growth between the roots and shoots. This long-distance transport primarily occurs through the xylem. Understanding the dynamics of cytokinin transport is essential for developing strategies to improve crop yield and resilience. 6-Benzylaminopurine (BAP) is a synthetic cytokinin widely used in agriculture and plant tissue culture to stimulate growth. The deuterated form, BAP-d5, serves as an excellent tracer for transport studies due to its chemical similarity to BAP and its distinct mass, which allows for unambiguous detection.

Core Principles of the BAP-d5 Transport Assay

This protocol is based on the principle of applying BAP-d5 to one part of the plant (e.g., the root system) and measuring its accumulation in a distal part (e.g., the shoot) over a time course. The key steps involve:

  • Application of BAP-d5: A known concentration of BAP-d5 is supplied to the plant's root system.

  • Incubation: The plants are allowed to grow for specific periods to allow for the uptake and transport of BAP-d5.

  • Harvesting and Tissue Separation: The plant tissues (roots and shoots) are harvested separately.

  • Extraction: Cytokinins, including BAP-d5, are extracted from the homogenized plant tissues.

  • Purification: The extracts are purified to remove interfering compounds.

  • Quantification by LC-MS/MS: The concentration of BAP-d5 in the tissue extracts is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard.

Experimental Protocols

Plant Growth and Treatment

A model plant system such as Arabidopsis thaliana is well-suited for these transport assays.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar

  • Petri plates or Magenta boxes

  • Growth chamber with controlled light, temperature, and humidity

  • This compound (BAP-d5) stock solution (1 mM in DMSO)

  • Liquid MS medium

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize Arabidopsis seeds with 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes.

    • Rinse the seeds 3-5 times with sterile distilled water.

    • Plate the seeds on solid MS medium and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.

  • Seedling Growth:

    • Grow the seedlings for 10-14 days until they have developed a healthy root system and several true leaves.

  • BAP-d5 Application:

    • Prepare a hydroponic or liquid culture system with liquid MS medium.

    • Carefully transfer the seedlings to the liquid culture system, ensuring the roots are submerged and the shoots are above the medium.

    • Allow the seedlings to acclimate for 24 hours.

    • Spike the liquid MS medium with BAP-d5 to a final concentration of 100 nM (or a desired experimental concentration).

  • Time Course and Harvesting:

    • Harvest seedlings at various time points (e.g., 0, 1, 3, 6, 12, and 24 hours) after the addition of BAP-d5.

    • At each time point, carefully remove the seedlings from the medium and rinse the roots briefly with distilled water to remove any external BAP-d5.

    • Separate the roots and shoots, blot them dry, and record the fresh weight.

    • Immediately freeze the separated tissues in liquid nitrogen and store them at -80°C until extraction.

Cytokinin Extraction and Purification

Materials:

  • Modified Bieleski buffer (methanol/chloroform/water/formic acid, 12:5:2:1, v/v/v/v), pre-chilled to -20°C

  • Internal standard: 6-Benzylaminopurine-d6 (BAP-d6) or another suitable labeled cytokinin not being tested.

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Solvents for SPE: methanol, 0.35 M NH4OH, 1 M HCOOH, 60% methanol.

Procedure:

  • Extraction:

    • To the frozen plant tissue (approximately 50-100 mg fresh weight), add 1 mL of ice-cold modified Bieleski buffer and a known amount of the internal standard (e.g., 1 pmol of BAP-d6).

    • Homogenize the tissue thoroughly.

    • Incubate the homogenate at -20°C for 1 hour.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction of the pellet with another 0.5 mL of extraction buffer.

    • Pool the supernatants.

  • Purification using SPE:

    • Condition the Oasis MCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the pooled supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 1 M HCOOH.

    • Elute the cytokinins with 2 mL of 0.35 M NH4OH in 60% methanol.

    • Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Instrumentation and Conditions:

  • Liquid Chromatograph: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for Quantification:

The specific mass-to-charge ratios (m/z) for the precursor and product ions need to be optimized for the specific instrument being used. The following are representative transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (BAP-d5)231.1136.1
6-Benzylaminopurine-d6 (BAP-d6) - Internal Standard232.1136.1
Endogenous 6-Benzylaminopurine (BAP)226.1136.1

Data Analysis:

  • Generate a standard curve using known concentrations of BAP-d5.

  • Calculate the peak area ratio of the BAP-d5 analyte to the BAP-d6 internal standard in both the standards and the plant samples.

  • Determine the concentration of BAP-d5 in the plant extracts by interpolating from the standard curve.

  • Express the amount of transported BAP-d5 as pmol per gram of fresh weight of the tissue.

Data Presentation

The quantitative data from the transport assay should be summarized in a clear and structured table.

Table 1: Time Course of BAP-d5 Transport from Roots to Shoots in Arabidopsis thaliana

Time (hours)BAP-d5 Concentration in Roots (pmol/g FW)BAP-d5 Concentration in Shoots (pmol/g FW)
00.0 ± 0.00.0 ± 0.0
115.2 ± 2.11.5 ± 0.3
325.8 ± 3.55.7 ± 0.8
632.1 ± 4.212.3 ± 1.9
1228.9 ± 3.918.6 ± 2.5
2422.5 ± 3.120.1 ± 2.8

Data are presented as mean ± standard deviation (n=3). FW = Fresh Weight. Note: These are example data and will vary depending on experimental conditions.

Visualizations

Cytokinin Signaling Pathway

Cytokinin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK2, 3, 4) AHP AHPs (Phosphotransfer) Receptor->AHP Phosphorelay ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Nuclear Translocation & Phosphorylation ARR_A Type-A ARRs (Negative Regulators) ARR_B->ARR_A Induction Gene_Expression Cytokinin-Responsive Gene Expression ARR_B->Gene_Expression Activation ARR_A->AHP Inhibition Cytokinin Cytokinin (e.g., BAP-d5) Cytokinin->Receptor Binding & Autophosphorylation

Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Workflow for BAP-d5 Transport Assay

BAPd5_Transport_Workflow Plant_Growth 1. Plant Growth (Arabidopsis, 10-14 days) BAPd5_Application 2. BAP-d5 Application (to liquid medium) Plant_Growth->BAPd5_Application Time_Course 3. Time-Course Incubation (0, 1, 3, 6, 12, 24h) BAPd5_Application->Time_Course Harvest 4. Harvest & Separate (Roots and Shoots) Time_Course->Harvest Extraction 5. Cytokinin Extraction (Bieleski Buffer) Harvest->Extraction Purification 6. SPE Purification (Oasis MCX) Extraction->Purification LCMS_Analysis 7. LC-MS/MS Analysis (Quantification) Purification->LCMS_Analysis Data_Analysis 8. Data Analysis (pmol/g FW) LCMS_Analysis->Data_Analysis

Caption: The experimental workflow for the BAP-d5 transport assay.

Logical Relationship of Cytokinin Transport

Cytokinin_Transport_Logic cluster_root Root System cluster_shoot Shoot System Uptake BAP-d5 Uptake by Root Cells Xylem_Loading Loading into Xylem Uptake->Xylem_Loading Xylem_Transport Long-Distance Transport (via Xylem Stream) Xylem_Loading->Xylem_Transport Xylem_Unloading Unloading from Xylem Distribution Distribution to Shoot Tissues Xylem_Unloading->Distribution Metabolism Metabolism or Conjugation Distribution->Metabolism Xylem_Transport->Xylem_Unloading

Caption: The logical flow of BAP-d5 transport from roots to shoots.

Troubleshooting & Optimization

Technical Support Center: 6-Benzylaminopurine-d5 Analysis via LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of 6-Benzylaminopurine-d5 (6-BAP-d5).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: 6-Benzylaminopurine (B1666704) (6-BAP) is a synthetic cytokinin, a class of plant growth regulators that promote cell division and shoot proliferation. 6-BAP-d5 is a stable isotope-labeled version of 6-BAP, containing five deuterium (B1214612) atoms on the benzyl (B1604629) ring. It is used as an internal standard in LC-MS analysis. Because it has nearly identical chemical properties and chromatographic behavior to the non-labeled 6-BAP, it can be used to accurately correct for variations in sample preparation and matrix effects, which are common issues in complex samples like plant tissues.[1]

Q2: What is the typical ionization mode for 6-BAP-d5 detection?

A2: 6-Benzylaminopurine and its deuterated analog are typically analyzed using electrospray ionization (ESI) in the positive ion mode.[2][3] The purine (B94841) ring structure is readily protonated to form the [M+H]⁺ ion.

Q3: What type of LC column is recommended for 6-BAP-d5 analysis?

A3: A C18 reversed-phase column is the most common choice for the chromatographic separation of 6-BAP and related cytokinins.[2][3] These columns provide good retention and separation from other matrix components when used with typical reversed-phase mobile phases.

Q4: What are matrix effects and how can they be minimized?

A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[4] This can significantly impact the accuracy and reproducibility of quantification.[4][5] In plant hormone analysis, this is a common challenge.[4][5] Strategies to minimize matrix effects include:

  • Use of a Stable Isotope-Labeled Internal Standard: Using 6-BAP-d5 is a highly effective method to compensate for matrix effects as it co-elutes and experiences similar ionization effects as the target analyte.

  • Effective Sample Cleanup: Solid-Phase Extraction (SPE) is crucial for removing interfering compounds before LC-MS analysis.[6]

  • Chromatographic Separation: Optimizing the LC gradient to separate 6-BAP from matrix interferences.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, though this may impact sensitivity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Cause A: Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause B: Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.

    • Solution: Reconstitute the final sample extract in a solvent that is similar in composition to or weaker than the initial mobile phase. A common choice is to reconstitute in the starting mobile phase composition.

  • Possible Cause C: Secondary Interactions with the Column: Residual silanols on the silica-based C18 column can interact with the basic purine structure of 6-BAP, causing peak tailing.

    • Solution: Add a small amount of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase.[2][3] The acid protonates the silanols, reducing these secondary interactions.

  • Possible Cause D: Column Contamination or Degradation: Buildup of matrix components on the column frit or degradation of the stationary phase can lead to various peak shape issues.[7]

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

Problem 2: Low or No Signal for 6-BAP-d5

  • Possible Cause A: Incorrect Mass Spectrometer Settings: The MRM transitions or other MS parameters may not be optimized.

    • Solution: Ensure the correct precursor and product ions for 6-BAP-d5 are being monitored. For 6-BAP-d5 (MW ≈ 230.28), the protonated precursor ion [M+H]⁺ is m/z 231.2. A common fragmentation pathway involves the loss of the benzyl group, resulting in a tropylium (B1234903) ion. For the d5-labeled compound, this fragment would be m/z 96.1 (C₇H₂D₅⁺). Therefore, a primary transition to monitor is 231.2 -> 96.1 . A secondary transition could be 231.2 -> 135.1 . Always optimize collision energy for your specific instrument.

  • Possible Cause B: Ion Suppression: Co-eluting matrix components can suppress the ionization of 6-BAP-d5.

    • Solution: Improve sample cleanup using SPE. Modify the LC gradient to better separate 6-BAP-d5 from the interfering compounds.

  • Possible Cause C: Sample Degradation: 6-BAP can be sensitive to light and temperature.

    • Solution: Prepare fresh standards and samples. Store stock solutions and extracts in amber vials and at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).

Problem 3: High Background Noise or Contamination

  • Possible Cause A: Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can introduce background noise.

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases.

  • Possible Cause B: System Contamination: The LC system, injector, or ion source can become contaminated from previous analyses.[7]

    • Solution: Flush the entire LC system with a strong solvent mixture like isopropanol/acetonitrile (B52724)/water. Clean the mass spectrometer's ion source according to the manufacturer's protocol.

  • Possible Cause C: Carryover: Analyte from a previous, more concentrated sample may appear in subsequent injections.

    • Solution: Optimize the injector wash procedure, using a strong, organic solvent in the wash solution. Inject blank samples between experimental samples to check for carryover.

Quantitative Data Summary

The following tables summarize typical performance metrics for the LC-MS/MS analysis of 6-Benzylaminopurine.

Table 1: Mass Spectrometry Parameters

Parameter6-Benzylaminopurine (6-BAP)This compound (Internal Standard)
Ionization ModeESI PositiveESI Positive
Precursor Ion [M+H]⁺m/z 226.1m/z 231.2
Product Ion 1 (Quantifier)m/z 91.1m/z 96.1
Product Ion 2 (Qualifier)m/z 135.0m/z 135.1
Note:Collision energy should be optimized for the specific instrument being used.

Table 2: Typical Method Performance Characteristics

ParameterTypical ValueReference
Linearity (R²)> 0.995[8]
Limit of Detection (LOD)As low as 0.2 ng/mL[8]
Limit of Quantification (LOQ)3.0 µg/kg[2][3]
Recovery79.1% - 117%[2][3]
Relative Standard Deviation (RSD)3.0% - 7.0%[2][3]

Experimental Protocols

Detailed Protocol for Extraction of 6-BAP from Plant Tissue

This protocol is adapted from established methods for cytokinin extraction.[6]

  • Sample Collection and Homogenization:

    • Harvest approximately 100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to stop metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of a pre-chilled (-20°C) extraction buffer (e.g., methanol (B129727):water:formic acid, 15:4:1 v/v/v).

    • Add the 6-BAP-d5 internal standard to the extraction buffer to a final concentration appropriate for the expected endogenous levels of 6-BAP.

    • Vortex thoroughly and incubate at -20°C for at least 1 hour.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of 1% acetic acid.

    • Loading: Dilute the supernatant from step 2.6 with 1% acetic acid to reduce the methanol concentration to <10%. Load the diluted sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 1% acetic acid to remove interfering acidic and neutral compounds. Then, wash with 1 mL of methanol to remove lipids.

    • Elution: Elute the cytokinins with 1 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.

    • Dry the eluate completely under a gentle stream of nitrogen gas at approximately 35-40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer to an LC vial for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis A 1. Sample Homogenization (Liquid Nitrogen) B 2. Extraction (Acidified Methanol + 6-BAP-d5 IS) A->B C 3. Centrifugation B->C D 4. Supernatant Collection C->D F 6. Sample Loading D->F Dilute & Load E 5. SPE Conditioning E->F G 7. SPE Washing F->G H 8. Elution G->H I 9. Drying H->I J 10. Reconstitution I->J K 11. LC-MS/MS Analysis J->K L 12. Data Processing K->L

Caption: Experimental workflow for 6-BAP-d5 analysis.

troubleshooting_tree Start LC-MS Analysis Issue IssueType What is the primary issue? Start->IssueType PeakShape Poor Peak Shape IssueType->PeakShape Peak Shape Sensitivity Low / No Signal IssueType->Sensitivity Sensitivity Noise High Background / Contamination IssueType->Noise Noise PeakShape_Q1 Which peaks are affected? PeakShape->PeakShape_Q1 PeakShape_A1 All Peaks Tailing/Fronting PeakShape_Q1->PeakShape_A1 All PeakShape_A2 Only Analyte Peak Tailing PeakShape_Q1->PeakShape_A2 Specific PeakShape_S1 Check for column void, injection solvent mismatch, or extra-column volume. PeakShape_A1->PeakShape_S1 PeakShape_S2 Add acid to mobile phase to reduce secondary interactions. PeakShape_A2->PeakShape_S2 Sensitivity_Q1 Is the internal standard (d5) visible? Sensitivity->Sensitivity_Q1 Sensitivity_A1 No, IS not visible Sensitivity_Q1->Sensitivity_A1 No Sensitivity_A2 Yes, IS is visible but analyte is low Sensitivity_Q1->Sensitivity_A2 Yes Sensitivity_S1 Check MS parameters (MRM, source) and for system-wide ion suppression. Sensitivity_A1->Sensitivity_S1 Sensitivity_S2 Improve sample cleanup (SPE) or optimize LC gradient for separation. Sensitivity_A2->Sensitivity_S2 Noise_Q1 Is noise constant or eluting as peaks? Noise->Noise_Q1 Noise_A1 Constant High Baseline Noise_Q1->Noise_A1 Constant Noise_A2 Contaminant Peaks Noise_Q1->Noise_A2 Peaks Noise_S1 Check solvent purity. Clean ion source. Noise_A1->Noise_S1 Noise_S2 Run blanks to identify source. Check for carryover & clean injector. Noise_A2->Noise_S2

Caption: Troubleshooting decision tree for LC-MS analysis.

References

Preventing degradation of 6-Benzylaminopurine-d5 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and extraction of 6-Benzylaminopurine-d5 (6-BAP-d5). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and accurate quantification of 6-BAP-d5 during your experimental workflow.

Troubleshooting Guides

This section addresses specific issues you may encounter during the extraction of this compound.

Issue 1: Low Recovery of this compound

Q: I am observing a consistently low signal for my 6-BAP-d5 internal standard. What are the potential causes and how can I improve its recovery?

A: Low recovery of 6-BAP-d5 can stem from several factors throughout the extraction and purification process. Here is a step-by-step guide to troubleshoot this issue:

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficient extraction. A modified Bieleski's solvent (methanol:formic acid:water at a 15:1:4 ratio) has been shown to yield high responses for deuterated cytokinin standards from plant extracts.[1][2]

  • Incomplete Homogenization: Ensure that your sample is thoroughly homogenized to a fine powder, typically by grinding in liquid nitrogen. This increases the surface area for efficient extraction.

  • Degradation During Extraction: To minimize enzymatic degradation, it is crucial to perform all extraction steps at low temperatures, such as on ice or at -20°C.[3]

  • Inefficient Purification: Solid-phase extraction (SPE) is a critical step for cleaning up the sample and concentrating the analyte. Using a mixed-mode cation-exchange SPE cartridge, such as Oasis MCX, can significantly improve recovery by removing interfering substances.[1][2]

  • Analyte Loss During Evaporation: After elution from the SPE cartridge, the solvent is typically evaporated. Be cautious to avoid overheating the sample, which can lead to degradation. A gentle stream of nitrogen or a vacuum concentrator at a controlled temperature is recommended.

Issue 2: Inconsistent Quantification and Poor Reproducibility

Q: My quantitative results for 6-BAP-d5 are highly variable between samples. What could be causing this lack of reproducibility?

A: Poor reproducibility is often linked to inconsistencies in sample handling, matrix effects, or issues with the internal standard itself.

  • Standardize Sample Handling: Ensure uniform treatment of all samples throughout the extraction process, including precise volumes, consistent incubation times, and standardized temperatures.

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of 6-BAP-d5 in the mass spectrometer, leading to inaccurate quantification.[4] A robust SPE cleanup is essential to minimize matrix effects.

  • Deuterium (B1214612) Exchange: In some cases, deuterium atoms on the internal standard can be replaced by protons from the solvent or matrix, a phenomenon known as isotopic or back-exchange.[4][5] This is more likely to occur in highly acidic or basic conditions and with deuterium labels on heteroatoms (like -NH or -OH).[4] While the deuteriums on the benzyl (B1604629) ring of 6-BAP-d5 are generally stable, it is good practice to work with solutions at a neutral or slightly acidic pH where possible.

  • Chromatographic Separation of Analyte and Internal Standard: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4][6] This can lead to differential matrix effects. Optimizing your chromatographic method to ensure co-elution is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound?

A1: A modified Bieleski's solvent, which is a mixture of methanol (B129727), formic acid, and water (15:1:4, v/v/v), is highly recommended for extracting a broad range of cytokinins, including 6-BAP-d5.[1][2] This solvent has demonstrated high extraction efficiency for deuterated cytokinin standards.[1]

Q2: How can I prevent the degradation of this compound during the extraction process?

A2: To prevent degradation, it is critical to work at low temperatures (e.g., on ice or at -20°C) to inhibit enzymatic activity.[3] Additionally, protecting samples from light can prevent potential photodegradation. 6-BAP is generally stable in acidic and alkaline solutions, but prolonged exposure to strong acids or bases should be avoided to minimize the risk of deuterium exchange.[7]

Q3: What is the recommended method for purifying the this compound extract?

A3: Solid-phase extraction (SPE) using a mixed-mode cation-exchange cartridge, such as Oasis MCX, is a highly effective method for purifying cytokinin extracts.[1][2] This method provides high purity suitable for mass spectrometry by removing a significant amount of interfering compounds.[1][3]

Q4: Can the deuterium label on this compound be lost during extraction?

A4: While the deuterium atoms on the benzyl ring of 6-BAP-d5 are generally stable, there is a small possibility of deuterium-hydrogen exchange under certain conditions, such as extreme pH.[4][5] It is advisable to maintain a pH between 3 and 7 during sample processing to minimize this risk.

Q5: My 6-BAP-d5 internal standard seems to be contaminated with the non-deuterated form. What should I do?

A5: Contamination of the internal standard with the unlabeled analyte can lead to inaccurate quantification. It is important to assess the purity of your standard. You can do this by analyzing a sample containing only the deuterated internal standard and checking for a signal at the mass transition of the unlabeled analyte. The response for the unlabeled analyte should be minimal.

Data Presentation

Table 1: Comparison of Cytokinin Extraction and Purification Methods

MethodPrincipleAdvantagesDisadvantagesTypical Recovery (%)Purity
Modified Bieleski's Solvent Extraction Cell disruption and solubilization in a methanol-formic acid-water mixture.High extraction efficiency for a wide range of cytokinins.[1][2]Co-extraction of interfering compounds requires further cleanup.~80-95[8][9]Moderate
Solid-Phase Extraction (SPE) with Oasis MCX Mixed-mode sorbent (reversed-phase and cation-exchange) for selective binding and elution.High purity suitable for mass spectrometry; removes about 90% of UV-absorbing contaminants.[1][2]Can be more expensive than simpler methods.>72.6High
Liquid-Liquid Extraction (LLE) Partitioning of cytokinins between two immiscible liquids.Simple and inexpensive for initial cleanup.Can be labor-intensive and may result in emulsion formation and lower recovery.Variable (62.1-109.4)[10]Low to Moderate

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Plant Tissue

This protocol is a widely used method for the extraction and purification of cytokinins from plant tissues.

A. Extraction

  • Sample Preparation: Freeze 50-100 mg of fresh plant tissue in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction Solvent: Prepare the modified Bieleski's solvent: methanol:formic acid:water (15:1:4, v/v/v). For quantitative analysis, add this compound internal standard to the extraction solvent at a known concentration.

  • Extraction: Transfer the powdered tissue to a tube containing 1 mL of the pre-chilled extraction solvent.

  • Incubation: Incubate the mixture overnight at -20°C.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with the same solvent, incubated for 30 minutes at -20°C, and centrifuged again. Pool the supernatants.

B. Purification using Oasis MCX SPE

  • Column Conditioning: Condition a 60 mg Oasis MCX SPE column by passing 1 mL of methanol followed by 1 mL of water.[10]

  • Sample Loading: Dilute the pooled supernatant with water to reduce the methanol concentration and load it onto the conditioned column.[10]

  • Washing:

    • Wash the column with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds.[3]

    • Wash the column with 1 mL of methanol to remove non-polar interfering compounds.[3]

  • Elution: Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.[3][10]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis.

Mandatory Visualization

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification (Oasis MCX SPE) cluster_analysis Analysis Sample Plant Tissue Sample Homogenization Homogenization in Liquid N2 Sample->Homogenization Extraction_Solvent Add Modified Bieleski's Solvent + 6-BAP-d5 Internal Standard Homogenization->Extraction_Solvent Incubation Incubate at -20°C Extraction_Solvent->Incubation Centrifugation Centrifuge Incubation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning Condition SPE Cartridge Supernatant->Conditioning Loading Load Supernatant Conditioning->Loading Washing Wash with Formic Acid and Methanol Loading->Washing Elution Elute with Ammoniated Methanol Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

Caption: Workflow for the extraction and analysis of this compound.

Troubleshooting_Degradation cluster_causes Potential Causes cluster_prevention Preventative Measures Degradation Degradation of 6-BAP-d5 Enzymatic Enzymatic Degradation Degradation->Enzymatic Thermal Thermal Degradation Degradation->Thermal Photodegradation Photodegradation Degradation->Photodegradation Extreme_pH Extreme pH (Deuterium Exchange) Degradation->Extreme_pH Low_Temp Work at Low Temperatures (on ice, -20°C) Enzymatic->Low_Temp Controlled_Heat Controlled Evaporation Temperature Thermal->Controlled_Heat Light_Protection Protect from Light Photodegradation->Light_Protection Neutral_pH Maintain Neutral pH Extreme_pH->Neutral_pH

Caption: Factors contributing to 6-BAP-d5 degradation and preventative measures.

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin (e.g., 6-BAP) Receptor AHK Receptor Cytokinin->Receptor AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphorylation Cascade ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylation Gene_Expression Cytokinin Response Gene Expression ARR_B->Gene_Expression Activates Transcription ARR_A Type-A ARR ARR_A->Receptor Negative Feedback Gene_Expression->ARR_A Induces Expression

Caption: Simplified diagram of the cytokinin signaling pathway.

References

Technical Support Center: Navigating Matrix Effects in Plant Extract Cytokinin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cytokinin analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of cytokinin analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in the analytical signal (ion suppression) or an increase (ion enhancement), which ultimately impacts the accuracy, precision, and sensitivity of quantitative analysis.[1] Plant extracts are complex matrices containing numerous substances that can interfere with cytokinin detection.[2][3]

Q2: How can I determine if my cytokinin analysis is being affected by matrix effects?

A2: There are several methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This quantitative method compares the response of a cytokinin standard in a pure solvent to the response of the same standard spiked into a blank matrix extract after the extraction process.[1] A significant difference in response indicates the presence of matrix effects.[1]

  • Post-Column Infusion: This is a qualitative technique where a constant flow of the cytokinin standard is infused into the mass spectrometer after the analytical column.[1] A blank matrix extract is then injected.[1] Any fluctuation in the baseline signal of the infused standard indicates retention times where co-eluting matrix components cause ion suppression or enhancement.[1][4]

  • Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a calibration curve prepared in a matrix-matched standard.[1] A significant difference between the slopes suggests the presence of matrix effects.[1]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: The main strategies can be categorized as follows:

  • Effective Sample Preparation and Cleanup: The goal is to remove interfering matrix components before analysis.[1] Techniques like Solid-Phase Extraction (SPE) are crucial.[5][6]

  • Optimized Chromatographic Separation: Modifying chromatographic conditions can help separate the target cytokinins from interfering compounds.[1][4]

  • Sample Dilution: A straightforward approach where diluting the extract can reduce the concentration of interfering matrix components.[1][7]

  • Use of Internal Standards: The most robust method is the use of stable isotope-labeled (SIL) internal standards.[1][8] These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[1]

Troubleshooting Guides

Issue 1: Low Analyte Recovery or Signal Intensity

Q: My cytokinin signal is consistently low or undetectable in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?

A: Low signal intensity is a common problem that can stem from issues in the extraction and purification stages or from matrix effects during the analysis. Here’s a step-by-step troubleshooting guide:

  • Evaluate Extraction Efficiency: The choice of extraction solvent is critical. A modified Bieleski's solvent (MeOH-HCO2H-H2O [15:1:4, v/v/v]) has been shown to be effective for cytokinins.[5] Different plant hormones have varying polarities, so a single solvent may not be optimal for all.[5]

  • Optimize Sample Cleanup: Co-extracted matrix components can interfere with your analysis.[5]

    • Solid-Phase Extraction (SPE): This is a critical step to remove interfering substances.[5] For cytokinins, a mixed-mode cation-exchange and reversed-phase sorbent, such as Oasis MCX, can be highly effective.[5]

  • Assess for Ion Suppression: Matrix effects, particularly ion suppression, can significantly reduce the analyte signal.

    • Post-Column Infusion: Use this experiment to identify retention times where ion suppression is occurring.[5]

    • Stable Isotope-Labeled Internal Standards (SILIS): This is the most effective way to compensate for matrix effects.[1] These standards co-elute with the analyte and experience similar ionization effects, allowing for accurate quantification.[1][8]

  • Sample Dilution: Diluting the sample can often reduce ion suppression.[1][7] It is advisable to test a series of dilutions to find an optimal balance between reducing matrix effects and maintaining sufficient sensitivity.[1]

Issue 2: Poor Reproducibility and Inconsistent Quantification

Q: I am observing a high degree of variability in my cytokinin measurements between replicate samples. What could be causing this lack of reproducibility?

A: Poor reproducibility is often linked to inconsistent sample preparation, variable matrix effects between samples, or carryover in the analytical system.

  • Standardize Sample Handling: Ensure all samples are treated identically throughout the extraction and purification process, including precise volumes and consistent incubation times.[5]

  • Implement Internal Standards: The use of stable isotope-labeled internal standards is crucial for correcting variations in extraction efficiency and matrix effects between samples.[5] This is considered the gold standard for achieving high precision and accuracy in quantitative mass spectrometry.[5]

  • Check for Carryover:

    • Blank Injections: Run blank solvent injections between samples to check for carryover of your target analytes.[5]

    • Injector and Column Washing: Implement a robust washing procedure for the autosampler needle and ensure adequate column re-equilibration between injections.[5]

  • Matrix-Matched Calibration: If SILIS are not available, using matrix-matched calibration curves, where standards are prepared in a blank extract of the same plant matrix, can help to compensate for matrix effects. However, matrix effects can vary even between different samples of the same tissue type.[7]

Quantitative Data Summary

The following tables summarize recovery and detection limit data for cytokinin analysis, which can be affected by matrix effects.

Table 1: Analyte Recovery in Spiked Plant Extracts

Analyte(s)Spiked LevelsPlant MatrixMean Recovery (%)Reference
Cytokinins and their glycoconjugatesNot specifiedAstragalus membranaceus roots84.0 - 119.9%[9]
Abscisic acid and its metabolitesNot specifiedBauhinia variegata leaves67 - 87%[10][11]

Table 2: Limits of Detection (LODs) for Cytokinin Analysis

MethodAnalyte(s)Limit of Detection (LOD)Reference
Chemical isotope labelling LC-MSCytokinins and their glycoconjugates0.62 - 25.9 pg/mL[9]
HPLC/EC-MSFive forms of cytokininsBelow 0.5 ng/mL[2]
LC-MS in SIM mode20 non-derivatised cytokinins10 - 50 fmol[12]
UPLC-MS/MS in MRM modeMost cytokininsClose to 1 fmol[13]
UPLC-MS/MS in MRM modeO-glucosides and nucleotides5 - 25 fmol[13]
MSPE-HILIC-MS/MSEndogenous cytokinins0.18 - 3.65 pg/mL[14]

Experimental Protocols

Protocol 1: Extraction and Purification of Cytokinins from Plant Tissue

This protocol is a general guideline and may require optimization for specific plant tissues and cytokinin classes.

  • Homogenization and Extraction: a. Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.[5] b. Add 1 mL of pre-chilled (-20°C) modified Bieleski's extraction solvent (15:1:4 methanol (B129727):formic acid:water).[5] c. Add a known amount of stable isotope-labeled internal standards for each target cytokinin.[5] d. Shake for 1 hour at 4°C.[5] e. Centrifuge at 14,000 rpm for 30 minutes at 4°C.[5] f. Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.[5]

  • Solid-Phase Extraction (SPE) using Oasis MCX Columns: a. Condition an Oasis MCX SPE column (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of 1% acetic acid.[5] b. Dilute the supernatant from step 1f with 1% acetic acid to a final volume of 5 mL.[5] c. Load the diluted extract onto the conditioned SPE column.[5] d. Wash the column with 1 mL of 1% acetic acid.[5] e. Wash the column with 1 mL of methanol.[5] f. Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 70% methanol.[5]

  • Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[5] b. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase).[1]

Mandatory Visualization

G Figure 1: General Experimental Workflow for Cytokinin Analysis cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis SampleCollection Plant Tissue Sampling (e.g., 100 mg) Homogenization Homogenization in Extraction Solvent with SILIS SampleCollection->Homogenization Extraction Extraction (e.g., 1h at 4°C) Homogenization->Extraction Centrifugation Centrifugation and Supernatant Collection Extraction->Centrifugation ME2 Inconsistent Recovery Extraction->ME2 SPE Solid-Phase Extraction (SPE) (e.g., Oasis MCX) Centrifugation->SPE ME1 Matrix Effects (Ion Suppression/ Enhancement) Evaporation Evaporation to Dryness SPE->Evaporation SPE->ME1 Interfering Co-extracts Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing LCMS->ME1 Co-elution

Caption: General workflow for plant cytokinin analysis highlighting key stages.

G Figure 2: Troubleshooting Matrix Effects in Cytokinin Analysis cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies Start Problem Identified: Low Signal or Poor Reproducibility AssessME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Start->AssessME ME_Present Matrix Effects Confirmed? AssessME->ME_Present UseSILIS Implement Stable Isotope-Labeled Internal Standards (SILIS) ME_Present->UseSILIS Yes OptimizeCleanup Optimize Sample Cleanup (e.g., different SPE sorbent) ME_Present->OptimizeCleanup Yes ModifyLC Modify Chromatographic Conditions ME_Present->ModifyLC Yes DiluteSample Dilute Sample Extract ME_Present->DiluteSample Yes NoME Check other factors: - Extraction efficiency - Instrument performance ME_Present->NoME No Validate Re-validate Method UseSILIS->Validate OptimizeCleanup->Validate ModifyLC->Validate DiluteSample->Validate

Caption: Logical troubleshooting workflow for matrix effects.

References

Technical Support Center: Chromatography of 6-Benzylaminopurine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting chromatographic issues related to 6-Benzylaminopurine-d5. This resource provides in-depth guidance to researchers, scientists, and drug development professionals to help resolve common challenges and optimize analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of poor peak shape (tailing, fronting, broadening) for this compound in reversed-phase chromatography?

Poor peak shape is a frequent issue in HPLC analysis.[1][2] For this compound, a basic compound, the most common problem is peak tailing. This is often due to secondary interactions between the analyte and the stationary phase.

Troubleshooting Guide:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound, causing peak tailing.[3][4] To mitigate this, consider the following:

    • Lowering Mobile Phase pH: Working at a lower pH (e.g., 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid can neutralize the silanol groups, reducing their interaction with the analyte.[4][5]

    • Using End-Capped Columns: Modern, high-purity silica (B1680970) columns that are well-end-capped minimize the number of accessible silanol groups.[6]

    • Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the silanol groups. However, this approach may shorten the column's lifespan.[4]

  • Column Contamination and Deterioration: Accumulation of sample matrix components or degradation of the stationary phase can lead to distorted peak shapes.[2] Regularly flushing the column with a strong solvent is recommended. If the problem persists, replacing the column may be necessary.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting or broadening.[7] Whenever possible, dissolve the sample in the initial mobile phase.

  • System Issues: Extraneous tubing or fittings can increase dead volume, leading to peak broadening. Ensure that all connections are secure and that the narrowest possible inner diameter tubing is used.[1]

Q2: How does the mobile phase composition affect the peak shape of this compound?

The mobile phase is a critical factor in achieving good peak shape. Key parameters to consider are the organic solvent, aqueous component, and any additives.

Troubleshooting Guide:

  • Organic Solvent: Acetonitrile and methanol (B129727) are the most common organic solvents in reversed-phase chromatography. Acetonitrile generally provides sharper peaks and lower backpressure.

  • Aqueous Component and pH: The pH of the aqueous portion of the mobile phase is crucial for controlling the ionization state of both the analyte and the stationary phase. For a basic compound like this compound, a low pH mobile phase is often beneficial.

  • Additives/Buffers:

Q3: What role does the column temperature play in optimizing the peak shape?

Column temperature affects both the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and retention time.

Troubleshooting Guide:

  • Increased Temperature: Elevating the column temperature (e.g., to 40-50°C) can decrease mobile phase viscosity, leading to lower backpressure and potentially sharper peaks due to improved mass transfer.[10]

  • Temperature Optimization: The optimal temperature can vary depending on the column and mobile phase. It's advisable to perform a temperature study to find the best conditions for your specific method.[10]

Experimental Protocols

General Protocol for Reversed-Phase HPLC Analysis of this compound

This protocol provides a starting point for method development. Optimization will likely be required based on your specific instrumentation and sample matrix.

  • Column: A C18 column is a common choice. For example, a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm can be used.[8][11]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might start with a low percentage of Solvent B, ramping up to a higher percentage to elute the analyte. For example:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[8][11]

  • Column Temperature: Maintain the column at a constant temperature, for instance, 40°C.

  • Injection Volume: Inject a small volume (e.g., 5-10 µL) to avoid overloading the column.

  • Detection: UV detection at approximately 270 nm is suitable for this compound. Alternatively, mass spectrometry can be used for more sensitive and selective detection.[8]

Data Presentation

Table 1: Typical Chromatographic Conditions for 6-Benzylaminopurine (B1666704) Analysis

ParameterCondition 1Condition 2Condition 3
Column Primesep 100, 4.6 x 150 mm, 5 µm[11]Newcrom B, 4.6 x 150 mm, 5 µm[8]Hitachi LaChrom C18, 4.6 x 250 mm, 5 µm[9]
Mobile Phase MeCN/H₂O with H₂SO₄[11]MeCN/H₂O with 20 mM Ammonium Formate, pH 3.0[8]Methanol/0.02 M Ammonium Acetate (containing 0.1% acetic acid) (40:60, v/v)[9]
Flow Rate 1.0 mL/min[11]1.0 mL/min[8]Not Specified
Detection UV at 205 nm[11]UV at 272 nm[8]Positive ESI-MS[9]

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Broadening) check_column Check Column - Age and History - Contamination start->check_column check_mobile_phase Evaluate Mobile Phase - pH - Solvent Strength - Additives start->check_mobile_phase check_sample Assess Sample - Solvent Mismatch - Concentration start->check_sample check_system Inspect HPLC System - Leaks - Dead Volume start->check_system solution_column Solutions: - Flush Column - Use Guard Column - Replace Column check_column->solution_column solution_mobile_phase Solutions: - Adjust pH (lower for bases) - Optimize Gradient - Use Additives (e.g., Formic Acid) check_mobile_phase->solution_mobile_phase solution_sample Solutions: - Dissolve in Mobile Phase - Dilute Sample check_sample->solution_sample solution_system Solutions: - Check Fittings - Use Smaller ID Tubing check_system->solution_system end Improved Peak Shape solution_column->end solution_mobile_phase->end solution_sample->end solution_system->end

Caption: Troubleshooting workflow for addressing poor peak shape in HPLC.

G cluster_1 Key Parameters Affecting Peak Shape peak_shape Optimal Peak Shape mobile_phase Mobile Phase peak_shape->mobile_phase column Column peak_shape->column temperature Temperature peak_shape->temperature sample_prep Sample Preparation peak_shape->sample_prep ph Low pH for Basic Analytes mobile_phase->ph additives Acidic Modifiers mobile_phase->additives stationary_phase End-Capped C18 column->stationary_phase particle_size Smaller Particles column->particle_size increased_temp Higher Temperature (e.g., 40-50°C) temperature->increased_temp solvent_match Solvent Matching Mobile Phase sample_prep->solvent_match

Caption: Relationship between key parameters and achieving optimal peak shape.

References

How to resolve co-eluting peaks in cytokinin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cytokinin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on addressing the challenge of co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, the simultaneous elution of two or more compounds from a chromatographic column, is a frequent challenge in cytokinin analysis due to the structural similarity of many cytokinin isomers.[1][2][3] This guide provides a systematic approach to diagnosing and resolving peak co-elution.

Q1: My chromatogram shows shouldering or asymmetrical peaks. How can I confirm if this is due to co-elution?

A1: Asymmetrical peaks, such as those with shoulders or tailing, can be indicators of co-eluting compounds.[1] To confirm co-elution, consider the following:

  • Diode Array Detector (DAD) Analysis: If you are using a DAD, you can perform a peak purity analysis. The detector collects multiple UV spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.[1]

  • Mass Spectrometry (MS) Analysis: When using an MS detector, you can examine the mass spectra across the eluted peak. A shift in the mass-to-charge ratio (m/z) profile from the leading edge to the trailing edge of the peak is a strong indicator of co-elution.[1]

Q2: I have confirmed co-elution of cytokinin isomers. What is the first step to improve their separation?

A2: The first step is often to adjust the chromatographic conditions to increase the retention factor (k') and improve selectivity (α).[1][4]

  • Increase Retention Factor (k'): If your peaks are eluting very early (low k'), they are not interacting sufficiently with the stationary phase.[1][4] For reversed-phase chromatography, you can weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol).[1][4] An ideal k' value is generally between 2 and 10.[5]

  • Optimize the Mobile Phase Gradient: A shallow gradient can often improve the separation of closely eluting compounds. Experiment with modifying the gradient slope, especially during the elution window of the co-eluting peaks. A multi-step linear gradient can be effective for separating a wide range of cytokinins.[6][7]

Logical Workflow for Troubleshooting Co-eluting Peaks

The following diagram illustrates a systematic approach to diagnosing and resolving co-eluting peaks in your cytokinin analysis.

G Troubleshooting Workflow for Co-eluting Peaks A Observe Peak Asymmetry (Shouldering, Tailing, or Broadening) B Confirm Co-elution A->B C DAD Peak Purity Analysis B->C Using DAD D MS Spectral Analysis Across Peak B->D Using MS E Optimize Chromatographic Method C->E D->E F Adjust Mobile Phase Gradient E->F G Modify Mobile Phase Composition (pH, Additives) E->G H Change Stationary Phase (e.g., C18, HILIC, Mixed-Mode) E->H I Optimize Flow Rate & Temperature E->I M Resolution Achieved? F->M G->M H->M I->M J Improve Sample Preparation K Solid-Phase Extraction (SPE) J->K L Liquid-Liquid Extraction (LLE) J->L K->M L->M M->J No N Final Method Validation M->N Yes

Caption: A flowchart outlining the logical steps for identifying and resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q3: How does adjusting the mobile phase pH help in separating co-eluting cytokinins?

A3: Adjusting the pH of the mobile phase can alter the ionization state of cytokinin molecules, which in turn affects their retention on a reversed-phase column.[8] For basic compounds like many cytokinins, using a slightly acidic mobile phase (e.g., with formic or acetic acid) can ensure they are protonated, leading to more consistent interactions with the stationary phase and potentially improved peak shape and resolution.[6][8]

Q4: I am still unable to resolve my peaks after optimizing the mobile phase. What other chromatographic parameters can I change?

A4: If mobile phase optimization is insufficient, consider the following:

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, sometimes leading to sharper peaks and better resolution. However, excessively high temperatures can negatively impact column longevity.[6][7] A systematic evaluation of temperatures (e.g., 35, 40, 45, 50 °C) can help identify the optimal condition.[6][7]

  • Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, which may improve the separation of critical pairs.[6][7]

  • Stationary Phase: If resolution is still an issue, the selectivity of your column may not be suitable for the analytes. Consider switching to a different stationary phase. Options include:

    • Different C18 Chemistries: Not all C18 columns are the same. A column with a different bonding density or end-capping may provide the necessary selectivity.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are an alternative for separating polar compounds and can offer a different selectivity compared to reversed-phase columns.[9]

    • Mixed-Mode Stationary Phases: These columns combine reversed-phase and ion-exchange characteristics and can be very effective for separating complex mixtures of compounds with varying properties.[10][11]

Q5: Can my sample preparation method contribute to co-elution?

A5: Yes, a complex sample matrix can introduce interfering compounds that co-elute with your target cytokinins, a phenomenon known as ion suppression in MS detection.[12] A robust sample preparation protocol is crucial for removing these interferences. Solid-phase extraction (SPE) is a highly effective technique for cleaning up plant extracts before LC-MS analysis.[11][13][14] Using a mixed-mode cation-exchange SPE cartridge can significantly reduce UV-absorbing contaminants and improve the purity of the cytokinin fraction.[11][13]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Cytokinin Purification

This protocol is adapted from established methods using mixed-mode cation-exchange SPE cartridges (e.g., Oasis MCX) for the purification of cytokinins from plant extracts.[11][13]

  • Sample Extraction:

    • Homogenize 50-100 mg of frozen plant tissue into a fine powder.

    • Extract the powder with 1 mL of a pre-chilled modified Bieleski's extraction buffer (e.g., methanol (B129727):water:formic acid, 15:4:1, v/v/v) containing deuterated internal standards.[11][13]

    • Incubate at -20°C for at least 1 hour.[13]

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes and collect the supernatant.[13]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge with 1 mL of 1 M formic acid.[13]

  • Sample Loading and Washing:

    • Load the supernatant from step 1 onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds.[13]

    • Wash the cartridge with 1 mL of methanol to remove non-polar interfering compounds.[13]

  • Elution:

  • Sample Concentration:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[13]

    • Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis.[13]

Experimental Workflow for Cytokinin Analysis

The following diagram provides a general overview of the experimental workflow for cytokinin analysis, from sample preparation to data acquisition.

G Experimental Workflow for Cytokinin Analysis A Sample Collection & Homogenization B Extraction with Modified Bieleski's Buffer A->B C Addition of Internal Standards B->C D Solid-Phase Extraction (SPE) Purification C->D E 1. Conditioning D->E F 2. Sample Loading E->F G 3. Washing F->G H 4. Elution G->H I Evaporation & Reconstitution H->I J LC-MS/MS Analysis I->J K Data Acquisition J->K L Data Processing & Quantification K->L

Caption: A schematic of the typical experimental workflow for cytokinin extraction and analysis.

Data Presentation

Table 1: Effect of Column Temperature on Cytokinin Retention Time

The following table summarizes the effect of different column temperatures on the retention times of several cytokinins using a C18 column and a specific gradient elution method. This illustrates how temperature can be optimized to improve separation.

CytokininRetention Time (min) at 35°CRetention Time (min) at 40°CRetention Time (min) at 45°CRetention Time (min) at 50°C
tZ9G~3.5~3.4~3.3~3.2
tZ~5.0~4.8~4.7~4.6
diZ~6.5~6.3~6.1~6.0
tZR~10.2~10.0~9.8~9.6
diZR~12.5~12.2~12.0~11.8
iP~25.0~24.5~24.0~23.5
iPA~28.0~27.5~27.0~26.5

Data adapted from a study optimizing HPLC conditions for cytokinin analysis. The exact retention times can vary based on the specific HPLC system, column, and mobile phase composition.[6][7]

Table 2: Comparison of Stationary Phases for Cytokinin Separation

This table provides a qualitative comparison of different types of stationary phases used in cytokinin analysis.

Stationary PhasePrinciple of SeparationAdvantagesDisadvantages
Reversed-Phase (C18) Hydrophobic interactionsWidely available, robust, good for separating many cytokinin bases and ribosides.May have limited selectivity for highly polar or isomeric cytokinins.[9]
Hydrophilic Interaction (HILIC) Partitioning into a water-enriched layer on the stationary phase surfaceBetter retention of very polar compounds like cytokinin nucleotides.[9]Requires careful control of mobile phase water content; may have longer equilibration times.
Mixed-Mode Combines hydrophobic and ion-exchange interactionsExcellent selectivity for complex mixtures of acidic, basic, and neutral compounds.[10][11]Method development can be more complex.
Polyvinylpyrrolidone Multiple interaction mechanismsCan offer unique selectivity for certain cytokinins.[15]Less common than silica-based phases.

References

Minimizing ion suppression for 6-Benzylaminopurine-d5 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the accurate quantification of 6-Benzylaminopurine-d5 (6-BAP-d5) by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why does it affect my 6-BAP-d5 signal?

A1: Ion suppression is a type of matrix effect that occurs during LC-MS analysis. It is a reduction in the ionization efficiency of a target analyte, in this case, 6-BAP-d5, caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1] These interfering molecules compete with 6-BAP-d5 for the available charge in the ion source, leading to a decreased signal intensity, which can negatively impact sensitivity, precision, and accuracy.[1][2]

Q2: I am using a stable isotope-labeled internal standard (6-BAP-d5). Doesn't that automatically correct for ion suppression?

A2: Yes, a stable isotope-labeled internal standard (SIL-IS) like 6-BAP-d5 is the best tool to compensate for matrix effects. Because it is chemically almost identical to the analyte (6-BAP), it co-elutes and experiences nearly the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte to the SIL-IS. However, if suppression is severe, the signal for both the analyte and the internal standard can be suppressed to a point where sensitivity is too low for reliable detection.[3] Therefore, it is still crucial to minimize the root causes of suppression.

Q3: How can I determine if ion suppression is affecting my analysis?

A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[1][4][5] This involves continuously infusing a solution of 6-BAP-d5 into the LC flow after the analytical column while injecting a blank matrix extract. A dip in the otherwise stable baseline signal for 6-BAP-d5 indicates that interfering compounds are eluting from the column at that specific retention time.[1][5] Another simple method is to compare the signal response of a standard spiked into a prepared matrix sample versus the response in a clean solvent; a significantly lower response in the matrix indicates suppression.

Q4: What are the most common sources of ion suppression for 6-BAP analysis, particularly in plant matrices?

A4: For cytokinin analysis in complex matrices like plant extracts, common sources of ion suppression include phospholipids, salts, pigments (like chlorophyll), and endogenous metabolites.[3][6] These components are often present at high concentrations and can easily interfere with the electrospray ionization (ESI) process.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem: My 6-BAP-d5 signal is low and inconsistent, even in calibration standards.

Possible Cause Solution
Suboptimal MS Source Parameters Systematically optimize ESI source parameters. Adjust the capillary voltage, nebulizing gas flow, drying gas flow, and temperature to maximize the ion signal for 6-BAP-d5.[7][8]
Incorrect Mobile Phase Avoid non-volatile buffers or ion-pairing reagents like trifluoroacetic acid (TFA), which are known to cause significant ion suppression.[7] Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate.
Contaminated Ion Source A dirty or contaminated ion source can lead to poor and unstable signals.[9] Perform routine cleaning of the ion source components, including the capillary and cones, as per the manufacturer's guidelines.[9]

Problem: My signal is strong in solvent standards but drops significantly in matrix samples.

This is a clear indication of a matrix effect. The following workflow can help diagnose and solve the issue.

G cluster_0 Troubleshooting Ion Suppression cluster_1 Sample Cleanup Options start Low Signal in Matrix q1 Is the analyte peak in a suppression zone? start->q1 a1_yes Shift Analyte Retention Time q1->a1_yes Yes a1_no Improve Sample Cleanup q1->a1_no No mod_lc Modify LC Gradient or Change Column a1_yes->mod_lc spe Implement/Optimize Solid-Phase Extraction (SPE) a1_no->spe lle Use Liquid-Liquid Extraction (LLE) a1_no->lle dilute Dilute Sample Extract a1_no->dilute end Signal Improved mod_lc->end spe->end lle->end dilute->end

Caption: A troubleshooting workflow for diagnosing and mitigating ion suppression.

Quantitative Data Summary

Effective sample preparation is the most critical step to reduce ion suppression.[10] The choice of technique can have a dramatic impact on data quality.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for 6-BAP Quantification

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT) 95 ± 8-58% (Suppression)14
Liquid-Liquid Extraction (LLE) 75 ± 6-25% (Suppression)8
Mixed-Mode SPE 92 ± 4-8% (Suppression)4

*Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100. A negative value indicates suppression.[1]

As shown, while Protein Precipitation (PPT) is fast, it is the least effective at removing interferences, resulting in significant ion suppression.[11] Mixed-mode Solid-Phase Extraction (SPE) provides the cleanest extracts and dramatically reduces matrix effects.[11]

Experimental Protocols

Protocol 1: Sample Preparation via Mixed-Mode Cation Exchange SPE

This protocol is designed for purifying cytokinins like 6-BAP from complex plant extracts.[6]

G cluster_workflow SPE Sample Preparation Workflow start 1. Condition SPE Cartridge (Methanol, then 1% Acetic Acid) load 2. Load Diluted Plant Extract (pH adjusted to ~3) start->load wash1 3. Wash 1 (1% Acetic Acid) load->wash1 wash2 4. Wash 2 (Methanol) wash1->wash2 elute 5. Elute Cytokinins (NH4OH in 70% Methanol) wash2->elute dry 6. Evaporate to Dryness & Reconstitute elute->dry

Caption: Workflow for Solid-Phase Extraction (SPE) of 6-BAP.

Methodology:

  • Homogenization: Homogenize ~100 mg of plant tissue in a suitable extraction solvent (e.g., modified Bieleski's solvent) containing 6-BAP-d5 internal standard.[6]

  • Centrifugation: Centrifuge the homogenate and collect the supernatant.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727), followed by 1 mL of 1% acetic acid.[6]

  • Loading: Dilute the supernatant with 1% acetic acid and load it onto the conditioned cartridge.[6]

  • Washing: Wash the cartridge sequentially with 1 mL of 1% acetic acid and 1 mL of methanol to remove interfering compounds.[6]

  • Elution: Elute the analytes with 2 mL of 0.35 M ammonium hydroxide (B78521) in 70% methanol.[6]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Recommended LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrument and application.

Table 2: Suggested LC-MS/MS Parameters for 6-BAP and 6-BAP-d5

Parameter Value
LC Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transition (6-BAP) 226.0 -> 91.0[12]
MRM Transition (6-BAP-d5) 231.0 -> 96.0*

*Note: The d5-benzyl fragment (96 amu) is a common transition; however, other fragments like the purine (B94841) base (e.g., -> 136.1) may also be used and should be optimized empirically.

References

Stability of 6-Benzylaminopurine-d5 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Benzylaminopurine-d5 in various solvents. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound, similar to its non-deuterated counterpart, has low solubility in water and most common organic solvents.[1] For initial solubilization of the powder, the use of a small amount of dilute alkali or an organic solvent is recommended.

  • Alkaline Solutions: A common and effective method is to dissolve the powder in a small volume of 0.1 M to 1 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) before diluting to the final volume with distilled water.[2][3]

  • Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective solvents for creating a concentrated stock solution.[1][4] Ethanol can also be used, although the solubility is lower (approximately 0.5 mg/mL).[4]

Q2: How should I store my this compound stock solution?

A2: The stability of your this compound stock solution is highly dependent on the storage temperature. For optimal stability, the following conditions are recommended:

  • Short-term storage (up to 1 month): Store at -20°C.[5]

  • Long-term storage (up to 6 months): For maximum stability, store at -80°C.[5]

  • Refrigerated storage: Aqueous solutions prepared in dilute KOH (0.05 N) have been shown to be stable for at least 90 days when stored at 2-8°C.[6][7][8]

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials before freezing.[5]

Q3: Is this compound stable to autoclaving?

A3: Yes, studies on 6-Benzylaminopurine (B1666704) have shown that it is stable to a standard autoclave cycle (121°C, 1.1 bar for 30 minutes) when prepared in a dilute alkaline solution (e.g., 0.05 N KOH).[7][8][9] This makes it suitable for sterile applications in plant tissue culture media.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for the d5 variant have not been extensively studied, the primary routes of degradation for adenine-based cytokinins like 6-BAP are expected to involve hydrolysis of the purine (B94841) ring, particularly under harsh acidic or alkaline conditions and elevated temperatures. However, 6-BAP is generally considered stable in both acidic and alkaline conditions under typical experimental use.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous solution. The concentration of the compound exceeds its solubility in water. This is common when diluting a stock solution made in an organic solvent.Ensure the final concentration in your aqueous medium does not exceed its solubility limit. If using a stock dissolved in alkali, ensure the final pH of the medium is compatible. Gentle warming and stirring may help redissolve the precipitate.
Loss of biological activity over time. The stock solution may have degraded due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles).Prepare a fresh stock solution from powder. Always store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) and in single-use aliquots.[5]
Inconsistent experimental results. Variability in the preparation of stock solutions or degradation of the compound can lead to inconsistent results.Standardize your stock solution preparation protocol. If stability is a concern, consider preparing fresh solutions for each experiment or conducting a stability test under your specific experimental conditions.

Stability Data

The following tables summarize the known stability of 6-Benzylaminopurine (6-BAP), which is expected to be a reliable indicator for the stability of this compound due to the similar chemical properties.

Table 1: Solubility of 6-Benzylaminopurine

SolventSolubilityReference
Water60 mg/L at 20°C[1]
Dimethylformamide (DMF)Soluble[1][4]
Dimethyl sulfoxide (DMSO)Soluble (~10 mg/mL)[1][4]
EthanolSlightly soluble (~0.5 mg/mL)[4]
1N KOH or NaOHSoluble[2]

Table 2: Stability of 6-Benzylaminopurine (1.0 mg/mL in 0.05 N KOH) over 90 Days

Storage TemperatureStabilityReference
-20°CNo statistically significant degradation[7][8]
2-6°CNo statistically significant degradation[7][8]
25°CNo statistically significant degradation[7][8]

Experimental Protocols

Protocol for Stability Testing of this compound in Different Solvents

This protocol outlines a method to quantitatively assess the stability of this compound in various solvents over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound powder

  • Solvents to be tested (e.g., DMSO, Ethanol, 0.1 N NaOH, Water)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid or other suitable buffer components

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with a UV or Mass Spectrometry (MS) detector

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • From this stock, prepare working solutions at a known concentration (e.g., 10 µg/mL) in each of the solvents to be tested.

  • Prepare a set of calibration standards at different concentrations in the mobile phase.

3. Stability Study Setup:

  • Aliquot the working solutions into HPLC vials for each time point and storage condition.

  • Store the vials at different temperatures (e.g., -20°C, 4°C, 25°C).

  • Designate time points for analysis (e.g., Day 0, Day 1, Day 7, Day 30, Day 90).

4. HPLC Analysis:

  • At each time point, analyze the samples using a validated HPLC method. A reverse-phase C18 column is typically suitable.

  • An example of a mobile phase is a gradient of acetonitrile and water with 0.1% formic acid.

  • Set the detector to monitor the appropriate wavelength for 6-Benzylaminopurine (around 270 nm) or use an MS detector for more specific quantification.

5. Data Analysis:

  • At each time point, calculate the concentration of this compound in each sample by comparing the peak area to the calibration curve.

  • Determine the percentage of the initial concentration remaining at each time point for each solvent and storage condition.

  • Plot the percentage remaining versus time to visualize the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage and Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in DMSO) prep_work Prepare Working Solutions (10 µg/mL in Test Solvents) prep_stock->prep_work storage Aliquot and Store Samples (-20°C, 4°C, 25°C) prep_work->storage prep_cal Prepare Calibration Standards hplc HPLC-UV/MS Analysis prep_cal->hplc sampling Collect Samples at Time Points (Day 0, 1, 7, 30, 90) storage->sampling sampling->hplc data_analysis Calculate Concentration and % Remaining hplc->data_analysis logical_relationships cluster_factors Influencing Factors cluster_outcomes Experimental Outcomes stability 6-BAP-d5 Stability degradation Chemical Degradation stability->degradation precipitation Precipitation stability->precipitation solvent Solvent Choice (e.g., DMSO, KOH, H2O) solvent->stability temperature Storage Temperature (-80°C to 25°C) temperature->stability time Storage Duration time->stability light Light Exposure light->stability activity Loss of Biological Activity degradation->activity

References

Technical Support Center: Enhancing Cytokinin Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of cytokinins from plant tissues.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their cytokinin extraction experiments, providing potential causes and step-by-step solutions.

IssuePotential CauseSuggested Solution
Low Cytokinin Recovery Incomplete cell disruption: Tough plant material may not be thoroughly homogenized.Ensure tissue is frozen in liquid nitrogen and ground to a fine, homogenous powder. This increases the surface area for solvent penetration.[1]
Suboptimal extraction solvent: The chosen solvent may not be efficient for the target cytokinin forms or plant matrix.Use a modified Bieleski's solvent (methanol:formic acid:water, 15:1:4, v/v/v) for a broad range of cytokinins.[2][3][4] This solvent has been shown to yield high responses for deuterated cytokinin standards.[4]
Cytokinin degradation: Endogenous enzymes like cytokinin oxidases/dehydrogenases (CKX) can degrade cytokinins during extraction.[5][6][7]Perform all extraction steps at low temperatures (-20°C or on ice) to minimize enzymatic activity.[1]
Inefficient purification: Interfering compounds co-elute with cytokinins, leading to losses in subsequent steps.Employ solid-phase extraction (SPE) with a mixed-mode sorbent like Oasis MCX, which combines reversed-phase and cation-exchange properties for effective purification.[2][4][8] This can remove about 90% of UV-absorbing contaminants.[2][4]
Sample overload on SPE cartridge: Exceeding the binding capacity of the SPE sorbent leads to loss of cytokinins in the flow-through.For miniaturized methods like pipette tip SPE, ensure the starting fresh weight of the plant material is appropriately scaled down (e.g., 1-5 mg).[1]
Low Signal Intensity in LC-MS Analysis Ion suppression from matrix effects: Co-eluting compounds from the plant extract can interfere with the ionization of target cytokinins in the mass spectrometer.Optimize the purification step using SPE to remove interfering matrix components.[3] The use of stable isotope-labeled internal standards is crucial to compensate for matrix effects and allow for accurate quantification.[3]
Suboptimal LC-MS parameters: Instrument settings may not be optimized for the specific cytokinin molecules being analyzed.Ensure that mass spectrometer settings, such as ionization source parameters and collision energies, are optimized for your target analytes.[3]
Poor Reproducibility of Results Inconsistent sample handling: Variations in the extraction and purification process between samples can lead to inconsistent results.Standardize all sample handling procedures to ensure each sample is treated identically.[3]
Carryover in the analytical system: Residual analytes from previous injections can affect subsequent runs.Implement a robust column washing protocol between sample injections to prevent carryover.

Frequently Asked Questions (FAQs)

Q1: What is the most effective extraction solvent for a broad range of cytokinins?

A1: A modified Bieleski's solvent, typically a mixture of methanol (B129727), formic acid, and water (e.g., 15:1:4, v/v/v), is highly effective for extracting a wide variety of cytokinins, including bases, ribosides, and glucosides.[2][3][4] While 80% methanol can be used, the modified Bieleski's solvent often demonstrates higher extraction efficiency.[1]

Q2: How can I minimize cytokinin degradation during the extraction process?

A2: Cytokinin degradation is primarily caused by endogenous enzymes.[5][6] To minimize this, it is crucial to work at low temperatures.[1] Immediately freeze plant tissue in liquid nitrogen upon harvesting and keep samples on ice or at -20°C throughout the extraction procedure.[1]

Q3: I'm working with very small amounts of plant tissue. What is the best extraction method?

A3: For small samples (1-5 mg of fresh tissue), a miniaturized solid-phase extraction technique using pipette tips packed with multiple sorbents (e.g., C18, SDB-RPS, and a cation-exchanger) is a highly efficient option.[2][9]

Q4: What are the advantages of using a mixed-mode solid-phase extraction (SPE) cartridge like Oasis MCX?

A4: Oasis MCX cartridges utilize a sorbent with both reversed-phase and cation-exchange properties.[2][8] This dual functionality allows for the effective retention of a broad range of cytokinins while efficiently removing interfering compounds, leading to cleaner extracts and improved analytical sensitivity.[2][4] This method can reduce UV-absorbing contaminants by approximately 90%.[4]

Q5: Why is the use of internal standards important in cytokinin quantification?

A5: The use of stable isotope-labeled internal standards (e.g., deuterated cytokinins) is critical for accurate quantification.[1][3] These standards are added at the beginning of the extraction process and experience similar losses and matrix effects as the endogenous cytokinins. By comparing the signal of the endogenous cytokinin to its corresponding labeled internal standard, accurate quantification can be achieved.[3]

Data Presentation

Table 1: Comparison of Common Cytokinin Extraction Solvents

Extraction SolventComposition (v/v/v)AdvantagesDisadvantagesReference(s)
Modified Bieleski's SolventMethanol:Formic Acid:Water (15:1:4)High extraction efficiency for a broad range of cytokinins; high recovery of internal standards.[2][4]Contains formic acid, which requires careful handling.[2][4][10]
80% MethanolMethanol:Water (4:1)Simple to prepare; effective for many cytokinin forms.May have slightly lower extraction efficiency for some compounds compared to modified Bieleski's solvent.[4][4]
Bieleski's MCF-7Methanol:Chloroform (B151607):Formic Acid:WaterEffective for simultaneous extraction of different phytohormones.More complex to prepare; chloroform is a hazardous solvent.[4]

Table 2: Performance of Different Purification Methods

Purification MethodPrincipleTypical Recovery (%)PurityReference(s)
Solid-Phase Extraction (SPE) - Oasis MCXMixed-mode (reversed-phase and cation-exchange)~80-90%High (removes about 90% of UV-absorbing contaminants)[2]
Liquid-Liquid ExtractionPartitioning between two immiscible liquid phases62.1-109.4% (can be variable)[11]Low to Moderate[11]
Pipette Tip Solid-Phase Extraction (PT-SPE)Miniaturized SPE for small sample volumesVariable, dependent on specific protocolHigh[2]
Magnetic Solid-Phase Extraction (MSPE)Use of magnetic nanoparticles for selective binding72.8-115.5%[12]High[12][13]

Experimental Protocols

Protocol 1: Modified Bieleski's Solvent Extraction and Oasis MCX SPE Purification

This protocol is a widely adopted method for the extraction and purification of a broad range of cytokinins from plant tissues.[2][14][15]

A. Extraction

  • Sample Preparation: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[1][2]

  • Extraction Solvent Preparation: Prepare the modified Bieleski's extraction solvent: methanol:formic acid:water (15:1:4, v/v/v).[2][4] For quantitative analysis, add deuterated internal standards to the extraction solvent.[14]

  • Extraction: Add 1 mL of the extraction solvent to the powdered plant tissue. Incubate at -20°C overnight.[2]

  • Centrifugation: Centrifuge the extract at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[2]

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Re-extract the pellet with an additional 1 mL of the extraction solvent, incubate for 30 minutes at -20°C, and centrifuge again.[2]

  • Pooling: Combine the supernatants from both extractions.

B. Solid-Phase Extraction (SPE) Purification

  • Column Conditioning: Condition a 60 mg Oasis MCX SPE column by passing 1 mL of methanol followed by 1 mL of water.[2]

  • Sample Loading: Dilute the pooled supernatant with water to reduce the methanol concentration and load it onto the conditioned column.[2]

  • Washing:

    • Wash the column with 1 mL of 1 M formic acid to remove acidic interferents.[2]

    • Wash the column with 1 mL of methanol to remove non-polar interferents.[2]

  • Elution:

    • Elute cytokinin bases, ribosides, and glucosides with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.[2]

    • Elute cytokinin nucleotides with 2 mL of 0.35 M ammonium hydroxide.[2]

  • Drying and Reconstitution: Evaporate the eluates to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile).[2][15]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis start Plant Tissue Sample homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Solvent Extraction (Modified Bieleski's) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant conditioning Column Conditioning (Oasis MCX) supernatant->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution drying Drying Down elution->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for cytokinin extraction, purification, and analysis.

troubleshooting_logic start Low Cytokinin Recovery? check_homogenization Incomplete Homogenization? start->check_homogenization Yes good_recovery Proceed to Analysis start->good_recovery No check_solvent Suboptimal Solvent? check_homogenization->check_solvent No solution_homogenization Improve Grinding (Fine Powder) check_homogenization->solution_homogenization Yes check_degradation Enzymatic Degradation? check_solvent->check_degradation No solution_solvent Use Modified Bieleski's Solvent check_solvent->solution_solvent Yes check_purification Inefficient Purification? check_degradation->check_purification No solution_degradation Work at Low Temperatures check_degradation->solution_degradation Yes solution_purification Use Mixed-Mode SPE (Oasis MCX) check_purification->solution_purification Yes solution_homogenization->start solution_solvent->start solution_degradation->start solution_purification->start

Caption: Troubleshooting logic for addressing low cytokinin recovery.

References

Validation & Comparative

A Head-to-Head Comparison: 6-Benzylaminopurine-d5 vs. C13-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly utilizing mass spectrometry, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating variability in sample preparation and analysis. This guide provides a comprehensive comparison of two common types of SILs for the analysis of 6-Benzylaminopurine (6-BAP), a synthetic cytokinin: the deuterated standard, 6-Benzylaminopurine-d5, and its carbon-13-labeled counterpart.

The Critical Role of Internal Standards

An ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass. This ensures that it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately correcting for variations throughout the analytical process. Both deuterated and ¹³C-labeled standards aim to achieve this ideal, but their inherent properties lead to distinct performance characteristics.

Data Presentation: A Quantitative Comparison

The following tables summarize the expected performance differences between this compound and a ¹³C-labeled 6-Benzylaminopurine internal standard based on general observations for these types of isotopic labels.

Table 1: Chromatographic and Mass Spectrometric Performance

Performance ParameterThis compound (Deuterated)¹³C-Labeled 6-BenzylaminopurineRationale
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte (the "isotope effect").Typically co-elutes perfectly with the unlabeled analyte.The significant mass difference between deuterium (B1214612) and protium (B1232500) can alter physicochemical properties, leading to chromatographic separation. The smaller relative mass difference between ¹³C and ¹²C results in negligible retention time shifts.
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -NH).Highly stable with no risk of isotopic exchange.¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange under typical analytical conditions.
Matrix Effect Compensation Can be less accurate if chromatographic separation occurs, as the analyte and internal standard may experience different matrix effects at different retention times.Superior compensation for matrix effects due to identical elution profiles with the analyte.Co-elution ensures that both the analyte and the internal standard are subjected to the same ion suppression or enhancement effects in the mass spectrometer's ion source.
Potential for Isotopic Interference Lower natural abundance of deuterium, but in-source fragmentation and H-D exchange can complicate spectra.The natural abundance of ¹³C is ~1.1%, which can slightly increase the M+1 peak of the unlabeled analyte, but this is generally manageable.¹³C labeling typically provides a cleaner analytical signal with less potential for spectral overlap from fragmentation.

Table 2: Practical Considerations

ConsiderationThis compound (Deuterated)¹³C-Labeled 6-BenzylaminopurineRationale
Cost and Availability Generally less expensive and more widely available.Typically more expensive due to a more complex synthesis process.The synthetic routes for incorporating deuterium are often simpler and less costly than those for ¹³C labeling.
Method Development May require more extensive validation to ensure the isotope effect does not compromise data accuracy.Often leads to faster method development and validation due to more predictable behavior.The co-elution and stability of ¹³C-labeled standards simplify the process of demonstrating method robustness.

Experimental Protocols

A robust analytical method is crucial for accurate quantification. The following is a representative experimental protocol for the analysis of 6-Benzylaminopurine in plant tissue using a stable isotope-labeled internal standard.

Sample Preparation and Extraction
  • Tissue Homogenization : Weigh approximately 100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking : Add a known amount (e.g., 10 µL of a 100 ng/mL solution) of either this compound or ¹³C-labeled 6-Benzylaminopurine to each sample.

  • Extraction : Add 1 mL of an extraction solvent (e.g., methanol:water:formic acid, 15:4:1, v/v/v) to each tube. Vortex for 10 minutes.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection : Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution : Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of 80% methanol.

  • Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient Elution : A suitable gradient to separate 6-Benzylaminopurine from other matrix components. For example:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive ion mode.

  • Multiple Reaction Monitoring (MRM) : Monitor the precursor-to-product ion transitions for both the unlabeled 6-Benzylaminopurine and the stable isotope-labeled internal standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result start Plant Tissue Sample homogenization Homogenization start->homogenization spiking Spiking with Internal Standard (6-BAP-d5 or 13C-6-BAP) homogenization->spiking extraction Solvent Extraction spiking->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection evaporation Evaporation to Dryness collection->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration hplc HPLC Separation filtration->hplc ms Mass Spectrometry Detection (ESI+, MRM) hplc->ms data Data Analysis (Peak Area Ratio) ms->data quantification Quantification of 6-Benzylaminopurine data->quantification

Caption: A typical experimental workflow for the quantification of 6-Benzylaminopurine.

6-Benzylaminopurine is a synthetic cytokinin that mimics the action of natural cytokinins in plants.[1] It functions by binding to specific receptors and initiating a signaling cascade that regulates various aspects of plant growth and development.[1]

cytokinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokinin Receptor (AHK) ahp Histidine Phosphotransfer Proteins (AHP) receptor->ahp Phosphotransfer bap 6-Benzylaminopurine bap->receptor Binding & Autophosphorylation arr_b Type-B Response Regulators (ARR-B) ahp->arr_b Phosphotransfer & Activation response Cytokinin Response Genes arr_b->response Transcriptional Activation arr_a Type-A Response Regulators (ARR-A) arr_a->ahp Negative Feedback response->arr_a Transcription

Caption: Simplified cytokinin signaling pathway initiated by 6-Benzylaminopurine.

Conclusion and Recommendation

The choice between this compound and a ¹³C-labeled internal standard depends on the specific requirements of the analytical method. For routine analyses where cost is a significant factor, a well-validated method using this compound can provide reliable results. However, it is crucial to carefully assess the potential for chromatographic shifts and isotopic instability during method development.

For assays demanding the highest level of accuracy, precision, and robustness, particularly in complex biological matrices, a ¹³C-labeled 6-Benzylaminopurine internal standard is the superior choice. Its ability to co-elute with the analyte and its enhanced isotopic stability provide more reliable compensation for analytical variability, leading to higher quality and more defensible data. As the availability of ¹³C-labeled standards increases, they are becoming the new benchmark for excellence in quantitative bioanalysis.

References

Cross-validation of methods for cytokinin quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cross-validation of methods for quantifying cytokinins, tailored for researchers, scientists, and drug development professionals. This document provides an objective comparison of common analytical techniques, supported by experimental data and detailed protocols.

Introduction to Cytokinin Quantification

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth, development, and physiological processes, including cell division, differentiation, and senescence.[1] Accurate quantification of these molecules in complex biological matrices is crucial for understanding their function and for applications in agriculture and drug development. Cytokinins are typically present in trace amounts, necessitating highly sensitive and specific analytical methods.[2][3] This guide compares the most prevalent techniques for cytokinin quantification: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and bioassays.

Physicochemical Methods: Mass Spectrometry

Mass spectrometry-based methods are the gold standard for cytokinin analysis, offering high sensitivity and specificity.[4] These techniques allow for the simultaneous identification and quantification of multiple cytokinin forms.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing cytokinins.[4] The method separates different cytokinin species via liquid chromatography before they are ionized and detected by a mass spectrometer.[5] This approach provides reliable identification and quantification, often using isotope-labeled internal standards for accuracy.[6]

This protocol is a synthesis of methods described in the literature.[2][7][8]

  • Sample Preparation & Extraction:

    • Immediately freeze 1-5 mg of plant tissue in liquid nitrogen to stop metabolic activity and store at -80°C.[2]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[2]

    • Add a pre-chilled extraction solvent, such as a modified Bieleski's solvent (methanol:water:formic acid, 15:4:1 v/v/v).[2][7][9] Include deuterated cytokinin internal standards in the solvent for absolute quantification.[2]

    • Incubate the mixture at -20°C for at least 12 hours.[2]

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 30 minutes and collect the supernatant.[2][7]

  • Purification via Solid-Phase Extraction (SPE):

    • Use a mixed-mode SPE column such as Oasis MCX, which has reversed-phase and cation-exchange properties.[7][9] This method can remove about 90% of UV-absorbing contaminants.[9]

    • Condition the column with methanol, followed by 1% acetic acid.[2]

    • Load the supernatant onto the column.

    • Wash the column with 1% acetic acid to remove interfering compounds.[2][7]

    • Elute the cytokinins with a solution of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60-70% methanol.[7][8]

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[2]

    • Reconstitute the dried residue in a small volume of a suitable solvent, such as 5% acetonitrile, for LC-MS analysis.[2][7]

  • UHPLC-MS/MS Analysis:

    • UHPLC System: A high-pressure gradient system like a Thermo Fisher Scientific Vanquish Horizon.[2][7]

    • Column: A reversed-phase C18 column (e.g., AQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).[2][7]

    • Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in methanol.[2]

    • Gradient: A typical gradient involves gradually increasing the percentage of solvent B to elute the cytokinins.[2][7]

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Thermo Q Exactive HF hybrid quadrupole-Orbitrap.[2][7]

    • Ionization: Heated Electrospray Ionization (HESI) in positive ion mode.[2]

    • Data Analysis: Process the raw data to identify and quantify cytokinins based on their accurate mass, retention time, and fragmentation patterns, normalizing against the internal standards.[2][7]

LC_MS_Workflow cluster_prep Sample Preparation & Extraction cluster_purify Purification (SPE) cluster_analyze Analysis Sample 1. Freeze & Grind Plant Tissue Extract 2. Extract with Modified Bieleski's Solvent (+ Internal Standards) Sample->Extract Centrifuge 3. Centrifuge & Collect Supernatant Extract->Centrifuge Load 4. Load on Oasis MCX Column Centrifuge->Load Wash 5. Wash Column Load->Wash Elute 6. Elute Cytokinins Wash->Elute Dry 7. Evaporate & Reconstitute Elute->Dry Inject 8. UHPLC Separation Dry->Inject Detect 9. HR-MS/MS Detection Inject->Detect Analyze 10. Data Processing & Quantification Detect->Analyze

Caption: Generalized workflow for cytokinin analysis using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for cytokinin analysis.[10] It is particularly useful for identifying different sugar moieties.[5] A key distinction from LC-MS is the requirement for chemical derivatization to make the non-volatile cytokinins suitable for gas chromatography.

  • Sample Preparation, Extraction, and Purification:

    • Follow the same initial steps as for LC-MS (Steps 1 and 2) to obtain a purified cytokinin extract.

  • Derivatization:

    • This step is critical for making cytokinins volatile. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

    • Evaporate the purified extract to complete dryness.

    • Add the silylating reagent and a suitable solvent (e.g., pyridine).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

  • GC-MS Analysis:

    • GC System: A gas chromatograph equipped with a fused-silica capillary column.[5]

    • Injection: Inject the derivatized sample into the heated inlet of the GC.

    • Separation: The volatile cytokinin derivatives are separated based on their boiling points and interactions with the column's stationary phase as they are carried by an inert gas (e.g., helium).

    • MS Detection: The separated compounds are ionized (commonly by electron impact ionization), and the resulting fragments are detected by the mass spectrometer, providing a unique mass spectrum for identification and quantification.[10][11]

GC_MS_Workflow cluster_prep Extraction & Purification cluster_deriv Derivatization cluster_analyze Analysis Extract 1. Extract & Purify Cytokinins (See LC-MS Protocol) Deriv 2. Silylation to Increase Volatility Extract->Deriv Inject 3. GC Separation Deriv->Inject Detect 4. MS Detection Inject->Detect Analyze 5. Data Analysis Detect->Analyze ELISA_Workflow cluster_prep Sample Preparation cluster_assay Competitive Assay cluster_quant Quantification Extract 1. Extract & Purify Sample AddSample 2. Add Sample & Tracer to Antibody-Coated Well Extract->AddSample Incubate 3. Incubate & Wash AddSample->Incubate AddSubstrate 4. Add Substrate Incubate->AddSubstrate Read 5. Stop Reaction & Read Absorbance AddSubstrate->Read StdCurve 6. Compare to Standard Curve Read->StdCurve Bioassay_Workflow Prep 1. Prepare Tobacco Callus Tissue Medium 2. Prepare Medium with Standards & Samples Prep->Medium Incubate 3. Inoculate Medium with Callus & Incubate Medium->Incubate Measure 4. Measure Callus Weight Gain Incubate->Measure Quantify 5. Quantify Activity vs. Standard Curve Measure->Quantify Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Proteins (AHP) Receptor->AHP Phosphorylates ARR_B Type-B Response Regulators (ARR-B) AHP->ARR_B Phosphorylates ARR_A Type-A Response Regulators (ARR-A) ARR_B->ARR_A Activates Response Gene Expression & Cytokinin Response ARR_B->Response Activates ARR_A->AHP Inhibits (Negative Feedback) CK Cytokinin CK->Receptor Binds

References

Comparative Guide to the Quantification of 6-Benzylaminopurine: A Validated LC-MS/MS Method Utilizing 6-Benzylaminopurine-d5 Versus Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing 6-Benzylaminopurine-d5 as an internal standard against alternative analytical techniques for the quantification of 6-Benzylaminopurine (B1666704) (6-BAP), a synthetic cytokinin. The use of a deuterated internal standard in LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its ability to correct for matrix effects and variations during sample processing and analysis, thereby enhancing accuracy and precision[1]. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of the LC-MS/MS method with this compound and its alternatives. It is important to note that the data presented is a compilation from various studies and may not be directly comparable due to differences in experimental conditions, sample matrices, and validation protocols.

Table 1: Performance Characteristics of LC-MS/MS for 6-Benzylaminopurine Quantification

ParameterPerformanceReference
Linearity (R²) >0.999[2]
Limit of Quantification (LOQ) 3.0 µg/kg[3][4]
Accuracy (Recovery) 79.1 - 117%[3][4]
Precision (RSD) 3.0 - 7.0%[3][4]
Specificity High, based on MRM transitions[3][4]

Table 2: Performance Characteristics of Alternative Methods for 6-Benzylaminopurine Quantification

MethodParameterPerformanceReference
GC-MS Linearity (R²) ≥0.999[3]
Limit of Detection (LOD) 4.3 - 20.4 µg/kg[3]
Accuracy (Recovery) 73.1 - 98.1%[3]
Precision (RSD) <6.22%[3]
icELISA Detection Range 3.6 - 106 ng/mL[3][5]
Accuracy (Recovery) 75 - 89%[3][5]
Cross-reactivity Can be an issue (e.g., 315% with 6-BAR)[3][5]

Experimental Protocols

Validated LC-MS/MS Method Using this compound

This protocol describes a general procedure for the quantification of 6-BAP in a plant matrix using a deuterated internal standard.

a. Sample Preparation (QuEChERS Method) [2][6][7][8]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute. Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride) and shake for another minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Final Extract: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 6-BAP and 6-BAP-d5.

c. Method Validation [9][10]

  • Linearity: Prepare a calibration curve by spiking known concentrations of 6-BAP and a fixed concentration of 6-BAP-d5 into a blank matrix extract. Plot the peak area ratio (6-BAP/6-BAP-d5) against the concentration of 6-BAP.

  • Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations in the matrix. Analyze multiple replicates (n=5) on the same day (intra-day) and on different days (inter-day) to determine recovery and relative standard deviation (RSD).

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention times of 6-BAP and its internal standard.

  • Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Alternative Methodologies

a. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds. For 6-BAP, derivatization is often required to increase its volatility. The main advantages of GC-MS are its high resolution and established libraries for compound identification. However, the derivatization step can be time-consuming and introduce variability[11][12].

b. Immunoassay (icELISA)

Indirect competitive Enzyme-Linked Immunosorbent Assay (icELISA) is a high-throughput and cost-effective method. It relies on the competition between the target analyte (6-BAP) and a labeled antigen for a limited number of antibody binding sites. While sensitive, ELISAs can be susceptible to cross-reactivity with structurally related compounds, potentially leading to overestimated results[13][14][15].

Visualizations

Signaling Pathway of 6-Benzylaminopurine

6-BAP, as a synthetic cytokinin, mimics natural cytokinins and activates the two-component signaling (TCS) pathway in plants. This pathway regulates numerous developmental processes, including cell division and differentiation[1][9][10].

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK Receptor AHP AHP AHK->AHP Phosphorylation BAP 6-BAP BAP->AHK Binds to receptor ARR_B Type-B ARR AHP->ARR_B Phosphorylation DNA Cytokinin-responsive genes ARR_B->DNA Activates transcription ARR_A Type-A ARR DNA->ARR_A Negative feedback

Caption: Cytokinin signaling pathway initiated by 6-BAP.
Experimental Workflow for LC-MS/MS Validation

The following diagram illustrates the key steps in the validation of the LC-MS/MS method for 6-BAP quantification.

LCMSMS_Validation_Workflow start Method Development sample_prep Sample Preparation (QuEChERS) start->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Mode) sample_prep->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing validation Method Validation data_processing->validation linearity Linearity validation->linearity Parameters accuracy_precision Accuracy & Precision validation->accuracy_precision specificity Specificity validation->specificity loq LOQ validation->loq report Validation Report linearity->report accuracy_precision->report specificity->report loq->report

Caption: Workflow for LC-MS/MS method validation.
Logical Comparison of Analytical Methods

This diagram provides a logical comparison of the three discussed analytical methods based on key performance attributes.

Method_Comparison cluster_lcms LC-MS/MS Attributes cluster_gcms GC-MS Attributes cluster_elisa icELISA Attributes center_node 6-BAP Quantification lcms LC-MS/MS with 6-BAP-d5 center_node->lcms gcms GC-MS center_node->gcms elisa icELISA center_node->elisa lcms_attr1 High Specificity lcms->lcms_attr1 lcms_attr2 High Sensitivity lcms->lcms_attr2 lcms_attr3 Excellent Accuracy lcms->lcms_attr3 lcms_attr4 Handles Polar Analytes lcms->lcms_attr4 gcms_attr1 High Resolution gcms->gcms_attr1 gcms_attr2 Good for Volatiles gcms->gcms_attr2 gcms_attr3 Derivatization often needed gcms->gcms_attr3 elisa_attr1 High Throughput elisa->elisa_attr1 elisa_attr2 Cost-Effective elisa->elisa_attr2 elisa_attr3 Potential Cross-reactivity elisa->elisa_attr3

Caption: Comparison of analytical methods for 6-BAP.

References

A Guide to Inter-Laboratory Comparison of Cytokinin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for cytokinin analysis, supported by experimental data, to assist laboratories in evaluating and improving their analytical performance. Accurate and reproducible quantification of cytokinins is essential for research in plant physiology, agriculture, and drug development where these phytohormones can play significant roles.

Data Presentation: Quantitative Comparison of Inter-Laboratory Results

Inter-laboratory variability is a known challenge in the quantification of trace-level compounds like cytokinins. To illustrate this, the following table summarizes hypothetical results from a proficiency test where four laboratories analyzed a standard reference material containing known concentrations of various cytokinins. This data highlights the importance of standardized protocols and robust analytical methods.

Table 1: Inter-Laboratory Comparison of Cytokinin Quantification in a Standard Reference Material (ng/g)

Cytokinin TypeLaboratory 1Laboratory 2Laboratory 3Laboratory 4Certified Value
trans-Zeatin (tZ)15.2 ± 1.114.8 ± 0.916.5 ± 1.515.5 ± 1.215.0
trans-Zeatin Riboside (tZR)22.5 ± 1.821.9 ± 1.524.1 ± 2.023.0 ± 1.722.0
Isopentenyladenine (iP)8.9 ± 0.78.5 ± 0.69.8 ± 0.99.2 ± 0.89.0
Isopentenyladenosine (iPA)12.1 ± 1.011.7 ± 0.913.5 ± 1.212.6 ± 1.112.0
Dihydrozeatin (DZ)5.4 ± 0.55.1 ± 0.46.2 ± 0.65.7 ± 0.55.5

Values represent mean ± standard deviation.

Experimental Protocols

Standardization of experimental procedures is critical for minimizing inter-laboratory discrepancies. The following is a detailed, widely-used protocol for the extraction, purification, and quantification of cytokinins from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5][6]

2.1. Sample Preparation and Extraction

  • Harvesting and Freezing: Immediately freeze fresh plant tissue (typically 20-50 mg) in liquid nitrogen to halt metabolic activity.[1][5] Store samples at -80°C until extraction.[1][5]

  • Homogenization: Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[7][8]

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of a pre-chilled (-20°C) extraction buffer, such as a modified Bieleski's buffer (methanol:water:formic acid, 15:4:1, v/v/v).[2][5][8]

    • Crucially, add a known amount of deuterated internal standards (e.g., [²H₅]tZ, [²H₅]tZR) to the extraction buffer to account for analyte loss during sample preparation and for accurate quantification.[1][4]

    • Vortex thoroughly and incubate at -20°C for at least 1 hour (or overnight).[5]

  • Centrifugation: Centrifuge the extract at high speed (e.g., 13,000-20,000 x g) at 4°C for 20 minutes to pellet cell debris.[5][7]

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of extraction buffer, and the supernatants can be combined.[1][5]

2.2. Purification by Solid-Phase Extraction (SPE)

  • Cartridge Selection: Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) for effective purification of cytokinins.[1][8]

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.[1]

  • Loading: Dilute the supernatant with water to reduce the methanol concentration to below 10% before loading it onto the equilibrated cartridge.[1]

  • Washing:

    • Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds.[8]

    • Wash with 1 mL of methanol to remove non-polar interferences.[8]

  • Elution: Elute the cytokinin fraction with 1 mL of 0.35 N ammonium (B1175870) hydroxide (B78521) in 60% methanol.[5][8]

2.3. LC-MS/MS Analysis

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[7][8]

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of a solvent compatible with the initial mobile phase (e.g., 5-10% acetonitrile (B52724) with 0.1% formic acid).[7][8]

  • Chromatographic Separation:

    • System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[1]

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[7][9]

    • Mobile Phase: A typical gradient elution uses Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol with 0.1% formic acid).[7]

    • Flow Rate: A standard flow rate is around 0.3 mL/min.[7]

  • Mass Spectrometric Detection:

    • System: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[9]

    • Ionization Mode: ESI is typically operated in the positive ion mode for cytokinin analysis.[1]

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each cytokinin and its corresponding internal standard.[9]

  • Quantification: Generate a calibration curve for each cytokinin using analytical standards of known concentrations.[1] The concentration of endogenous cytokinins in the sample is determined by comparing the peak area ratio of the endogenous compound to its deuterated internal standard against the calibration curve.[4]

Visualizations: Workflows and Signaling Pathways

Visual diagrams help in understanding complex processes. The following are Graphviz diagrams illustrating the analytical workflow and a simplified cytokinin signaling pathway.

Cytokinin_Analytical_Workflow Sample 1. Sample Collection (Plant Tissue) Freeze 2. Cryogenic Freezing (Liquid N₂) Sample->Freeze Homogenize 3. Homogenization Freeze->Homogenize Extract 4. Solvent Extraction (+ Internal Standards) Homogenize->Extract Centrifuge 5. Centrifugation Extract->Centrifuge Purify 6. Solid-Phase Extraction (SPE) Centrifuge->Purify Collect Supernatant Evaporate 7. Evaporation & Reconstitution Purify->Evaporate Elute Cytokinins Analyze 8. LC-MS/MS Analysis Evaporate->Analyze Data 9. Data Processing & Quantification Analyze->Data

Caption: Standard workflow for cytokinin extraction and analysis.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin (CK) Receptor AHK Receptor CK->Receptor Binds AHP AHP (Phosphotransfer) Receptor->AHP Phosphorylates ARR_B Type-B ARR (Activator) AHP->ARR_B Phosphorylates ARR_A Type-A ARR (Repressor) ARR_B->ARR_A Activates Transcription Genes Cytokinin Response Genes ARR_B->Genes Activates Transcription ARR_A->Receptor Negative Feedback

Caption: Simplified two-component cytokinin signaling pathway.

References

6-Benzylaminopurine-d5 Versus Other Deuterated Cytokinin Standards: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative plant hormone analysis and related fields, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of 6-Benzylaminopurine-d5 (6-BAP-d5) with other commonly used deuterated cytokinin standards, supported by experimental data and detailed methodologies.

In quantitative mass spectrometry (MS)-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for correcting for analyte loss during sample preparation and for mitigating matrix effects. Deuterated standards, where hydrogen atoms are replaced by deuterium (B1214612), are chemically almost identical to their non-labeled counterparts, ensuring they co-elute and ionize similarly, thus providing the most accurate quantification.

Performance Comparison of Deuterated Cytokinin Standards

The ideal deuterated internal standard should exhibit high isotopic purity, chemical stability, and accurately mimic the behavior of the endogenous analyte throughout the analytical process. While direct head-to-head comparative studies are limited, a synthesis of available data and common practices in the field allows for a robust comparison.

Table 1: Comparison of Common Deuterated Cytokinin Internal Standards

ParameterThis compound (6-BAP-d5)Zeatin-d5 (trans- or cis-)Dihydrozeatin-d5Isopentenyladenine-d6 (iP-d6)
Typical Isotopic Purity ≥98%≥98%≥98%≥98%
Degree of Deuteration Typically 5 deuterium atoms on the benzyl (B1604629) ring.Typically 5 deuterium atoms on the side chain.Typically 5 deuterium atoms on the side chain.Typically 6 deuterium atoms on the isopentenyl side chain.
Chemical Stability Generally stable in solution under standard storage conditions (-20°C or -80°C).Stable, though trans-zeatin (B1683218) can be susceptible to isomerization to the cis-form.More stable than zeatin due to the absence of the double bond in the side chain.Generally stable under appropriate storage conditions.
Matrix Effect Compensation Effective for the quantification of 6-BAP and other aromatic cytokinins.Ideal for the quantification of endogenous zeatin and its derivatives.Suitable for quantifying dihydrozeatin and related compounds.Best suited for the quantification of isopentenyladenine and its ribosides.
Commercial Availability Readily available from various chemical suppliers.Widely available.Commercially available.Commercially available.

Key Considerations for Selecting a Deuterated Cytokinin Standard

The choice of the most suitable deuterated cytokinin standard depends on the specific research question and the target analytes.

  • Structural Similarity: For the most accurate quantification, the internal standard should be the deuterated analog of the target analyte. For instance, when quantifying endogenous trans-zeatin, trans-zeatin-d5 (B15142293) is the optimal choice.

  • Absence in the Sample: The chosen internal standard should not be naturally present in the biological sample being analyzed. 6-BAP is a synthetic cytokinin and is generally not found in plants, making 6-BAP-d5 a versatile internal standard for the analysis of various natural cytokinins when a specific deuterated analog is not available or economically feasible.

  • Purity and Isotopic Enrichment: High isotopic purity is crucial to prevent interference from the unlabeled analyte. It is recommended to use standards with an isotopic enrichment of at least 98%.

  • Stability: The stability of the standard in the solvent and during the extraction process is critical. While most deuterated cytokinins are stable when stored correctly, the potential for degradation or conversion should be considered, especially for long-term studies.

Experimental Protocols

Accurate quantification of cytokinins requires a robust and validated experimental protocol. The following outlines a general workflow for cytokinin analysis using deuterated internal standards.

Experimental Workflow for Cytokinin Quantification

experimental_workflow sample_prep Sample Preparation (e.g., freeze-drying and grinding of plant tissue) extraction Extraction (in cold extraction buffer containing deuterated internal standards) sample_prep->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection spe Solid-Phase Extraction (SPE) (e.g., using a mixed-mode cation exchange column) supernatant_collection->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution (in a suitable solvent for LC-MS/MS) evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis (Quantification using analyte/internal standard peak area ratios) lc_ms->data_analysis

Caption: A generalized workflow for the extraction, purification, and quantification of cytokinins from plant tissues using deuterated internal standards.

Detailed Methodologies

1. Extraction:

  • Extraction Buffer: A common extraction buffer is a mixture of methanol (B129727), water, and formic acid (e.g., 15:4:1, v/v/v).

  • Procedure:

    • Homogenize 50-100 mg of finely ground plant tissue in 1 mL of pre-chilled (-20°C) extraction buffer.

    • Add a known amount of the deuterated internal standard mixture (e.g., 6-BAP-d5, zeatin-d5, etc.) to the sample at the beginning of the extraction.

    • Incubate the mixture at -20°C for at least 1 hour with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

    • Collect the supernatant.

2. Solid-Phase Extraction (SPE) for Purification:

  • SPE Cartridge: A mixed-mode cation exchange cartridge is often used for cytokinin purification.

  • Procedure:

    • Condition the SPE cartridge with methanol followed by equilibration with the extraction buffer.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., methanol) to remove interfering compounds.

    • Elute the cytokinins with a stronger, basic solvent (e.g., 0.35 M NH4OH in 60% methanol).

3. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each cytokinin and its deuterated internal standard.

Cytokinin Signaling Pathway

Understanding the biological context of cytokinin action is crucial for interpreting quantitative data. The following diagram illustrates a simplified cytokinin signaling pathway.

cytokinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokinin Receptor (e.g., AHKs) ahps Histidine Phosphotransfer Proteins (AHPs) receptor->ahps Phosphorylates arrs Response Regulators (ARRs) ahps->arrs Phosphorylates gene_expression Cytokinin-Responsive Gene Expression arrs->gene_expression Activates cytokinin Cytokinin cytokinin->receptor Binds to

Caption: A simplified diagram of the cytokinin signaling pathway, from receptor binding to the regulation of gene expression.

Conclusion

The selection of an appropriate deuterated internal standard is a critical step in the development of robust and accurate quantitative methods for cytokinin analysis. This compound serves as a valuable and versatile internal standard, particularly when a deuterated analog of the target analyte is unavailable. However, for the highest level of accuracy, the use of a deuterated standard that structurally matches the analyte of interest, such as zeatin-d5 for the quantification of zeatin, is always recommended. Researchers should carefully consider the specific requirements of their study, including the target analytes and the biological matrix, to make an informed decision on the most suitable internal standard. Thorough method validation is essential to ensure the reliability of the quantitative data.

A Researcher's Guide to Isotope Dilution Methods for Hormone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise measurement of hormones is paramount for robust and reproducible results. Isotope Dilution Mass Spectrometry (ID-MS) has emerged as the gold standard methodology, offering significant advantages over traditional techniques like immunoassays. This guide provides an objective comparison of ID-MS with alternative methods, supported by experimental data, to aid in the selection of the most appropriate analytical technique.

Introduction to Isotope Dilution Mass Spectrometry (ID-MS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique that provides highly accurate and precise quantification of analytes in a complex mixture. The core principle involves adding a known amount of a stable, isotopically labeled version of the analyte (the "internal standard") to the sample. This internal standard is chemically identical to the endogenous analyte but has a different mass due to the isotopic label (e.g., containing ¹³C or ²H instead of ¹²C or ¹H).

Because the internal standard and the analyte behave almost identically during sample preparation and analysis (e.g., extraction, chromatography), any sample loss will affect both equally. The final measurement is based on the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard. This ratiometric approach corrects for variations in sample recovery and matrix effects, leading to exceptional accuracy and precision. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common platform for ID-MS analysis of hormones.[1][2][3]

IDMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Quantification Sample Biological Sample (e.g., Serum, Plasma) Spike Spike with Known Amount of Isotope-Labeled Internal Standard (IS) Sample->Spike Equilibrate Equilibration Spike->Equilibrate Extract Extraction & Purification (LLE, SPE, etc.) Equilibrate->Extract LC Chromatographic Separation (LC) Extract->LC MS1 Ionization (ESI/APCI) & Mass Selection (Q1) LC->MS1 MS2 Fragmentation (Q2) & Detection (Q3) MS1->MS2 Ratio Measure Peak Area Ratio (Analyte / IS) MS2->Ratio Curve Interpolate from Calibration Curve Ratio->Curve Result Calculate Analyte Concentration Curve->Result

General workflow of Isotope Dilution Mass Spectrometry (ID-MS).

Comparison: ID-MS vs. Immunoassays

While immunoassays (IA), such as ELISA and RIA, are widely used in clinical settings due to their simplicity and high throughput, they suffer from inherent limitations that can compromise data integrity in a research context.[1][3]

FeatureIsotope Dilution Mass Spectrometry (ID-MS)Immunoassays (ELISA, RIA)
Specificity Very High: Distinguishes analytes based on mass-to-charge ratio and fragmentation pattern, minimizing interference from structurally similar molecules (e.g., steroid isomers).[1][2]Variable: Prone to cross-reactivity where antibodies bind to metabolites or other structurally related hormones, leading to overestimated results.[1][3][4]
Accuracy High (Reference Method): Considered the "gold standard" for accuracy. Corrects for sample loss and matrix effects using an internal standard.[1][2][5]Moderate to Low: Accuracy can be compromised by cross-reactivity, matrix effects, and lack of standardization between different assay kits.[2][6]
Precision High: Typically demonstrates low coefficients of variation (CVs), often below 10-15% for both intra- and inter-assay precision.[7][8]Variable: Precision can be good but may vary significantly between kits and laboratories. Poor precision is often observed at low concentrations.[1]
Sensitivity High: Modern instruments can achieve limits of quantification (LOQ) in the low pg/mL range, crucial for low-abundance hormones like estradiol.[9][10]Variable: Sensitivity varies widely. Often lacks the necessary sensitivity for accurately measuring very low hormone concentrations.[2][3]
Multiplexing Excellent: Capable of measuring a large panel of different hormones in a single analytical run.[11][12]Limited: Typically measures only one analyte per assay.
Development Requires specialized expertise and instrumentation for method development and validation.Commercially available kits are easy to implement.

A recent study directly comparing LC-MS/MS and ELISA for salivary sex hormones concluded that ELISA performed poorly, with LC-MS/MS being the superior and more reliable option.[6] For testosterone (B1683101) measurement, immunoassays are known to be unsatisfactory, especially for the low concentrations found in women, children, and specific patient populations.[2][8]

Quantitative Performance Data

The following tables summarize the performance of validated ID-LC-MS/MS methods for steroid and thyroid hormones, demonstrating their superior accuracy and precision.

Table 1: Performance Characteristics for Steroid Hormone Analysis by ID-LC-MS/MS
HormoneMatrixLOQ (ng/mL)Accuracy / Recovery (%)Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)Source
TestosteroneSerum0.0194.3 - 108.61.40 - 2.773.06 - 3.66[7][13]
17-α-OH-progesteroneSerum0.10Not specifiedNot specifiedNot specified[5]
AndrostenedioneSerum0.025Not specifiedNot specifiedNot specified[5]
CortisolSerum5.0Not specifiedNot specifiedNot specified[5]
EstradiolSerum0.10Not specifiedNot specifiedNot specified[5]
ProgesteroneSerum0.10Not specifiedNot specifiedNot specified[5]
Multiple Steroids (39)Urine0.03 - 90Not specifiedNot specifiedNot specified[11][12]

LOQ: Limit of Quantification; CV: Coefficient of Variation

Table 2: Performance Characteristics for Thyroid Hormone Analysis by ID-LC-MS/MS
HormoneMatrixLOQAccuracy (%)Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)Source
Thyroxine (T4)Serumpg/mL levels>90 (implied)< 10< 10[9][14]
Triiodothyronine (T3)Serumpg/mL levels>90 (implied)< 10< 10[9][14]
Reverse T3 (rT3)Serumpg/mL levels>90 (implied)< 10< 10[14]
T4, T3, rT3, 3,3'-T2Mouse Brain0.08 - 0.6 pg/mg84.9 - 114.84.2 - 14.00.4 - 17.9[15]

LOQ: Limit of Quantification; CV: Coefficient of Variation

Experimental Protocols

Detailed and robust protocols are critical for achieving high-quality data. Below are representative methodologies for steroid and thyroid hormone analysis using ID-LC-MS/MS.

Protocol 1: Quantification of Serum Testosterone by ID-UPLC-MS/MS

This method utilizes a two-step liquid-liquid extraction (LLE) for robust sample cleanup.[7][13]

  • Sample Preparation:

    • Pipette 200 µL of serum sample, calibrator, or quality control (QC) into a glass tube.

    • Add 25 µL of the isotope-labeled internal standard (e.g., testosterone-¹³C₃).

    • Add 200 µL of an acidic buffer to release hormones from binding proteins. Vortex to mix.

    • First LLE: Add 1 mL of an organic solvent mixture (e.g., ethyl acetate (B1210297) and n-hexane). Vortex vigorously and centrifuge to separate the phases. Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Second LLE: Reconstitute the dried extract in a basic buffer solution. Add 1 mL of n-hexane to remove polar impurities. Vortex and centrifuge.

    • Freeze the aqueous layer and decant the n-hexane.

    • Thaw the sample and neutralize.

    • Transfer the final extract to an autosampler vial for analysis.

  • UPLC-MS/MS Analysis:

    • Chromatography: Use a C18 column (e.g., Waters ACQUITY BEH C18) with a gradient elution program.[11]

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Methanol (B129727) with 0.1% formic acid.

    • Mass Spectrometry: Operate the tandem mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the native testosterone and the isotope-labeled internal standard.

Steroid_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 200µL Serum + Isotope-Labeled IS s2 Add Acidic Buffer (Protein Release) s1->s2 s3 1st LLE (Ethyl Acetate/Hexane) s2->s3 s4 Evaporate Organic Layer s3->s4 s5 Reconstitute in Basic Buffer s4->s5 s6 2nd LLE (n-Hexane Wash) s5->s6 s7 Transfer to Vial s6->s7 a1 Inject into UPLC-MS/MS s7->a1 a2 Quantify using Analyte/IS Ratio a1->a2

Experimental workflow for serum steroid analysis by ID-LC-MS/MS.
Protocol 2: Quantification of Thyroid Hormones in Serum by ID-LC-MS/MS

This method uses protein precipitation followed by liquid-liquid extraction.[9][14]

  • Sample Preparation:

    • Pipette 200 µL of serum into a microcentrifuge tube.

    • Add the isotope-labeled internal standard mix (e.g., ¹³C₆-T4, ¹³C₆-T3).

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile (B52724) or zinc sulfate). Vortex and centrifuge at high speed to pellet the precipitated proteins.[5]

    • Transfer the supernatant to a clean tube.

    • Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent, vortex, and centrifuge.

    • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column (e.g., Accucore C18) with a gradient of water and methanol containing an acid modifier (e.g., 0.1% acetic acid).[14]

    • Mass Spectrometry: Operate in both positive and negative ESI modes, as thyroid hormones can ionize differently.

    • Detection: Use MRM to monitor specific transitions for each thyroid hormone and its corresponding internal standard.

Conclusion

For research and drug development applications demanding the highest level of confidence in hormone quantification, Isotope Dilution Mass Spectrometry is the unequivocal method of choice. Its superior specificity, accuracy, and precision, particularly at the low concentrations typical of many hormones, mitigate the risks of erroneous data associated with immunoassays.[1][8][16] While requiring a greater initial investment in instrumentation and expertise, the reliability and quality of the data generated by ID-MS provide a robust foundation for scientific discovery and clinical advancement.

References

Assessing the Isotopic Purity of 6-Benzylaminopurine-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the isotopic purity of 6-Benzylaminopurine-d5 (6-BAP-d5), a deuterated analog of the synthetic cytokinin, 6-Benzylaminopurine. The accurate determination of isotopic purity is critical for its application as an internal standard in quantitative mass spectrometry-based studies. This document outlines the methodologies for purity assessment, presents a comparison with alternative standards, and provides detailed experimental protocols.

Comparative Analysis of Deuterated Cytokinin Standards

The selection of a suitable deuterated internal standard is paramount for achieving accurate and reproducible quantitative results. The following table summarizes the isotopic purity of commercially available this compound and provides a comparison with other deuterated cytokinin standards.

ProductSupplierIsotopic Purity (%)Chemical Purity (%)Notes
This compound MedchemExpress98.0[1]Not SpecifiedDeuterium labeled 6-Benzylaminopurine.
6-BenzylaminopurinePhytoTech LabsNot Applicable98.50[2]Unlabeled standard for comparison.
Zeatin-d5N/A~96[3]Not SpecifiedPenta-deuterated zeatin.
Ribosylzeatin-d5N/A~96[3]Not SpecifiedPenta-deuterated ribosylzeatin.
Isopentenyladenosine-d6N/A96.8[4]Not SpecifiedDeuterium content of 96.80%.

Note: Data for zeatin-d5, ribosylzeatin-d5, and isopentenyladenosine-d6 are based on published research and may not represent commercially available products. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific purity information.

Experimental Protocol: Isotopic Purity Assessment of this compound by LC-MS/MS

This protocol outlines a general procedure for the determination of the isotopic purity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A gradient elution is typically used to ensure good peak shape and separation from any potential impurities. An example gradient is as follows:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • This compound: The precursor ion will be the [M+H]⁺ ion (m/z 231.1). Product ions should be selected based on fragmentation analysis.

    • 6-Benzylaminopurine (unlabeled): The precursor ion will be the [M+H]⁺ ion (m/z 226.1). This is monitored to assess the level of the d0 isotopologue.

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both this compound and the unlabeled 6-Benzylaminopurine.

  • Calculate the isotopic purity as the percentage of the d5 isotopologue relative to the sum of the peak areas of all detected isotopologues (d0 to d5).

Visualizing the Experimental Workflow and a Relevant Biological Pathway

To further clarify the experimental process and the biological context of 6-Benzylaminopurine, the following diagrams are provided.

G Experimental Workflow for Isotopic Purity Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (1 µg/mL) stock->working lc LC Separation (C18 Column) working->lc ms MS Detection (ESI+, MRM) lc->ms integrate Integrate Peak Areas ms->integrate calculate Calculate Isotopic Purity integrate->calculate

Caption: Workflow for assessing the isotopic purity of this compound.

6-Benzylaminopurine is a synthetic cytokinin that influences plant growth and development by activating the cytokinin signaling pathway.

G Cytokinin Signaling Pathway CK Cytokinin (e.g., 6-BAP) Receptor AHK Receptor CK->Receptor Binding & Activation AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphorylation ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylation & Nuclear Translocation Gene Cytokinin Response Genes ARR_B->Gene Transcriptional Activation Response Cellular Response (e.g., Cell Division, Growth) Gene->Response

Caption: Simplified diagram of the cytokinin signaling pathway initiated by 6-BAP.

References

Unveiling the Plant's Inner Dialogue: A Comparative Analysis of Endogenous Cytokinins Using 6-BAP-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of endogenous cytokinins is paramount to understanding their intricate roles in plant growth, development, and stress responses. This guide provides a comparative analysis of methodologies for quantifying endogenous cytokinins, with a focus on the utility of the deuterated internal standard, 6-Benzylaminopurine-d5 (6-BAP-d5).

The use of stable isotope-labeled internal standards is a cornerstone of accurate mass spectrometry-based quantification. 6-BAP-d5, a synthetic aromatic cytokinin, serves as a valuable tool for the analysis of a broad spectrum of naturally occurring cytokinins. Its structural similarity to the purine (B94841) ring of endogenous cytokinins allows it to mimic their behavior during extraction, purification, and ionization, thereby correcting for analyte losses and matrix effects.

Performance Comparison: 6-BAP-d5 as an Internal Standard

The efficacy of an internal standard is judged by its ability to represent the analytical behavior of the target analytes. While ideally, a unique deuterated standard should be used for each cytokinin, 6-BAP-d5 offers a practical and cost-effective alternative for the simultaneous quantification of multiple cytokinin classes. The following table summarizes the relative response factors of various endogenous cytokinins when quantified using 6-BAP-d5. These values are indicative and can vary based on the specific matrix and analytical instrumentation.

Endogenous CytokininCytokinin ClassTypical Relative Response Factor (vs. 6-BAP-d5)Notes
trans-Zeatin (tZ)Isoprenoid0.8 - 1.2Good correlation due to structural similarity of the purine core.
cis-Zeatin (cZ)Isoprenoid0.7 - 1.1Similar to tZ, with minor variations in fragmentation.
Dihydrozeatin (DHZ)Isoprenoid0.8 - 1.2Saturation of the side chain has minimal impact on ionization relative to 6-BAP-d5.
Isopentenyladenine (iP)Isoprenoid0.9 - 1.3The simpler side chain can sometimes lead to slightly different ionization efficiency.
trans-Zeatin Riboside (tZR)Isoprenoid (Riboside)0.6 - 1.0The ribose moiety can influence extraction efficiency and ionization.
Isopentenyladenosine (iPR)Isoprenoid (Riboside)0.7 - 1.1Similar to tZR, the riboside form shows some deviation.
6-Benzylaminopurine (BAP)Aromatic1.0As the non-deuterated analogue, it serves as the primary reference.

Note: The relative response factor is calculated as (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of 6-BAP-d5 / Concentration of 6-BAP-d5). A value close to 1.0 indicates that 6-BAP-d5 is a suitable internal standard for that specific analyte.

Experimental Protocols

Accurate cytokinin analysis hinges on meticulous sample preparation. Below are detailed protocols for the extraction, purification, and quantification of endogenous cytokinins from plant tissues.

Extraction of Endogenous Cytokinins

This protocol is adapted from established methods for cytokinin extraction.[1][2][3][4][5]

Materials:

  • Plant tissue (e.g., leaves, roots, callus), flash-frozen in liquid nitrogen

  • Modified Bieleski buffer (methanol:water:formic acid, 15:4:1, v/v/v)[3][4]

  • 6-BAP-d5 internal standard solution (concentration to be determined based on expected endogenous levels)

  • Mortar and pestle or mechanical homogenizer

  • Centrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Weigh the frozen plant tissue (typically 50-100 mg fresh weight).

  • Immediately grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add a known amount of 6-BAP-d5 internal standard solution to the tube.

  • Add 1 mL of pre-chilled modified Bieleski buffer.

  • Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight is recommended for optimal extraction).

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant.

  • For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction buffer, and the supernatants pooled.

Solid-Phase Extraction (SPE) Purification

This step is crucial for removing interfering compounds from the crude extract.[3][4]

Materials:

Procedure:

  • Condition the Oasis MCX cartridge by passing 2 mL of methanol followed by 2 mL of 1% acetic acid. Do not allow the cartridge to dry out.

  • Dilute the supernatant from the extraction step with 1% acetic acid to a final volume of 5 mL.

  • Load the diluted extract onto the conditioned cartridge.

  • Wash the cartridge with 2 mL of 1% acetic acid to remove acidic and neutral interfering compounds.

  • Wash the cartridge with 2 mL of methanol to remove further non-polar interferences.

  • Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Quantification by UPLC-MS/MS

The purified samples are analyzed by ultra-performance liquid chromatography coupled to tandem mass spectrometry.[6][7][8][9]

Instrumentation:

  • UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm).

Typical LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 50% B over 10 minutes is a good starting point and can be optimized.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each endogenous cytokinin and for 6-BAP-d5 need to be optimized on the specific instrument.

Visualizing the Molecular Machinery

To provide context for the importance of cytokinin analysis, the following diagrams illustrate the cytokinin signaling pathway and the experimental workflow.

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK (Receptor) AHP AHP AHK->AHP Phosphotransfer Type_B_ARR Type-B ARR (Transcription Factor) AHP->Type_B_ARR Phosphotransfer Gene_Expression Cytokinin-responsive Gene Expression Type_B_ARR->Gene_Expression Activation Type_A_ARR Type-A ARR (Negative Regulator) Type_A_ARR->Type_B_ARR Inhibition Gene_Expression->Type_A_ARR Induction Cytokinin Cytokinin Cytokinin->AHK Binding & Autophosphorylation

Caption: The cytokinin signaling pathway involves a multi-step phosphorelay.[10][11][12][13][14]

Experimental_Workflow Start Plant Tissue (Frozen in Liquid N2) Homogenization Homogenization & Spiking with 6-BAP-d5 Start->Homogenization Extraction Extraction with Modified Bieleski Buffer Homogenization->Extraction Purification Solid-Phase Extraction (Oasis MCX) Extraction->Purification Analysis UPLC-MS/MS Analysis Purification->Analysis Data Data Processing & Quantification Analysis->Data Result Endogenous Cytokinin Concentrations Data->Result

Caption: A streamlined workflow for the analysis of endogenous cytokinins.

References

A Comparative Guide to Confirming the Identity of 6-Benzylaminopurine-d5 with High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the identity confirmation of 6-Benzylaminopurine-d5, a deuterated internal standard crucial for quantitative studies in plant biology and related fields. We present supporting experimental data, detailed protocols, and a comparative analysis with relevant alternative compounds.

Introduction to 6-Benzylaminopurine and its Deuterated Analog

6-Benzylaminopurine (BAP) is a synthetic cytokinin, a class of plant growth regulators vital for cell division, growth, and development.[1] Its deuterated analog, this compound (BAP-d5), serves as an invaluable internal standard in mass spectrometry-based quantification. The five deuterium (B1214612) atoms on the benzyl (B1604629) ring provide a distinct mass shift, enabling precise differentiation from the endogenous, non-labeled BAP.

High-Resolution Mass Spectrometry for Isotopic Label Confirmation

High-resolution mass spectrometry is the definitive technique for confirming the identity and isotopic purity of this compound. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental composition and differentiation from isobaric interferences.

Experimental Protocol: LC-HRMS/MS Analysis

Objective: To confirm the identity of this compound and differentiate it from its non-labeled counterpart and other cytokinins using Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS).

1. Sample Preparation:

  • Prepare individual stock solutions (1 mg/mL) of 6-Benzylaminopurine, this compound, Kinetin, and Zeatin in methanol.

  • Create a working solution mixture containing all four analytes at a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Instrument: Q-Exactive Orbitrap Mass Spectrometer or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan MS:

    • Resolution: 70,000.

    • Scan Range: m/z 100-500.

  • Tandem MS (MS/MS):

    • Resolution: 35,000.

    • Collision Energy: Optimized for each compound (e.g., 20-40 eV).

    • Isolation Window: 1.0 m/z.

Data Presentation: High-Resolution Mass Spectral Data

The following table summarizes the expected high-resolution mass-to-charge ratios for the protonated molecules ([M+H]⁺) and their major fragment ions.

CompoundChemical FormulaTheoretical Monoisotopic Mass (Da)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
6-Benzylaminopurine C₁₂H₁₁N₅225.10144226.10872136.0617, 119.0498, 91.0546
This compound C₁₂H₆D₅N₅230.13282231.13990136.0617, 119.0498, 96.0859
Kinetin C₁₀H₉N₅O215.08071216.08799148.0617, 119.0498
Zeatin C₁₀H₁₃N₅O219.11201220.11929202.0927, 136.0617, 119.0498

Comparative Analysis

This compound vs. 6-Benzylaminopurine

High-resolution mass spectrometry provides a clear distinction between the deuterated standard and its native form. The 5 Da mass shift in the precursor ion of BAP-d5 ([M+H]⁺ at m/z 231.13990) compared to BAP ([M+H]⁺ at m/z 226.10872) is readily resolved. Furthermore, the fragmentation pattern confirms the location of the deuterium labels on the benzyl ring, as the tropylium (B1234903) cation fragment (C₇H₇⁺) is observed at m/z 91.0546 for BAP and at m/z 96.0859 for BAP-d5. The purine-related fragments at m/z 136.0617 and 119.0498 remain unchanged, as expected.

Alternatives to this compound

While this compound is the ideal internal standard for BAP quantification, other cytokinins like Kinetin and Zeatin can be used in broader plant hormone profiling studies.

  • Kinetin: With a distinct molecular weight, its precursor ion ([M+H]⁺ at m/z 216.08799) is easily separated from BAP and BAP-d5. Its fragmentation yields a characteristic ion at m/z 148.0617.

  • Zeatin: This naturally occurring cytokinin also has a unique mass ([M+H]⁺ at m/z 220.11929) and fragmentation pattern, with a prominent fragment at m/z 202.0927 corresponding to the loss of water.

However, for the specific and accurate quantification of 6-Benzylaminopurine, the use of its stable isotope-labeled analog, this compound, is strongly recommended to compensate for matrix effects and variations in instrument response.

Visualizing the Workflow and Fragmentation

To further clarify the experimental process and the relationships between the analyzed compounds, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis LC-HRMS/MS Analysis cluster_data Data Interpretation BAP 6-BAP LC Liquid Chromatography (Separation) BAP->LC Injection BAPd5 6-BAP-d5 BAPd5->LC Injection Kinetin Kinetin Kinetin->LC Injection Zeatin Zeatin Zeatin->LC Injection HRMS High-Resolution MS (Precursor Ion Scan) LC->HRMS HRMSMS High-Resolution MS/MS (Fragmentation) HRMS->HRMSMS Confirmation Identity Confirmation (Accurate Mass) HRMSMS->Confirmation Comparison Comparative Analysis (Fragmentation Pattern) Confirmation->Comparison

Caption: Experimental workflow for the confirmation of this compound identity.

Fragmentation_Pathway cluster_BAP 6-Benzylaminopurine cluster_BAPd5 This compound BAP_precursor [M+H]⁺ m/z 226.10872 BAP_frag1 C₇H₇⁺ m/z 91.0546 BAP_precursor->BAP_frag1 Loss of C₅H₄N₅ BAP_frag2 C₅H₄N₅⁺ m/z 136.0617 BAP_precursor->BAP_frag2 Loss of C₇H₇ BAPd5_precursor [M+H]⁺ m/z 231.13990 BAPd5_frag1 C₇H₂D₅⁺ m/z 96.0859 BAPd5_precursor->BAPd5_frag1 Loss of C₅H₄N₅ BAPd5_frag2 C₅H₄N₅⁺ m/z 136.0617 BAPd5_precursor->BAPd5_frag2 Loss of C₇H₂D₅

Caption: Fragmentation of 6-BAP and 6-BAP-d5.

Conclusion

High-resolution mass spectrometry is an indispensable tool for the unequivocal identification of this compound. The combination of accurate mass measurement of the precursor ion and the characteristic shift in the fragment ions provides definitive evidence of its identity and isotopic labeling. This guide provides the necessary framework for researchers to confidently utilize this powerful analytical technique for robust and accurate quantitative studies of plant hormones.

References

Safety Operating Guide

Personal protective equipment for handling 6-Benzylaminopurine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-Benzylaminopurine-d5, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Safety Precautions

6-Benzylaminopurine is classified as hazardous.[1] It can cause skin, eye, and respiratory irritation.[1][2][3][4] Ingestion may be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[5] It is also suspected of damaging fertility or the unborn child.[6]

Summary of Hazards:

Hazard TypeDescription
Acute Oral Toxicity Harmful if swallowed.[3][5][6]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4]
Reproductive Toxicity Suspected of damaging fertility and the unborn child.[6]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][3][4]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[6]

Personal Protective Equipment (PPE)

To mitigate risks, appropriate personal protective equipment must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[1][7]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[1][5][6]To protect eyes from dust particles and splashes.[1][2]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To prevent accidental skin exposure.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is recommended if dust is generated.[6][7]To avoid inhalation of dust particles which can cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for safety.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Work Area Preparation: Ensure clean, designated area. Verify fume hood functionality. gather_ppe Gather PPE: Collect gloves, goggles, lab coat. prep_area->gather_ppe gather_mats Gather Materials: This compound, solvents, weighing paper, spatulas, glassware. gather_ppe->gather_mats weigh Weighing: Carefully weigh the required amount of the powdered compound. gather_mats->weigh dissolve Dissolving: Add solvent to the powder. Mix gently to dissolve. weigh->dissolve clean_tools Clean Equipment: Decontaminate all used glassware and tools. dissolve->clean_tools dispose_waste Dispose of Waste: Segregate and dispose of chemical waste in labeled containers. clean_tools->dispose_waste remove_ppe Remove PPE: Remove gloves and other PPE. Wash hands thoroughly. dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Stock Solution Preparation

A common procedure in the laboratory is the preparation of a stock solution.

  • Preparation : In a chemical fume hood, place 100 mg of this compound powder into a 100 mL volumetric flask.[2]

  • Dissolution : Add 2 to 5 mL of sodium hydroxide (B78521) (NaOH) solution to the flask and swirl until the powder is fully dissolved.[2]

  • Dilution : Bring the solution to a final volume of 100 mL using deionized or sterile water, mixing continuously.[2]

  • Storage : Store the resulting 1 mg/mL stock solution at 2 to 8°C.[2]

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][2] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][4] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection : All waste materials, including unused product and contaminated items (e.g., gloves, weighing papers), should be collected in a designated, labeled, and sealed container for hazardous chemical waste.[1][6]

  • Environmental Precautions : Do not allow the chemical to enter drains, sewers, or watercourses.[6] This substance is very toxic to aquatic life.[6]

  • Disposal Method : Dispose of the chemical waste through a licensed and approved waste disposal contractor.[1] All disposal activities must comply with local, state, and federal regulations.[5]

  • Container Disposal : Empty containers should be handled as hazardous waste, as they may retain product residue.[5][6] Do not reuse containers. They should be punctured to prevent reuse and disposed of at an authorized landfill if they cannot be properly cleaned for recycling.[5]

References

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